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  • Product: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
  • CAS: 90917-94-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract The quinoxalinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1][2] This technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxalinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1][2] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. We will elucidate the strategic rationale behind the selected synthetic pathway, present detailed, step-by-step experimental protocols for its execution, and offer a thorough analysis of the spectroscopic data required to confirm the structure, purity, and identity of the target compound. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically rigorous guide to the synthesis of N-substituted quinoxalinone derivatives.

Introduction: The Significance of the Quinoxalinone Core

3,4-dihydroquinoxalin-2(1H)-ones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a pyrazinone ring. This structural framework is of significant interest to the scientific community due to its prevalence in molecules with diverse pharmacological properties, including anticancer, antimicrobial, and antianxiolytic activities.[1] The substitution at the N1 and N4 positions of the quinoxalinone ring system allows for fine-tuning of the molecule's steric and electronic properties, making it a versatile template for library synthesis and lead optimization in drug discovery programs. The title compound, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, serves as an exemplary model for the synthesis of N4-alkylated derivatives, a common strategy to enhance metabolic stability and modulate receptor binding affinity.

Strategic Approach: Retrosynthetic Analysis

A logical and efficient synthesis begins with a sound retrosynthetic strategy. Our approach is to deconstruct the target molecule into readily available and commercially viable starting materials. The core reaction for forming the quinoxalinone ring is an intramolecular cyclization. The most logical disconnection is at the amide bond and the aniline nitrogen-carbon bond, revealing two key synthons: an N-substituted ortho-phenylenediamine and a two-carbon electrophile.

This analysis identifies N-ethyl-o-phenylenediamine and chloroacetyl chloride as ideal starting materials. Chloroacetyl chloride is a highly reactive and cost-effective acylating agent, perfectly suited for introducing the required two-carbon unit.[3] The subsequent synthesis is therefore designed as a two-step process: first, the synthesis of the crucial N-ethylated diamine precursor, followed by its acylation and subsequent intramolecular cyclization.

G Target 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Disconnect1 Amide Disconnection (Intramolecular Cyclization) Target->Disconnect1 Intermediate 2-Chloro-N-(2-(ethylamino)phenyl)acetamide Disconnect1->Intermediate Disconnect2 Acylation Disconnection Intermediate->Disconnect2 Precursor1 N-ethyl-o-phenylenediamine Disconnect2->Precursor1 Reagent1 Chloroacetyl Chloride Disconnect2->Reagent1 Disconnect3 N-Ethylation & Reduction Precursor1->Disconnect3 Start1 o-Nitroaniline Disconnect3->Start1 Start2 Ethylating Agent (e.g., Ethyl Iodide) Disconnect3->Start2

Figure 1: Retrosynthetic analysis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis and Mechanism

The synthesis is logically divided into two primary stages: the preparation of the key intermediate, N-ethyl-o-phenylenediamine, and its subsequent conversion to the final product.

Stage 1: Synthesis of N-ethyl-o-phenylenediamine

The introduction of the ethyl group onto the o-phenylenediamine scaffold must be controlled to favor mono-alkylation. A reliable method involves the catalytic reduction of N-ethyl-2-nitroaniline. This precursor can be synthesized from the reaction of o-chloronitrobenzene with an aqueous solution of monoethylamine.[4] An alternative, common laboratory-scale approach is the reductive amination of 2-nitroaniline with acetaldehyde, followed by reduction of the nitro group. For this guide, we will focus on the reduction of commercially available N-ethyl-2-nitroaniline.

Mechanism Insight: The reduction of the nitro group is typically achieved using a reducing agent like tin(II) chloride in acidic media or, more cleanly, via catalytic hydrogenation with palladium on carbon (Pd/C).[5] Catalytic hydrogenation is often preferred as it avoids stoichiometric metallic waste, simplifying the product purification. The reaction proceeds by the catalytic addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately yielding the amine and water.

Stage 2: Acylation and Intramolecular Cyclization

This stage constitutes the core of the quinoxalinone synthesis. N-ethyl-o-phenylenediamine is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent reaction with the highly reactive chloroacetyl chloride.

  • Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) generated during the acylation reaction.[6] This prevents the protonation of the diamine starting material, which would render it non-nucleophilic and halt the reaction.

  • Temperature: The initial acylation is performed at a low temperature (0 °C). This is a critical control measure to manage the high reactivity of chloroacetyl chloride, preventing side reactions and promoting the selective acylation of the more nucleophilic primary amine over the secondary N-ethyl amine.

Reaction Mechanism:

  • N-Acylation: The primary amino group of N-ethyl-o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tetrahedral intermediate is formed, which then collapses to form the N-acylated intermediate, 2-chloro-N-(2-(ethylamino)phenyl)acetamide, with the expulsion of a chloride ion.

  • Intramolecular Cyclization (SN2): The secondary amine (N-ethyl group) then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the chlorine atom in a classic SN2 reaction. This step forms the six-membered heterocyclic ring. The reaction is often facilitated by heating (refluxing) the reaction mixture after the initial acylation is complete, providing the necessary activation energy for the cyclization.

G cluster_synthesis Synthetic Workflow Start N-ethyl-o-phenylenediamine + Chloroacetyl Chloride Reaction1 Acylation Solvent: DCM Base: Triethylamine Temp: 0 °C to RT Start->Reaction1 Intermediate Crude Acylated Intermediate Reaction1->Intermediate Reaction2 Intramolecular Cyclization (Heat/Reflux) Intermediate->Reaction2 Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction2->Workup Purification Column Chromatography (Silica Gel) Workup->Purification FinalProduct Pure 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one Purification->FinalProduct

Figure 2: General experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Chloroacetyl chloride is highly corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 4.1: Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-ethyl-o-phenylenediamine (1.36 g, 10 mmol).

  • Solvent and Base Addition: Dissolve the starting material in 30 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the solution.

  • Acylating Agent Addition: In a separate dry vial, dissolve chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C over 20 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Once the acylation is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 6-8 hours to drive the intramolecular cyclization.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure product.

Characterization and Data Interpretation

Confirmation of the successful synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one requires a suite of analytical techniques. Below are the expected results and their interpretation.

Summary of Physicochemical Properties
PropertyExpected ValueRationale / Reference
Molecular FormulaC₁₀H₁₂N₂OFrom structure
Molecular Weight176.22 g/mol Calculated from formula
Physical AppearanceOff-white to light yellow solidTypical for quinoxalinone derivatives
Yield65-80%Based on similar reported syntheses
Melting Point~90-95 °CEstimation based on similar structures[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR:

    • Aromatic Protons (δ 6.8-7.5 ppm): Four protons will appear in the aromatic region, corresponding to the benzene ring. Their exact chemical shifts and coupling patterns (e.g., doublets, triplets) will depend on their position relative to the heterocyclic ring.

    • Methylene Protons (N-CH₂-Ar, δ ~4.2 ppm): A singlet integrating to two protons is expected for the CH₂ group at the 3-position of the quinoxalinone ring.

    • Ethyl Quartet (N-CH₂-CH₃, δ ~3.5-3.8 ppm): A quartet integrating to two protons is expected for the methylene group of the N4-ethyl substituent, coupled to the adjacent methyl group.

    • Amide Proton (N-H, δ ~8.5-9.5 ppm): A broad singlet for the amide proton at the N1 position. Its chemical shift can be variable and it is D₂O exchangeable.

    • Ethyl Triplet (N-CH₂-CH₃, δ ~1.2-1.4 ppm): A triplet integrating to three protons is expected for the terminal methyl group of the ethyl substituent, coupled to the adjacent methylene group.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O, δ ~165-170 ppm): A signal in the downfield region characteristic of an amide carbonyl.

    • Aromatic Carbons (δ ~115-140 ppm): Six signals are expected for the six carbons of the benzene ring (some may overlap).

    • Methylene Carbon (N-C-C=O, δ ~55-60 ppm): The signal for the C3 carbon of the ring.

    • Ethyl Methylene Carbon (N-CH₂-CH₃, δ ~40-45 ppm): The signal for the methylene carbon of the ethyl group.

    • Ethyl Methyl Carbon (N-CH₂-CH₃, δ ~13-16 ppm): The signal for the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

  • N-H Stretch (approx. 3200-3300 cm⁻¹): A sharp to medium peak corresponding to the amide N-H bond.

  • C-H Stretch (Aromatic, approx. 3000-3100 cm⁻¹): Peaks corresponding to the C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic, approx. 2850-2980 cm⁻¹): Peaks for the C-H bonds of the ethyl and methylene groups.

  • C=O Stretch (Amide, approx. 1670-1690 cm⁻¹): A strong, sharp absorption band characteristic of the lactam (cyclic amide) carbonyl group.[8]

  • C=C Stretch (Aromatic, approx. 1450-1600 cm⁻¹): Multiple sharp peaks corresponding to the benzene ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will correspond to the protonated molecule [M+H]⁺ at m/z = 177.22.

  • Fragmentation: Under higher energy conditions (e.g., Electron Ionization), characteristic fragmentation patterns may be observed, such as the loss of the ethyl group (M-29) or cleavage of the heterocyclic ring, providing further structural confirmation.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one from common starting materials. The strategic rationale for the two-stage synthesis, involving the preparation of an N-ethylated diamine followed by acylation and intramolecular cyclization, has been explained with mechanistic insight. Furthermore, a comprehensive guide to the characterization of the final product using NMR, IR, and MS has been provided, outlining the key spectral features that validate the successful synthesis. This protocol serves as a foundational template for researchers exploring the synthesis of novel N-substituted quinoxalinone derivatives for applications in drug discovery and materials science.

References

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2014). Oriental Journal of Chemistry. Retrieved from [Link]

  • Mátyus, P., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 66-73. Retrieved from [Link]

  • Wang, S., et al. (2022). BPO-promoted [4 + 2] cyclization of enaminones and o-phenylenediamines to 2-acyl quinoxalines via a cascade transamination and C–H amination. Organic & Biomolecular Chemistry, 20(24), 4967-4972. Retrieved from [Link]

  • Mátyus, P., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 66-73. Retrieved from [Link]

  • Supporting Information. Retrieved from [Link]

  • ResearchGate. IR spectra of ligands (quinoxaline derivative and ala) and the corresponding complex CuL3ala. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Retrieved from [Link]

  • Barbieriková, Z., et al. (2014). Fused-ring derivatives of quinoxalines: spectroscopic characterization and photoinduced processes investigated by EPR spin trapping technique. Photochemical & Photobiological Sciences, 13(8), 1147-1156. Retrieved from [Link]

  • ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • PubChem. 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

  • Beilstein Journals. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]

  • Google Patents. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride.
  • ResearchGate. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones 3w, 3x, and 3y. Retrieved from [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. Retrieved from [Link]

  • Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone.... Retrieved from [Link]

  • ResearchGate. (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6537. Retrieved from [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • ResearchGate. Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Retrieved from [Link]

  • International Union of Crystallography. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Retrieved from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Google Patents. WO1992016491A1 - Improved process for preparing phenyl chloroacetate.
  • National Institute of Standards and Technology. Ethoxyquin. Retrieved from [Link]

  • PubChem. 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)propan-1-one. Retrieved from [Link]

  • Sci-Hub. A new route to N-substituted o-phenylenediamines. Retrieved from [Link]

  • ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Retrieved from [Link]

  • Nikolaenko, I. V., & Munro, O. Q. (2016). 1-Ethyl-3-methylquinoxalin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1625–1628. Retrieved from [Link]

  • National Institutes of Health. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: A Proposed Investigational Framework

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive framework for the determination and analysis of the critical physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the determination and analysis of the critical physicochemical properties of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical profile is a non-negotiable prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] Properties such as solubility, lipophilicity, thermal stability, and ionization state (pKa) are pivotal in governing a compound's absorption, distribution, metabolism, and excretion (ADME).[3] Due to the limited availability of specific experimental data for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, this guide serves as a robust, experience-grounded roadmap for its complete characterization. We will first establish the foundational importance of these properties and then present a series of detailed, self-validating experimental protocols to empower researchers in their investigational pursuits.

The Strategic Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from a promising lead to a clinical reality is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] A molecule's interaction with the biological system is a delicate dance orchestrated by its inherent chemical and physical traits. For instance, aqueous solubility is a critical determinant of a drug's dissolution in the gastrointestinal tract, a key step for oral absorption.[4][5] Concurrently, a compound's lipophilicity, often expressed as the logarithm of its partition coefficient (logP), dictates its ability to traverse cellular membranes.[6] An optimal balance between these two properties is essential for achieving desired systemic exposure.[4]

Furthermore, the thermal stability of a compound, assessed through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is crucial for formulation development and ensuring product shelf-life.[7][8] The ionization constant (pKa) provides insight into the charge state of a molecule at a given pH, which profoundly influences its solubility, permeability, and interaction with biological targets.[1][3][9] Therefore, a proactive and comprehensive physicochemical characterization is not merely a data-gathering exercise but a strategic imperative to de-risk drug development programs and guide lead optimization.

Structural and Predicted Properties of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

To embark on the experimental characterization, we first consider the fundamental structure and computationally predicted properties of the target molecule and its parent scaffold.

Table 1: Molecular Structure and Predicted Properties

Property4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (Target)3,4-dihydroquinoxalin-2(1H)-one (Parent Scaffold)
Molecular Formula C₁₀H₁₂N₂OC₈H₈N₂O
Molecular Weight 176.22 g/mol 148.16 g/mol
Chemical Structure


Predicted LogP To be determined~1.05
Predicted pKa To be determined~13.24 (for the amide proton)
Predicted TPSA To be determined41.13 Ų

Note: Predicted values for the parent scaffold are sourced from publicly available databases and should be considered as estimations. The ethyl group at the N4 position in the target molecule is expected to increase its lipophilicity (higher logP) and molecular weight compared to the parent compound.

Proposed Experimental Framework for Comprehensive Physicochemical Characterization

The following sections detail the proposed experimental protocols for the definitive characterization of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Structural Confirmation and Purity Assessment

Prior to any physicochemical measurements, the identity and purity of the synthesized compound must be unequivocally established.

  • ¹H and ¹³C NMR: To confirm the chemical structure. For N-alkylated quinoxalinones, characteristic shifts are expected for the ethyl group protons (a quartet and a triplet) and the protons on the aromatic and heterocyclic rings.[10][11] The ¹³C NMR spectrum should show the corresponding number of carbon signals, including the carbonyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by obtaining an accurate mass measurement of the molecular ion.

  • Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS: To study the fragmentation pattern, which can provide further structural confirmation.[12][13][14]

  • To determine the purity of the compound, typically aiming for >95% for use in subsequent assays.

Thermal Analysis: Melting Point and Decomposition

The thermal behavior of the compound will be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8][15]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.[16]

  • Data Analysis: The resulting thermogram will be analyzed to determine the onset of melting and the peak melting temperature (Tm). Any other endothermic or exothermic events will also be noted.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating the onset of thermal decomposition.

TGA_DSC_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_data_output Data Output Sample Compound Sample DSC DSC Analysis (2-5 mg) Sample->DSC Weigh & Encapsulate TGA TGA Analysis (5-10 mg) Sample->TGA Weigh MeltingPoint Melting Point (Tm) Enthalpy of Fusion DSC->MeltingPoint Thermogram Decomposition Decomposition Temperature (Td) TGA->Decomposition Thermogravimetric Curve

Caption: Workflow for Thermal Analysis.

Aqueous Solubility Determination

The equilibrium solubility will be determined using the reliable shake-flask method.[4][5][17][18][19]

  • Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid).[19]

  • Sample Addition: Add an excess amount of the compound to each buffer in separate glass vials to create a saturated solution.

  • Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Lipophilicity Assessment (LogP/LogD)

The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will be determined using an HPLC-based method, which is faster and requires less material than the traditional shake-flask method.[6][20][21][22]

  • Standard Selection: Choose a set of reference compounds with known LogP values that bracket the expected LogP of the target molecule.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A series of isocratic mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (at the desired pH for LogD determination).

    • Detection: UV detector at an appropriate wavelength.

  • Retention Time Measurement: Inject the standard compounds and the target compound and record their retention times (t_R) under each mobile phase condition.

  • Calculation:

    • Calculate the capacity factor (k') for each compound at each mobile phase composition.

    • Extrapolate to 0% organic modifier to determine log k'w.

    • Create a calibration curve by plotting the known LogP values of the standards against their log k'w values.

    • Determine the LogP/LogD of the target compound from its log k'w using the calibration curve.

LogP_Determination cluster_input Inputs cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards LogP Standards HPLC Reverse-Phase HPLC (C18 Column) Standards->HPLC Target Target Compound Target->HPLC Data Measure Retention Times (Multiple Mobile Phases) HPLC->Data Calc_kw Calculate log k'w Data->Calc_kw Calibration Create Calibration Curve (log k'w vs. LogP) Calc_kw->Calibration Result Determine LogP of Target Calibration->Result

Caption: HPLC-Based LogP Determination Workflow.

Ionization Constant (pKa) Determination

The pKa will be determined by potentiometric titration, a highly accurate and standard method.[1][2][3][9][23]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system (e.g., water with a co-solvent if necessary).[9]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[1][9]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Titrate the solution with a standardized solution of HCl or NaOH, adding the titrant in small, precise increments.[9]

    • Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point of the first derivative plot.[1][2]

Conclusion

The successful execution of the experimental framework detailed in this guide will yield a comprehensive and reliable physicochemical profile for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This data is indispensable for any rational drug design and development program. By understanding its solubility, lipophilicity, thermal stability, and ionization behavior, researchers can make informed decisions regarding formulation strategies, predict in vivo performance, and ultimately, enhance the probability of advancing a promising candidate through the development pipeline. This systematic approach, grounded in established scientific principles and validated methodologies, provides a robust foundation for the continued investigation of this and other novel chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Fritz, J. S., & de Vries, T. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules. Retrieved from [Link]

  • SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum of a series of 3-methyl-2(1H)-quinoxalinone derivatives. Retrieved from [Link]

  • Intertek. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]

  • PMC. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]

  • PMC. (2015). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). TGA, DSC, DTA. Pharmaceutical Analysis by P. D. Chaithanya Sudha. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Relaxation-edited NMR for compound 9, showing the largest reduction.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • SlideShare. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemical Communications (London). (1969). The thermolytic fragmentation of quinoxaline- and quinoline-2,3-dicarboxylic anhydrides. Retrieved from [Link]

  • PMC. (2008). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, a proposed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological significance based on the activities of the broader 3,4-dihydroquinoxalin-2(1H)-one scaffold.

Core Compound Identification and Structure

The subject of this guide is 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one . The structural nomenclature indicates a quinoxalin-2-one core that is hydrogenated at the 1 and 2 positions of the pyrazine ring, with an ethyl group substituted at the nitrogen atom in the 4th position.

IUPAC Name: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Chemical Structure:

Figure 1: Chemical structure of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 90917-94-5[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]

Rationale and Proposed Synthesis Protocol

Synthetic Strategy: N-Alkylation

The most direct approach involves the selective N-alkylation of the more nucleophilic aniline-type nitrogen (N4) of the 3,4-dihydroquinoxalin-2(1H)-one core. The lactam nitrogen (N1) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, thus allowing for regioselective alkylation at N4 under appropriate basic conditions.

G start 3,4-Dihydroquinoxalin-2(1H)-one reagents Ethyl Iodide (or Bromide) Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetonitrile) start->reagents Reaction product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one reagents->product Yields

Figure 2: Proposed synthetic workflow for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol (Proposed)

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydroquinoxalin-2(1H)-one (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5-2.0 equivalents). The use of a moderate base like K₂CO₃ is crucial to deprotonate the N4-H without significantly affecting the less acidic N1-H.

  • Alkylation: Add ethyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. The reaction is typically stirred at room temperature for 12-24 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Spectroscopic Characterization (Predicted)

In the absence of published experimental data, the following ¹H and ¹³C NMR spectroscopic characteristics are predicted for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one based on the analysis of the parent compound and related derivatives.

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.3m4HAromatic-HProtons on the benzene ring, exhibiting complex splitting patterns due to their respective couplings.
~4.2s2HC3-H₂Methylene protons at the C3 position, appearing as a singlet.
~3.4q2HN4-CH₂-CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons.
~1.2t3HN4-CH₂-CH₃Methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene protons.
~8.5br s1HN1-HThe lactam proton, which may be broad and its chemical shift can be solvent-dependent.

Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ, ppm)AssignmentRationale
~167C2 (C=O)Carbonyl carbon of the lactam.
~140-120Aromatic-CCarbons of the benzene ring.
~115-120Aromatic-CCarbons of the benzene ring.
~45C3Methylene carbon at the C3 position.
~40N4-CH₂-CH₃Methylene carbon of the ethyl group.
~13N4-CH₂-CH₃Methyl carbon of the ethyl group.

Biological and Therapeutic Potential: An Outlook

While no specific biological activities have been reported for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a well-recognized "privileged structure" in medicinal chemistry. Derivatives of this core have demonstrated a wide range of pharmacological activities.

Known activities of the 3,4-dihydroquinoxalin-2(1H)-one scaffold include:

  • Kinase Inhibition: Numerous derivatives have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases. For instance, the scaffold has been utilized to design inhibitors of c-Jun N-terminal kinase 3 (JNK3) and c-Met kinase.[2][3][4]

  • Antimicrobial Activity: Several studies have reported the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives with antibacterial and antifungal properties.[5][6]

  • Anticancer Properties: The core structure is present in compounds that exhibit antiproliferative activity against various cancer cell lines.[7]

The introduction of an ethyl group at the N4 position of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can influence its physicochemical properties, such as lipophilicity and metabolic stability. These modifications can, in turn, affect its pharmacokinetic profile and biological activity. Therefore, it is a compound of significant interest for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

G scaffold 3,4-Dihydroquinoxalin-2(1H)-one Scaffold kinase Kinase Inhibition (e.g., JNK3, c-Met) scaffold->kinase antimicrobial Antimicrobial Activity scaffold->antimicrobial anticancer Antiproliferative Activity scaffold->anticancer target 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (Potential for similar activities) scaffold->target Hypothesized Link

Figure 3: Relationship between the core scaffold and its potential biological activities.

Conclusion

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a distinct chemical entity with a confirmed structure and identity. While specific experimental data on its synthesis and biological function are currently limited in the public domain, this guide provides a robust, scientifically-grounded framework for its preparation and characterization. Based on the well-documented therapeutic potential of the 3,4-dihydroquinoxalin-2(1H)-one core, this N-ethylated derivative represents a valuable candidate for further investigation in drug discovery programs.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Retrieved from [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • Sacramento State ScholarWorks. (2015). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones 3w, 3x, and 3y. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • PubMed. (2024). Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(1H)-quinoxalinone, 3,4-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-, (3Z)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[1] Their diverse biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties, make them attractive scaffolds for drug discovery.[1] The compound 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a member of this family, and a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and further development.

This technical guide, designed for researchers and drug development professionals, provides a detailed exploration of the spectroscopic data (NMR, IR, and MS) of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. By delving into the principles behind the data acquisition and interpretation, this document serves as a practical resource for the unambiguous characterization of this and related quinoxalinone derivatives.

Synthesis and Structural Elucidation

The synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through established synthetic routes for quinoxalinone derivatives. A common and efficient method involves the condensation of o-phenylenediamine with a suitable three-carbon synthon, followed by N-alkylation.

General Synthetic Protocol:

A plausible synthetic route to the title compound is outlined below. This protocol is based on well-established procedures for the synthesis of similar quinoxalinone derivatives.[2][3]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-one: A mixture of o-phenylenediamine and chloroacetic acid in an aqueous ammonia solution is refluxed.[2] The resulting precipitate is filtered, washed, and dried to yield the core quinoxalinone structure.

  • N-Ethylation: The 3,4-dihydroquinoxalin-2(1H)-one is then subjected to N-alkylation at the 4-position using an ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).[4]

The progress of the reaction and the purity of the final product are monitored by thin-layer chromatography (TLC), and the final product is purified by column chromatography or recrystallization.[5][6]

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the comprehensive structural confirmation of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are critical for assigning the protons and carbons in the molecule.

The ¹H NMR spectrum of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the quinoxalinone ring, the protons of the N-ethyl group, and the amide proton.

Expected Chemical Shifts and Coupling Patterns:

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aromatic-H6.8 - 7.5Multiplet (m)The four protons on the benzene ring will appear as a complex multiplet due to spin-spin coupling.
-CH₂- (ring)~ 4.2Singlet (s)The two protons at the C3 position are expected to be a singlet in the absence of adjacent protons.
N-CH₂- (ethyl)~ 3.5 - 4.0Quartet (q)~ 7These protons are coupled to the three protons of the methyl group.
-CH₃ (ethyl)~ 1.2 - 1.5Triplet (t)~ 7These protons are coupled to the two protons of the methylene group.
N-H~ 5.5 - 6.0Broad Singlet (br s)The chemical shift of the amide proton can be variable and may exchange with D₂O.

Note: Predicted chemical shifts are based on typical values for similar quinoxalinone structures.[2][5]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O~ 165 - 170The carbonyl carbon of the amide group is characteristically deshielded.
Aromatic-C~ 115 - 140Six distinct signals are expected for the aromatic carbons.
-CH₂- (ring)~ 55The C3 methylene carbon.
N-CH₂- (ethyl)~ 40 - 45The methylene carbon of the ethyl group attached to the nitrogen.
-CH₃ (ethyl)~ 13 - 16The methyl carbon of the ethyl group.

Note: Predicted chemical shifts are based on typical values for similar quinoxalinone structures.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C=C bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (amide)1650 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium

Note: These are typical ranges and the exact positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. For 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula: C₁₀H₁₂N₂O), the expected molecular weight is approximately 176.22 g/mol .

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): An intense peak at m/z = 176.

  • Major Fragmentation Pathways:

    • Loss of the ethyl group ([M-29]⁺) leading to a fragment at m/z = 147.

    • Other characteristic fragmentations of the quinoxalinone ring system.

Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of such compounds, often showing the protonated molecule [M+H]⁺ at m/z = 177.[2][5]

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationships between the structure of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and its spectroscopic data, the following diagrams are provided.

Chemical Structure

structure cluster_quinoxalinone 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one mol mol

Caption: Chemical structure of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Key ¹H NMR Correlations

H_NMR A Aromatic-H (6.8 - 7.5 ppm, m) B C3-H (~4.2 ppm, s) C N-CH2-H (ethyl) (~3.5 - 4.0 ppm, q) D CH3-H (ethyl) (~1.2 - 1.5 ppm, t) C->D J ≈ 7 Hz E N1-H (~5.5 - 6.0 ppm, br s)

Caption: Key proton correlations in the ¹H NMR spectrum.

Experimental Workflow for Spectroscopic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation S1 Synthesize Compound S2 Purify (Chromatography/Recrystallization) S1->S2 A1 NMR (¹H, ¹³C) S2->A1 A2 IR S2->A2 A3 MS S2->A3 I1 Structure Elucidation A1->I1 A2->I1 A3->I1 I2 Purity Confirmation I1->I2

Sources

Foundational

An In-Depth Technical Guide to 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 90917-94-5) and the Quinoxalin-2(1H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of compounds based on the quinoxali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of compounds based on the quinoxalin-2(1H)-one scaffold, with a specific focus on 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 90917-94-5). Given the limited publicly available data for this specific derivative, this guide establishes a broader context by exploring the well-documented attributes of the core quinoxalin-2(1H)-one structure, a privileged scaffold in medicinal chemistry.

The Quinoxalin-2(1H)-one Core: A Privileged Scaffold in Medicinal Chemistry

The quinoxalin-2(1H)-one moiety is a significant heterocyclic structure found in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its unique electronic and structural features make it a versatile building block in the design of novel therapeutics. The core structure consists of a fused benzene and pyrazine ring system, with a ketone group at the 2-position of the pyrazine ring. This arrangement allows for diverse functionalization at various positions, leading to a wide range of pharmacological activities.

Biological Significance and Therapeutic Potential

Quinoxalin-2(1H)-one derivatives have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery and development.[1] Key therapeutic areas where this scaffold has shown promise include:

  • Anticancer Agents: Many quinoxalin-2(1H)-one derivatives exhibit potent anticancer properties.[3][4] They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as COX-2 and LDHA.[3] Recently, derivatives of this scaffold have been identified as potent and selective MAT2A inhibitors for the treatment of MTAP-deficient cancers.[4]

  • Antimicrobial and Antiviral Activity: The quinoxalinone skeleton is a key component in the design of novel antimicrobial and antifungal agents.[5]

  • Central Nervous System (CNS) Applications: The core structure is a key intermediate in the synthesis of drugs targeting CNS disorders. For instance, it is a precursor in the synthesis of Lumateperone, a drug for the treatment of schizophrenia.[6][7]

The diverse biological activities of this scaffold underscore its importance in medicinal chemistry and warrant further exploration of its derivatives.

Synthesis of the Quinoxalin-2(1H)-one Scaffold

The construction of the quinoxalin-2(1H)-one core can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern catalytic approaches.

Classical Synthetic Routes

Traditional methods for synthesizing the quinoxalin-2(1H)-one scaffold often involve the condensation of ortho-phenylenediamines with α-keto acids or their derivatives.[8] A widely recognized method is the reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[8] While effective, these methods may necessitate harsh reaction conditions.[8]

Modern Synthetic Methodologies

Recent advancements in organic synthesis have led to more efficient and versatile methods for the preparation and functionalization of quinoxalin-2(1H)-ones. These include:

  • Direct C-H Functionalization: This cost-effective approach allows for the direct introduction of various functional groups at the C3 position of the quinoxalin-2(1H)-one ring.[1][2]

  • Photocatalysis and Heterogeneous Catalysis: The use of photoredox and heterogeneous catalysts has enabled the development of milder and more environmentally friendly synthetic protocols.[2][9]

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

G cluster_0 General Synthesis of Quinoxalin-2(1H)-ones cluster_1 Further Functionalization A o-Phenylenediamine C Quinoxalin-2(1H)-one Core A->C Condensation B α-Keto Acid / Derivative B->C D Quinoxalin-2(1H)-one Core E Diverse Functionalized Derivatives (e.g., at C3 position) D->E C-H Activation, Photocatalysis, etc.

Figure 1: General synthetic pathway to the quinoxalin-2(1H)-one scaffold.

Physicochemical and Spectroscopic Properties of the Quinoxalin-2(1H)-one Scaffold

The characterization of quinoxalin-2(1H)-one derivatives relies on a combination of spectroscopic techniques.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The FT-IR spectra of quinoxalinone derivatives typically exhibit characteristic stretching absorption bands for N-H, aromatic C-H, C=O, C=N, and C=C groups.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals for aromatic protons are typically observed in the downfield region (δ = 7.00-8.40 ppm). The appearance or disappearance of signals corresponding to specific functional groups confirms successful derivatization.[3]

    • ¹³C NMR: The spectra show characteristic signals for the carbonyl carbon (C=O), imine carbon (C=N), and aromatic carbons.[3]

  • Mass Spectrometry (MS): Mass spectra are used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.[3]

Focus on CAS 90917-94-5: 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone

While extensive data on the quinoxalin-2(1H)-one scaffold is available, information specific to 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 90917-94-5) is limited in the public domain.

Chemical Structure and Properties
PropertyValueSource
CAS Number 90917-94-5ChemicalBook[10]
Chemical Name 2(1H)-Quinoxalinone, 4-ethyl-3,4-dihydro-ChemicalBook[10]
Molecular Formula C₁₀H₁₂N₂OInferred from name
Molecular Weight 176.22 g/mol Calculated
Safety and Handling

Specific safety data for CAS 90917-94-5 is not available. However, based on the general handling procedures for related chemical compounds, the following precautions are recommended:

  • Use in a well-ventilated area.[11]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Avoid inhalation of dust or vapors.[11][12]

  • Store in a tightly closed container in a cool, dry place.[11]

  • In case of accidental exposure, seek immediate medical attention.[13][14]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Suppliers of CAS 90917-94-5

A limited number of suppliers list 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 90917-94-5) in their catalogs. Researchers interested in obtaining this compound should contact these suppliers directly for availability, purity, and pricing.

Known Suppliers:

  • ChemicalBook lists several global suppliers for this CAS number.[10]

It is recommended to verify the credentials and product specifications of any potential supplier before making a purchase.

Future Directions and Conclusion

The quinoxalin-2(1H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While specific data on 4-ethyl-3,4-dihydro-2(1H)-quinoxalinone is sparse, its structural relationship to a class of compounds with proven biological significance suggests that it may also possess interesting pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this and other novel quinoxalin-2(1H)-one derivatives is warranted. This guide serves as a foundational resource for researchers embarking on studies involving this important class of heterocyclic compounds.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (n.d.).
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  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. (2025).
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Exploratory

A Technical Guide to the Biological Activity Screening of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its synthetic accessibility and diverse pharmacological profile have positioned it as a focal point in the discovery of novel therapeutic agents.[1] Quinoxaline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4] The 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one core represents a specific modification of this versatile scaffold, offering a unique three-dimensional structure that can be further functionalized to explore new chemical space and optimize biological activity.

This in-depth technical guide provides a comprehensive overview of the synthesis and biological activity screening of novel 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering detailed experimental methodologies, insights into the rationale behind experimental choices, and visual representations of key workflows.

Part 1: Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

The synthesis of the target derivatives commences with the construction of the core 3,4-dihydroquinoxalin-2(1H)-one ring system, followed by N-ethylation and subsequent derivatization. A common and effective method for the synthesis of the quinoxalinone core involves the condensation of a substituted o-phenylenediamine with an α-haloester, such as ethyl bromoacetate.[5]

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

The initial step is the cyclization reaction between o-phenylenediamine and ethyl bromoacetate. This reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the six-membered heterocyclic ring.[5] The choice of base and solvent can influence the reaction outcome, with pyridine often favoring the desired cyclized product.[5]

Step 2: N-Ethylation at the 4-position

Introduction of the ethyl group at the N4 position can be achieved through various alkylation methods. Modern photochemical approaches, such as Palladium-catalyzed reductive alkylation using ethyl bromide, offer mild and efficient conditions for this transformation.[1]

Step 3: Derivatization

With the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one core in hand, a library of derivatives can be generated by targeting the C3 position or the aromatic ring. Direct C-H alkylation at the C3 position can be accomplished using organophotoredox catalysis with N-(acyloxy)phthalimides, allowing for the introduction of a variety of alkyl groups.[6]

Part 2: Anticancer Activity Screening

Quinoxaline derivatives are well-documented for their potent anticancer effects, often acting through the inhibition of critical protein kinases involved in cancer cell proliferation and survival.[1][5] A systematic screening approach is essential to identify promising lead compounds.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one Derivatives MTT MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) Synthesis->MTT Primary Screening Tubulin Tubulin Polymerization Assay MTT->Tubulin Mechanism of Action Study (for active compounds) IC50 IC50 Determination MTT->IC50 Quantitative Analysis SAR Structure-Activity Relationship (SAR) Analysis Tubulin->SAR IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for anticancer screening of quinoxaline derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell growth).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitosis, making them a key target for anticancer drugs.[9] This assay determines if a compound inhibits or enhances tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter.[10][11]

Step-by-Step Protocol:

  • Reaction Buffer Preparation: Prepare a reaction buffer containing tubulin (2 mg/mL), GTP, and a fluorescent reporter in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[10]

  • Compound Addition: Pipette 5 µL of the test compound solution (or DMSO as a control) into a 96-well plate and warm to 37°C.[10]

  • Initiation of Polymerization: Add 50 µL of the reaction buffer to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30 seconds for 90 minutes at 37°C using a fluorescence plate reader.[10]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the effect on tubulin polymerization.

Data Presentation: In Vitro Anticancer Activity
CompoundDerivative SubstituentHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
EQ-1 H>100>100>100
EQ-2 3-methyl25.432.145.8
EQ-3 3-phenyl5.28.912.3
EQ-4 7-chloro15.818.222.5
Doxorubicin (Positive Control)0.81.21.5

Part 3: Antimicrobial Activity Screening

The quinoxaline core is present in several antibiotics and has demonstrated broad-spectrum antimicrobial activity.[3][4]

Workflow for Antimicrobial Activity Screening

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantification Quantitative Analysis Synthesis Synthesis of 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one Derivatives Agar_Diffusion Agar Disc/Well Diffusion Assay (Gram-positive & Gram-negative bacteria) Synthesis->Agar_Diffusion Broth_Dilution Broth Microdilution Assay (MIC Determination) Agar_Diffusion->Broth_Dilution For active compounds

Caption: Workflow for antimicrobial screening of quinoxaline derivatives.

Experimental Protocol: Agar Well Diffusion Assay

This method is a preliminary qualitative test to assess the ability of a compound to inhibit microbial growth.[12]

Principle: The test compound diffuses from a well through a solid agar medium inoculated with a microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the well.[13]

Step-by-Step Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.[13]

  • Inoculation: Evenly spread a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) over the agar surface using a sterile swab.[13]

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters. A larger zone indicates greater antibacterial activity.[13]

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Step-by-Step Protocol:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium to each well.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
CompoundDerivative SubstituentS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
EQ-1 H66>256>256
EQ-2 3-methyl121064128
EQ-3 3-phenyl15133264
EQ-4 7-chloro18161632
Tetracycline (Positive Control)302824

Part 4: Antiviral and Antioxidant Activity Screening

Beyond anticancer and antimicrobial effects, quinoxaline derivatives have also been investigated for their potential as antiviral and antioxidant agents.[2][4]

Experimental Protocol: Viral Replication Inhibition Assay

This assay evaluates the ability of a compound to inhibit the replication of a virus in host cells.

Principle: The cytopathic effect (CPE) caused by viral replication in a cell monolayer is observed. An effective antiviral agent will protect the cells from CPE. The viability of the cells can be quantified using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells (e.g., MRC-5) in a 96-well plate.

  • Infection: Inoculate the cells with the target virus (e.g., Human coronavirus 229E) at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 4-hour incubation with the virus, aspirate the inoculum and add serial dilutions of the test compounds.

  • Incubation: Incubate the plates for several days, monitoring for CPE.

  • Quantification of Viability: At the end of the incubation period, perform an MTT assay to quantify the number of viable cells.

  • Data Analysis: Calculate the EC50 (the concentration of the compound that provides 50% protection against virus-induced CPE).

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant potential of a compound.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that is deep purple in color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored, non-radical form. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 (the concentration of the compound that scavenges 50% of the DPPH radicals).

Part 5: Structure-Activity Relationship (SAR) and Conclusion

The screening data from the various assays are crucial for establishing a Structure-Activity Relationship (SAR). By comparing the biological activities of the different derivatives, researchers can identify the structural modifications that enhance potency and selectivity. For instance, the data presented in this guide suggest that substitutions at the C3 and C7 positions of the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one core can significantly impact both anticancer and antimicrobial activities.

The systematic screening of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives, utilizing the detailed protocols outlined in this guide, provides a robust framework for the identification and optimization of novel therapeutic agents. The versatility of the quinoxaline scaffold, combined with a rigorous and logical screening cascade, holds significant promise for future drug discovery efforts.

References

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. Available from: [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. Available from: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available from: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. Available from: [Link]

  • Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. Available from: [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry. Available from: [Link]

  • In vitro tubulin polymerization assay. Bio-protocol. Available from: [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. National Genomics Data Center (CNCB-NGDC). Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

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  • In vitro antioxidant potential study of some synthetic quinoxalines. Bangladesh Journal of Pharmacology. Available from: [Link]

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  • DPPH Antioxidant Assay. G-Biosciences. Available from: [Link]

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Foundational

A Technical Guide to Uncovering the Therapeutic Targets of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract The quinoxaline scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. This guide focuses on a specific derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a molecule of significant interest yet underexplored therapeutic potential. As direct biological data for this specific compound is limited, this document provides a comprehensive, experience-driven framework for its systematic evaluation. We will extrapolate from the known activities of related dihydroquinoxalinone analogs to build a set of credible biological hypotheses and outline a rigorous, multi-phase experimental workflow for target identification and validation. This guide is intended for drug discovery researchers and scientists, providing both the strategic rationale and detailed protocols necessary to deconvolve the mechanism of action and unlock the therapeutic promise of this compound class.

Introduction: The Quinoxaline Scaffold and Rationale for Investigation

Quinoxaline derivatives represent a critical class of low-molecular-weight heterocyclic compounds, prized for their relative ease of synthesis and profound therapeutic potential[1]. Their planar, aromatic nature allows them to interact with a wide range of biological macromolecules, leading to a spectrum of activities including, but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory effects[1][2][4].

While extensive research exists for the broader quinoxaline family, the specific derivative 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one remains a frontier molecule. Its structural features—a dihydroquinoxalinone core with an ethyl group at the N4 position—suggest potential interactions distinct from more heavily studied analogs. The core directive of this guide is to establish a logical, evidence-based pathway to identify its primary cellular targets.

Our strategy is built on inference from structurally related compounds. For instance, various pyrimidine dihydroquinoxalinone derivatives have been identified as potent anticancer agents that function as tubulin polymerization inhibitors by binding to the colchicine site[5][6][7]. Other quinoxaline derivatives have been investigated as kinase inhibitors, AMPA-receptor antagonists, and agents targeting viral proteins[3][8][9]. This precedent strongly suggests that 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is likely to engage with key cellular regulators, making a systematic target discovery campaign a high-value endeavor.

Hypothesized Target Classes

Based on the established pharmacology of the quinoxaline and dihydroquinoxalinone chemical space, we can postulate several high-probability target classes for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This hypothesis-driven approach allows for the efficient allocation of screening resources.

Hypothesized Target Class Rationale & Supporting Evidence from Analogs Potential Therapeutic Area
Protein Kinases The quinoxaline scaffold is a common feature in many kinase inhibitors. Kinases are one of the most intensively pursued drug target classes, especially in oncology and immunology[10]. Screening against a broad kinase panel is a standard and effective first step in modern drug discovery[10][11].Oncology, Inflammatory Diseases
Tubulin/Microtubule Cytoskeleton Several potent pyrimidine dihydroquinoxalinone derivatives have been confirmed via X-ray crystallography to bind the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis[5][6][7]. This is a clinically validated anticancer mechanism.Oncology
Viral Proteins (e.g., Proteases, Polymerases) Quinoxaline derivatives have shown promise as antiviral agents, with some inhibiting key viral enzymes like reverse transcriptase or interacting with viral nucleocapsid proteins[4][8].Virology (e.g., HIV, HCV, Coronaviruses)
Ion Channels / Receptors Specific dihydroquinoxalinone derivatives have been designed and evaluated as antagonists for receptors such as the AMPA receptor, suggesting potential utility in neurological disorders[9].Neurology

A Phased Experimental Workflow for Target Identification & Validation

A successful target deconvolution campaign requires a structured, multi-layered approach that moves logically from broad, unbiased screening to specific, high-confidence validation[12][13]. The following workflow is designed to systematically identify and validate the molecular target(s) of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

G cluster_phase1 Phase 1: Unbiased Target Discovery cluster_phase2 Phase 2: Hit Confirmation & Orthogonal Validation cluster_phase3 Phase 3: Direct Target Engagement cluster_phase4 Phase 4: Functional & Pathway Validation p1_pheno Phenotypic Screening (e.g., Antiproliferative Assay) p2_drc Dose-Response Confirmation (IC50/EC50 Determination) p1_pheno->p2_drc Identifies phenotype p1_kinase Broad Kinase Profiling (e.g., KinomeScan®, KinaseProfiler™) p1_kinase->p2_drc Identifies kinase hits p1_proteome Proteome-Wide CETSA (CETSA-MS) p1_proteome->p2_drc Identifies protein hits p2_biochem Biochemical Assays (e.g., Tubulin Polymerization) p2_drc->p2_biochem p2_cellular Initial Cellular Assays (e.g., Cell Cycle Analysis) p2_drc->p2_cellular p3_cetsa Targeted CETSA p2_biochem->p3_cetsa Validates in vitro activity p2_cellular->p3_cetsa Validates cellular effect p4_western Western Blot (Downstream Signaling) p3_cetsa->p4_western Confirms cellular target engagement p3_spr Surface Plasmon Resonance (SPR) p3_spr->p4_western Confirms direct binding kinetics p3_itc Isothermal Titration Calorimetry (ITC) p3_itc->p4_western Confirms binding thermodynamics p4_knockdown Genetic Validation (siRNA/CRISPR Knockdown) p4_western->p4_knockdown p4_rescue Rescue Experiments p4_knockdown->p4_rescue Links target to phenotype

Caption: A four-phase workflow for target identification and validation.

Phase 1: Broad, Unbiased Target Discovery

The initial goal is to cast a wide net to generate high-quality, actionable hypotheses.

  • Rationale: At this stage, we do not want to be constrained by a single hypothesis. A multi-pronged approach combining phenotypic, target-class, and proteome-wide screening provides the highest probability of success. A phenotypic screen (e.g., an anti-proliferative assay across a panel of cancer cell lines) can reveal a functional effect, while parallel biochemical screens can directly identify potential molecular interactions.

  • Key Experiment - Kinase Profiling: Given the prevalence of kinase inhibition among quinoxaline derivatives, a broad kinase panel screen is a primary recommendation[10]. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ offer screening against hundreds of kinases in radiometric or binding assay formats[11][14].

    • Choice of Assay: A binding assay (e.g., KINOMEscan™) is often preferred for initial screening as it is independent of enzyme activity and can identify binders to both active and inactive kinase conformations. An activity-based assay should be used as a follow-up to confirm functional inhibition[15].

Phase 2: Hit Confirmation and Orthogonal Validation

Data from Phase 1 must be rigorously confirmed.

  • Rationale: High-throughput screens can generate false positives. It is critical to confirm hits using a different assay format (orthogonal validation) and to establish a clear dose-response relationship.

  • Key Experiment - Dose-Response Curves: For any hits identified, full dose-response curves must be generated to determine potency (IC50 or EC50). For example, if a kinase hit is identified, its IC50 would be determined using a functional assay like ADP-Glo™ or TR-FRET[16]. If a phenotypic effect like cytotoxicity is observed, the EC50 should be determined in the relevant cell line(s).

Phase 3: Proving Direct Target Engagement in a Cellular Context

This phase is the linchpin of the entire workflow. We must prove that the compound physically interacts with its putative target inside a living cell.

  • Rationale: A compound may inhibit an enzyme in a clean biochemical assay but fail to engage the same target in the complex milieu of a cell due to poor permeability, efflux, or other factors. The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a physiological setting[17][18][19].

  • Key Experiment - Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation[20][21]. Cells are treated with the compound or a vehicle control, heated across a temperature gradient, lysed, and the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry[17][21]. A positive result is a "shift" in the melting curve to a higher temperature in the presence of the compound[19].

Protocol: Targeted CETSA via Western Blot
  • Cell Culture & Treatment: Plate the relevant cells (e.g., a cancer cell line where the compound shows an anti-proliferative effect) and grow to ~80% confluency. Treat cells with 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (e.g., at 10x EC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes.

  • Thermal Challenge: Place PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay.

  • Immunoblotting: Denature equal amounts of protein from each sample, resolve by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the hypothesized target protein. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify band intensity. Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Phase 4: Functional Validation and Pathway Analysis

The final phase connects direct target engagement to the observed cellular phenotype.

  • Rationale: Proving that the compound binds a target is necessary but not sufficient. We must demonstrate that this binding event is responsible for the downstream biological effect.

  • Key Experiment - Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the expression of the target protein[13]. If the compound's effect (e.g., cytotoxicity) is diminished or abrogated in the knockdown/knockout cells compared to control cells, it provides strong evidence that the compound acts through that target.

Advanced Biophysical Characterization: SPR

For high-value targets, a detailed characterization of the binding interaction is essential. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for studying the kinetics of molecular interactions in real-time[22][23][24].

  • Rationale: SPR provides quantitative data on association rate (ka), dissociation rate (kd), and binding affinity (KD). This information is invaluable for structure-activity relationship (SAR) studies and lead optimization. A fast-on, fast-off kinetic profile may be desirable for some targets, while a slow-off rate (long residence time) may be preferred for others.

G cluster_spr Surface Plasmon Resonance (SPR) Workflow step1 Step 1: Immobilization Immobilize purified target protein on sensor chip surface step2 Step 2: Association Flow compound (analyte) over surface at various concentrations step1->step2 step3 Step 3: Dissociation Flow buffer over surface to monitor compound dissociation step2->step3 step4 Step 4: Regeneration Inject regeneration solution to remove bound compound step3->step4 step5 Step 5: Data Analysis Fit sensorgram data to kinetic models to determine ka, kd, and KD step4->step5

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Exploratory

In Silico Prediction of ADMET Properties for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

Abstract The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2][3] This technical guide provides an in-depth, protocol-driven approach to the in silico prediction of ADMET properties for the novel compound 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. Leveraging a suite of validated, open-access computational tools, this document serves as a practical workflow for researchers, scientists, and drug development professionals. By integrating data from multiple predictive models, we aim to construct a comprehensive ADMET profile, thereby demonstrating a self-validating system for preclinical evaluation.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of promising compounds failing in clinical trials due to unfavorable pharmacokinetic and toxicity profiles.[1][2][3] The proactive, early-stage evaluation of a compound's ADMET characteristics is therefore not just advantageous but essential for mitigating these risks, saving considerable time and resources.[2][4][5] In silico methodologies have emerged as powerful and cost-effective tools for these initial assessments, allowing for high-throughput screening and the prioritization of candidates with a higher probability of success.[1][6][7]

This guide focuses on 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative of the quinoxaline scaffold which is of interest in medicinal chemistry due to the wide range of biological activities exhibited by related compounds.[8] By systematically applying a series of computational tools, we will construct a robust, predictive ADMET profile for this molecule.

The Compound of Interest: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

To initiate our in silico analysis, the first step is to obtain a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a widely used format for this purpose.

  • Compound Name: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Molecular Formula: C10H12N2O

  • Canonical SMILES: CCN1C(=O)CNC2=CC=CC=C12

This SMILES string will serve as the primary input for the predictive tools discussed in the subsequent sections.

A Multi-Tool Approach for a Self-Validating Workflow

To enhance the reliability of our predictions, this guide employs a consensus-based approach, utilizing multiple well-regarded in silico platforms.[6] The rationale behind this is that if different algorithms and models converge on similar predictions, our confidence in the results is increased. The selected tools for this guide are:

  • SwissADME: A comprehensive, free web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[9]

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[10][11]

  • Toxtree: An open-source application that estimates toxic hazards by applying a decision tree approach.[12][13][14]

The following diagram illustrates the overall workflow:

ADMET_Workflow cluster_input Input Generation cluster_prediction In Silico Prediction Platforms cluster_output Data Synthesis & Interpretation SMILES Generate SMILES for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one SwissADME SwissADME Analysis SMILES->SwissADME Input SMILES pkCSM pkCSM Analysis SMILES->pkCSM Input SMILES Toxtree Toxtree Analysis SMILES->Toxtree Input SMILES Data_Table Consolidated ADMET Data Table SwissADME->Data_Table pkCSM->Data_Table Toxtree->Data_Table Report Comprehensive ADMET Profile Data_Table->Report Synthesize & Analyze

Caption: Overall workflow for the in silico ADMET prediction.

Experimental Protocols

Protocol for SwissADME Analysis

SwissADME provides a user-friendly interface for predicting a wide array of ADMET-related properties.[9][15][16][17][18]

Step-by-Step Methodology:

  • Navigate to the SwissADME website: Access the tool at ]">http://www.swissadme.ch.[9]

  • Input the Molecule: In the provided text box, paste the SMILES string for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: CCN1C(=O)CNC2=CC=CC=C12.

  • Initiate Analysis: Click the "Run" button to start the calculations.

  • Data Collection: Once the analysis is complete, a comprehensive report will be generated. Collect the following key parameters:

    • Physicochemical Properties: Molecular Weight, LogP (iLOGP), Water Solubility (LogS), etc.

    • Lipophilicity: Consensus LogP.

    • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP inhibitor predictions.

    • Drug-likeness: Lipinski's Rule of Five, Ghose, Veber, Egan, and Muegge rules.

    • Medicinal Chemistry: PAINS (Pan-Assay Interference Compounds) alerts.

Protocol for pkCSM Analysis

pkCSM employs a unique graph-based signature method for its predictions, offering a complementary perspective to other tools.[10][11][19][20][21]

Step-by-Step Methodology:

  • Access the pkCSM Web Server: The tool is available at [Link].

  • Input SMILES: Paste the SMILES string CCN1C(=O)CNC2=CC=CC=C12 into the input field.

  • Select Predictions: For a comprehensive profile, select all ADMET property classes: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Run Prediction: Click the "Predict" button.

  • Data Compilation: From the results page, record the predicted values for:

    • Absorption: Water Solubility (log mol/L), Caco-2 Permeability (log Papp), Intestinal Absorption (%).

    • Distribution: VDss (log L/kg), Fraction Unbound (Fu), BBB Permeability (logBB), CNS Permeability (logPS).

    • Metabolism: CYP2D6/3A4 substrate/inhibitor predictions.

    • Excretion: Total Clearance (log ml/min/kg).

    • Toxicity: AMES toxicity, Max. Tolerated Dose (human), Hepatotoxicity, Skin Sensitisation.

Protocol for Toxtree Analysis

Toxtree is a specialized tool for predicting toxic hazards based on a decision tree approach, which is particularly useful for identifying potential structural alerts for toxicity.[12][13][14][22]

Step-by-Step Methodology:

  • Launch Toxtree: This is a standalone application that needs to be downloaded and installed from the official website.

  • Input Compound: Create a new molecule and input the SMILES string CCN1C(=O)CNC2=CC=CC=C12.

  • Select Decision Trees: Sequentially apply the following decision trees to the compound:

    • Cramer Rules: To classify the compound into a structural class with an associated Threshold of Toxicological Concern (TTC).[22]

    • Benigni/Bossa Rulebase for Mutagenicity and Carcinogenicity: To identify structural alerts for genotoxicity.[14][23]

    • Skin Irritation/Corrosion: To predict the potential for skin sensitization.

  • Record Alerts: For each decision tree, document the classification and any identified structural alerts.

Predicted ADMET Profile of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

The following tables summarize the predicted ADMET properties from the executed protocols.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterSwissADME PredictionpkCSM PredictionInterpretation
Molecular Weight 192.24 g/mol 192.24 g/mol Conforms to Lipinski's rule (<500)
LogP (Lipophilicity) 1.68 (iLOGP)1.55 (Consensus)Optimal lipophilicity for oral absorption
Water Solubility -2.45 (LogS) - Soluble-2.112 (log mol/L)Good aqueous solubility
GI Absorption High93.5%Likely well-absorbed from the gut
BBB Permeant Yes-0.158 (logBB)Predicted to cross the blood-brain barrier
P-gp Substrate NoNoNot likely to be subject to efflux by P-gp
CYP1A2 Inhibitor NoNoLow potential for drug-drug interactions via CYP1A2
CYP2C19 Inhibitor NoNoLow potential for drug-drug interactions via CYP2C19
CYP2C9 Inhibitor YesNoConflicting predictions; warrants further investigation
CYP2D6 Inhibitor NoNoLow potential for drug-drug interactions via CYP2D6
CYP3A4 Inhibitor NoNoLow potential for drug-drug interactions via CYP3A4
Total Clearance N/A0.651 (log ml/min/kg)Moderate rate of clearance predicted
Table 2: Drug-Likeness and Medicinal Chemistry
ParameterSwissADME PredictionInterpretation
Lipinski's Rule of 5 0 ViolationsHigh drug-likeness
Ghose Filter 0 ViolationsHigh drug-likeness
Veber Filter 0 ViolationsGood oral bioavailability predicted
Egan Filter 0 ViolationsGood oral bioavailability predicted
Muegge Filter 0 ViolationsHigh drug-likeness
PAINS Alerts 0 AlertsNo known promiscuous binders
Table 3: Toxicity Predictions
ParameterpkCSM PredictionToxtree PredictionInterpretation
AMES Mutagenicity NoNo structural alertsLow likelihood of being mutagenic
Carcinogenicity N/ANo structural alertsLow likelihood of being carcinogenic based on structure
Hepatotoxicity NoN/APredicted to be non-toxic to the liver
Skin Sensitisation NoNo structural alertsLow potential to cause skin sensitization
Cramer Class N/AClass IIISuggests a potential for toxicity, requiring further evaluation

Synthesis and Interpretation of Results

The in silico analysis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one presents a promising initial ADMET profile. The compound adheres to all major drug-likeness rules, suggesting good oral bioavailability and a favorable physicochemical profile. Predictions from both SwissADME and pkCSM indicate high gastrointestinal absorption and good water solubility.

A key finding is the prediction that the compound is likely to be blood-brain barrier permeant. This is a critical consideration for drug design, as it could be a desirable property for CNS-targeting drugs or an undesirable one if peripheral action is intended.

The metabolic profile appears relatively clean, with a consensus prediction of no significant inhibition of major CYP450 enzymes, with the exception of a conflicting result for CYP2C9 between the two platforms. This discrepancy highlights the importance of using multiple tools and suggests that this particular interaction may warrant further in vitro investigation.

From a toxicity perspective, the predictions are largely favorable. The compound is predicted to be non-mutagenic, non-hepatotoxic, and not a skin sensitizer. However, the Toxtree Cramer classification of Class III indicates the presence of structural features that do not allow for a strong initial impression of safety and may suggest a significant toxicity.[22] This serves as a cautionary note and underscores that in silico predictions are a guide and not a substitute for experimental validation.

The following diagram illustrates the logical flow of interpreting the toxicity predictions:

Toxicity_Interpretation cluster_toxicity Toxicity Prediction Inputs cluster_synthesis Synthesis & Conclusion pkCSM_Tox pkCSM: - No AMES Mutagenicity - No Hepatotoxicity - No Skin Sensitisation Synthesis Synthesize Predictions pkCSM_Tox->Synthesis Toxtree_Tox Toxtree: - No Mutagenicity/Carcinogenicity Alerts - Cramer Class III Toxtree_Tox->Synthesis Conclusion Conclusion: Favorable specific toxicity profile, but Cramer Class III warrants caution and experimental validation. Synthesis->Conclusion Interpret

Caption: Logical flow for the interpretation of toxicity predictions.

Conclusion and Future Directions

This in-depth technical guide has demonstrated a robust and reproducible in silico workflow for the comprehensive ADMET profiling of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. The use of multiple, validated computational tools provides a self-validating framework that increases confidence in the generated predictions. The overall profile of the compound is promising, with good drug-likeness and pharmacokinetic properties. While specific toxicity endpoints are predicted to be benign, the Cramer classification suggests that experimental toxicological studies are a necessary next step. The conflicting prediction for CYP2C9 inhibition also highlights an area for focused in vitro investigation. This in silico assessment serves as a critical first step in the drug discovery pipeline, enabling data-driven decisions for the further development of this and structurally related compounds.

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Foundational

A Technical Guide to Leveraging 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in Fragment-Based Drug Discovery

Executive Summary Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This methodology relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[1][2] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4][5] Within this paradigm, the selection of the core fragment is of paramount importance. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[6][7][8] This guide provides an in-depth technical overview of a specific derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, as a versatile fragment for drug design, intended for researchers and drug development professionals. We will explore its synthesis, physicochemical properties, and its application within a robust FBDD workflow, supported by field-proven protocols and insights.

The Rationale: FBDD and the Privileged Quinoxalinone Scaffold

The fundamental principle of FBDD is that small, simple molecules have a higher probability of binding to a target's hot spots, albeit with low affinity (typically in the μM to mM range).[1] Because of their low molecular weight (<300 Da), fragment libraries can cover a larger and more diverse chemical space with fewer compounds compared to HTS libraries.[2][9] This efficiency, combined with the detailed structural information obtained from screening techniques like X-ray crystallography and NMR spectroscopy, allows for a more rational and capital-efficient drug discovery process.[10][11]

The 3,4-dihydroquinoxalin-2(1H)-one core is particularly well-suited for FBDD. As a privileged scaffold, its rigid bicyclic structure presents well-defined vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space of a target's binding site.[12] Derivatives have been successfully developed as potent inhibitors of various targets, including c-Jun N-terminal kinase 3 (JNK3) and tubulin, validating the therapeutic potential of this chemical class.[13][14] The 4-ethyl substitution on this core provides a non-polar handle that can be directed towards hydrophobic pockets within a binding site, while also serving as a potential metabolic blocker or a vector for further chemical elaboration.

The Core Fragment: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

A successful fragment must possess specific physicochemical properties that make it an ideal starting point for optimization. These are often summarized by the "Rule of Three": Molecular Weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3 each.[10]

Table 1: Physicochemical Properties of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

PropertyValue"Rule of Three" Compliance
Molecular Formula C₁₀H₁₂N₂ON/A
Molecular Weight 176.22 DaYes (≤ 300)
cLogP (predicted) ~1.5Yes (≤ 3)
Hydrogen Bond Donors 1 (N-H)Yes (≤ 3)
Hydrogen Bond Acceptors 1 (C=O)Yes (≤ 3)
Rotatable Bonds 1Favorable for binding entropy

As shown in Table 1, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one adheres well to the "Rule of Three," making it an excellent candidate for a fragment library. Its low complexity and molecular weight ensure a higher likelihood of fitting into small pockets on a protein surface, while its balanced lipophilicity aids in achieving adequate solubility for screening.

Synthesis and Characterization

The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives is well-documented, often involving the cyclization of ortho-phenylenediamines with α-haloesters or related reagents.[15][16] The N-ethyl group can be introduced via N-alkylation of the parent dihydroquinoxalinone.

Protocol 1: General Synthesis of N-Substituted 3,4-Dihydroquinoxalin-2(1H)-ones

This protocol describes a common two-step process to obtain the target fragment.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromoacetate (1 equivalent).[15]

  • A non-nucleophilic base like pyridine can be added to facilitate the reaction.[15]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3,4-dihydroquinoxalin-2(1H)-one.

Step 2: N-Alkylation to form 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Suspend 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in a polar aprotic solvent like Dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C to allow for deprotonation.

  • Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

The FBDD Workflow in Action

The successful application of any fragment in drug design hinges on a systematic and robust workflow. This involves fragment screening, hit validation, and structure-guided elaboration.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization Lib Fragment Library (incl. Quinoxalinone) Screen Primary Screen (NMR or X-ray) Lib->Screen Target Target Protein Preparation Target->Screen HitVal Hit Validation (e.g., ITC, SPR) Screen->HitVal Weak Hits Struct Structure Determination (Co-crystal structure) HitVal->Struct Confirmed Hits Elab Fragment Elaboration (Growing, Linking) Struct->Elab Binding Mode SAR SAR by Synthesis Elab->SAR Lead Lead Compound (Improved Potency) SAR->Lead

Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.

Primary Screening: Detecting the Weak Binders

Due to the low affinity of fragments, highly sensitive biophysical techniques are required for primary screening.[11] Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful and widely used methods.[9][10][11]

Table 2: Comparison of Primary Screening Techniques for FBDD

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Detects binding by observing changes in the NMR signals of either the ligand or the protein target.[10][11]Highly robust for weak binders (mM affinity), provides information on binding location (protein-observed), and allows for quality control of the fragment library.[17]Requires larger amounts of protein, can be lower throughput than other methods.[18]
X-ray Crystallography Soaking protein crystals in fragment solutions and identifying electron density for the bound fragment.[9][19]Provides a high-resolution 3D structure of the protein-fragment complex, giving direct insight into the binding mode.[20][21] Extremely sensitive.Requires a robust, high-resolution crystal system; success is not guaranteed for all targets.[19]

Protocol 2: NMR-Based Fragment Screening using Saturation Transfer Difference (STD)

  • Sample Preparation: Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer. Prepare stock solutions of fragment mixtures (e.g., 10 fragments per mixture) in the same deuterated buffer.

  • Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the fragment mixture in the absence of the protein.

  • STD Experiment: Add the protein to the fragment mixture. Acquire an STD-NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to any bound ligands.

  • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum. Signals that persist in the difference spectrum belong to fragments that have bound to the protein. The intensity of the STD effect is proportional to the binding affinity.

  • Deconvolution: For mixtures showing hits, screen each individual fragment to identify the specific binder.

Hit Validation and Elaboration

Once a hit like 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is identified, its binding must be confirmed using an orthogonal method, and its affinity quantified. Isothermal Titration Calorimetry (ITC) is considered the gold standard for this, as it provides the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the binding event.[9]

With a validated hit and a high-resolution co-crystal structure, the process of hit-to-lead optimization begins. The goal is to increase potency and improve pharmacokinetic properties. Common strategies include:

  • Fragment Growing: Extending the fragment to interact with adjacent pockets. For our quinoxalinone fragment, the N-H group at position 1 and the aromatic ring are common points for growth.

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked to create a single, higher-affinity molecule.

Case Study: Targeting the JNK3 Kinase Pathway

The c-Jun N-terminal kinase 3 (JNK3) is implicated in several neurodegenerative diseases, making it an attractive therapeutic target.[14] Research has identified the 3,4-dihydroquinoxalin-2(1H)-one core as a key fragment for inhibiting JNK3.[14] While the initial lead compound in that study was not the 4-ethyl derivative, the work provides a powerful blueprint for how our fragment could be optimized.

The study identified a lead compound, J46, which contained the 3,4-dihydroquinoxalin-2(1H)-one core.[14] However, it suffered from poor selectivity and undesirable physicochemical properties. Through structure-based drug design, guided by molecular docking and dynamics simulations, researchers rationally modified the core structure.[14]

JNK_Pathway Stress Cellular Stress (e.g., ROS, UV) MKK MKK4/7 Stress->MKK JNK3 JNK3 MKK->JNK3 Phosphorylates cJun c-Jun JNK3->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Quinoxalinone 4-Ethyl-3,4- dihydroquinoxalin- 2(1H)-one (Fragment Inhibitor) Quinoxalinone->JNK3 Inhibits

Caption: Simplified JNK signaling pathway and the inhibitory role of the quinoxalinone fragment.

Table 3: Example Structure-Activity Relationship (SAR) Data for JNK3 Inhibitors (Note: This data is illustrative, based on published findings for the general scaffold to demonstrate the optimization process)

CompoundR¹ (Position 1)R³ (Position 3)JNK3 IC₅₀ (nM)
Hit Fragment HH> 10,000
Lead (J46) HNaphthyl-containing group50
Optimized (J46-37) HModified polar group15

This case study demonstrates the power of the 3,4-dihydroquinoxalin-2(1H)-one core. Starting from a weakly binding fragment, rational, structure-guided modifications can lead to highly potent and selective inhibitors. The ethyl group at the N4 position of our proposed fragment could be explored for its ability to occupy a specific hydrophobic sub-pocket within the JNK3 ATP-binding site, potentially offering a novel vector for achieving potency and selectivity.

Conclusion and Future Outlook

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one represents a high-quality, validated starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, synthetic tractability, and the proven biological relevance of its core scaffold make it a valuable tool for medicinal chemists. The FBDD workflow, grounded in sensitive biophysical screening and structure-based design, provides a clear and efficient path from a millimolar-affinity fragment to a nanomolar-potency lead compound. As drug discovery continues to tackle increasingly complex and challenging biological targets, the strategic use of well-designed fragments like 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one will be indispensable for success.

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  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 569-585. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 569-585. [Link]

  • ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

  • Wang, Y., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 569-585. [Link]

  • ResearchGate. (n.d.). Representative drug molecules containing quinoxaline scaffold. [Link]

  • Regan, J., et al. (2003). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]

  • Pharmaffiliates. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1), 1-20. [Link]

  • Zhou, Y., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 679. [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. [Link]

  • As-Sattar, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6653. [Link]

  • Longdom Publishing. (n.d.). Organic Chemistry: Current Research Open Access. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The quino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The quinoxalinone core is a privileged structure found in numerous biologically active compounds.[1] The described synthetic strategy is a robust two-step process involving an initial N-acylation of N-ethyl-benzene-1,2-diamine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclocondensation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting advice, and detailed characterization methods to ensure the synthesis of a pure, validated final product.

Introduction and Scientific Background

Quinoxaline derivatives, particularly 3,4-dihydroquinoxalin-2(1H)-ones, represent a critical class of N-heterocycles that have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and antithrombotic properties.[1][2] The structural rigidity and synthetic accessibility of this scaffold make it an ideal starting point for the development of novel therapeutic agents.

The synthesis of the quinoxalinone ring system is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[3][4] For the synthesis of N-substituted analogues like the target molecule, the most direct approach involves the cyclization of a pre-functionalized diamine. The protocol herein employs N-ethyl-benzene-1,2-diamine as the key starting material. The reaction proceeds via two distinct, well-established transformations:

  • N-Acylation: The more nucleophilic aliphatic secondary amine of N-ethyl-benzene-1,2-diamine selectively reacts with the highly electrophilic chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[5][6]

  • Intramolecular Cyclization: The resulting chloroacetamide intermediate undergoes a base-catalyzed intramolecular nucleophilic substitution (a Williamson ether synthesis analogue for amides), where the remaining aromatic amine attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the six-membered heterocyclic ring.

This method is highly efficient and provides excellent control over the final structure, making it suitable for laboratory-scale synthesis and potential scale-up.

Reaction Scheme & Mechanism

The overall synthetic pathway is illustrated below. The process begins with the acylation of the starting diamine to form a chloroacetamide intermediate, which then undergoes intramolecular cyclization to yield the target dihydroquinoxalinone.

G Simplified Reaction Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization SM N-Ethyl-benzene-1,2-diamine + Chloroacetyl Chloride INT Intermediate: N-(2-aminophenyl)-N-ethyl-2-chloroacetamide SM->INT Triethylamine, DCM 0 °C to RT FP Final Product: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one INT->FP Potassium Carbonate, Ethanol Reflux INT2 Intermediate

Caption: High-level overview of the two-step synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier
N-Ethyl-benzene-1,2-diamineC₈H₁₂N₂136.19≥97%Sigma-Aldrich
Chloroacetyl ChlorideC₂H₂Cl₂O112.94≥98%Alfa Aesar
Triethylamine (TEA)C₆H₁₅N101.19≥99%Spectrochem
Potassium Carbonate (K₂CO₃)K₂CO₃138.21≥99%, anhydrousMerck
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercial
Ethanol (EtOH)C₂H₅OH46.07200 Proof, AbsoluteCommercial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeCommercial
HexanesC₆H₁₄-ACS GradeCommercial
Saturated NaCl solution (Brine)NaCl(aq)--Lab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularLab Prepared
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (e.g., LC-MS)

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis. Adjust quantities as needed, maintaining molar ratios.

Workflow Overview

G start Start reagents Combine N-Ethyl-benzene-1,2-diamine, TEA, and anhydrous DCM in flask start->reagents cool Cool reaction mixture to 0 °C (Ice Bath) reagents->cool add Add Chloroacetyl Chloride dropwise over 30 min cool->add react1 Stir at Room Temperature for 4h Monitor by TLC add->react1 workup1 Quench with water, perform liquid-liquid extraction with DCM react1->workup1 dry Dry organic layer (Na₂SO₄) and concentrate via rotary evaporation workup1->dry intermediate Isolate crude intermediate (N-(2-aminophenyl)-N-ethyl-2-chloroacetamide) dry->intermediate cyclize Dissolve intermediate in Ethanol, add K₂CO₃ and reflux for 6h intermediate->cyclize workup2 Cool, filter off solids, concentrate filtrate cyclize->workup2 purify Purify crude product via recrystallization or column chromatography workup2->purify product Obtain Pure Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one purify->product characterize Characterize: ¹H NMR, ¹³C NMR, MS, m.p. product->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of N-(2-aminophenyl)-N-ethyl-2-chloroacetamide (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-ethyl-benzene-1,2-diamine (1.36 g, 10 mmol, 1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 eq.) to the solution. The TEA acts as a base to neutralize the HCl gas that is evolved during the reaction, preventing protonation of the starting amine.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to control the highly exothermic acylation reaction.[5]

  • Acylation: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

  • Monitoring: Monitor the reaction's progress using TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water to quench the reaction.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess TEA), 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Result: The crude product is obtained as a viscous oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part B: Intramolecular Cyclization to 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
  • Setup: Transfer the crude N-(2-aminophenyl)-N-ethyl-2-chloroacetamide from Part A into a 100 mL round-bottom flask.

  • Cyclization Conditions: Dissolve the crude intermediate in 50 mL of absolute ethanol. Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq.). K₂CO₃ is a mild base sufficient to deprotonate the aromatic amine, initiating the intramolecular cyclization.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitoring: Continue refluxing for 6-8 hours. Monitor the reaction by TLC (eluent: 50% Ethyl Acetate in Hexanes) until the intermediate spot has disappeared.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid cake with a small amount of ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly. If necessary, add hexanes to induce precipitation. Collect the resulting crystals by filtration.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with a gradient eluent system (e.g., 20% to 50% Ethyl Acetate in Hexanes).

Characterization and Expected Results

The final product, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, should be a white to off-white crystalline solid.

  • Expected Yield: 70-85% over two steps.

  • Melting Point (Expected): 135-138 °C (This is an estimated value based on similar structures).

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • ~7.20-6.80 (m, 4H, Ar-H)

    • ~4.20 (s, 2H, -CH₂-CO-)

    • ~3.50 (q, J = 7.2 Hz, 2H, -N-CH₂-CH₃)

    • ~1.25 (t, J = 7.2 Hz, 3H, -N-CH₂-CH₃)

    • (Note: A broad singlet for the N1-H may be observed around 8.0-9.0 ppm, but can exchange with solvent).

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • ~166.0 (C=O)

    • ~140.0, ~130.0, ~125.0, ~123.0, ~118.0, ~115.0 (Ar-C)

    • ~55.0 (-CH₂-CO-)

    • ~40.0 (-N-CH₂-CH₃)

    • ~13.0 (-N-CH₂-CH₃)

  • Mass Spectrometry (ESI+): m/z = 177.10 [M+H]⁺, for C₁₀H₁₂N₂O.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction; moisture in reagents/glassware; insufficient base.Ensure anhydrous conditions. Use freshly opened or distilled chloroacetyl chloride and TEA. Extend reaction time if necessary.[4]
Formation of di-acylated product Reaction temperature too high; incorrect stoichiometry.Maintain strict temperature control at 0 °C during addition. Use only a slight excess (1.1 eq.) of chloroacetyl chloride.
Low yield in Part B Incomplete cyclization; weak base; insufficient heating.Ensure the reaction goes to reflux. If K₂CO₃ is ineffective, a stronger base like sodium ethoxide (NaOEt) in ethanol can be trialed.
Product is an oil or difficult to crystallize Presence of impurities.Purify via column chromatography. Try different solvent systems for recrystallization (e.g., Ethanol/water, DCM/hexanes).

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Triethylamine (TEA) has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.

  • The acylation reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). International Journal of Chemistry and Applications. [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]

  • Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. (2023). ACS Publications - Organic Letters. [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2018). PubMed Central (PMC) - NIH. [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (2022). PubMed Central (PMC) - NIH. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2011). European Journal of Chemistry. [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2011). ResearchGate. [Link]

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. (n.d.). ResearchGate. [Link]

  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate. [Link]

  • Proposed mechanism for the cyclocondensation reaction. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

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Application

Application Note: A Guide to the Development of Analytical Methods for the Quantification of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Introduction The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a member of this class, often utilized as a key intermediate in the synthesis of novel therapeutics.[3] The ability to accurately and reliably quantify this compound in various matrices—from reaction mixtures to biological fluids—is paramount for process optimization, quality control, and pharmacokinetic/pharmacodynamic (PK/PD) studies.

This guide provides a comprehensive framework for developing and validating robust analytical methods for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices. The narrative emphasizes the rationale behind methodological choices, ensuring that the protocols serve as a self-validating system for generating trustworthy data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful method development. These parameters dictate choices in solvent, column chemistry, and detection methods.

PropertyValueSource
Chemical Name 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one-
CAS Number 90917-94-5[4]
Molecular Formula C₁₀H₁₂N₂O[4]
Molecular Weight 176.22 g/mol [4]
Predicted LogP 1.05[5]
Topological Polar Surface Area (TPSA) 41.13 Ų[5]
Hydrogen Bond Donors 1 (Amide N-H)[5]
Hydrogen Bond Acceptors 2 (Carbonyl O, Ring N)[5]

The compound's moderate polarity and LogP, along with the presence of a chromophore (the quinoxalinone ring system), make it an ideal candidate for reversed-phase HPLC-UV analysis. The nitrogen atoms provide sites for protonation, making it highly suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.

Overall Method Development Strategy

The development of a robust analytical method follows a logical progression from initial feasibility to full validation. This workflow ensures that the final method is fit for its intended purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte_Characterization Analyte Characterization (Properties, Solubility) Method_Selection Method Selection (HPLC-UV vs. LC-MS/MS) Analyte_Characterization->Method_Selection Column_Screening Column & Mobile Phase Screening Method_Selection->Column_Screening Detector_Tuning Detector Optimization (λmax or MRM) Column_Screening->Detector_Tuning Sample_Prep Sample Preparation (Dilution, SPE, LLE) Detector_Tuning->Sample_Prep Method_Validation Method Validation (ICH Guidelines) Sample_Prep->Method_Validation Routine_Analysis Routine Analysis (QC, Bioanalysis) Method_Validation->Routine_Analysis

Caption: General workflow for analytical method development.

Method 1: HPLC-UV for Purity and Assay

HPLC-UV is the workhorse of pharmaceutical analysis, offering robustness and simplicity for determining the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates.[6]

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is the logical starting point. The ethyl group and benzene ring provide sufficient hydrophobicity to retain the molecule, while the amide and secondary amine functionalities ensure it does not retain too strongly, allowing for reasonable elution times.

  • Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is added to the aqueous phase. This suppresses the ionization of the secondary amine, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support.

  • Detection Wavelength (λmax): The conjugated quinoxalinone system is expected to have a strong UV absorbance. A photodiode array (PDA) detector should be used initially to scan a standard solution across a range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.

Detailed Protocol: HPLC-UV Method

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one reference standard and dissolve in 10.0 mL of diluent.
  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with diluent.

2. Chromatographic Conditions:

  • Instrument: HPLC system with PDA or UV detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Column Temperature: 30 °C.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: PDA scan 200-400 nm, or single wavelength at determined λmax (e.g., 254 nm).
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 20 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 20 | | 20.0 | 20 |

3. System Suitability:

  • Inject the Working Standard solution six times.
  • The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%.
  • This step is critical to ensure the system is performing correctly before analyzing any samples.

4. Analysis:

  • Prepare sample solutions at a target concentration of 50 µg/mL in diluent.
  • Construct a calibration curve using a series of dilutions from the stock solution (e.g., 1, 5, 25, 50, 100 µg/mL) to establish linearity.
Expected Performance Characteristics (Hypothetical)
ParameterExpected Value
Retention Time ~8-10 minutes
Linearity (r²) ≥ 0.999
Limit of Quantification (LOQ) ~0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: LC-MS/MS for Bioanalysis

For quantifying low concentrations of the analyte in complex biological matrices like plasma or serum, LC-MS/MS is the gold standard.[7][8] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for quantification down to the pg/mL level.[9]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice. The nitrogen atoms in the quinoxalinone ring are basic and will readily accept a proton in the acidic mobile phase to form the protonated molecule [M+H]⁺.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., d₃- or d₅-ethyl analog) is highly recommended. An SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to the most accurate and precise data. If an SIL-IS is unavailable, a close structural analog can be used.

  • Sample Preparation: Biological samples require cleanup to remove proteins and phospholipids that interfere with the analysis. Protein precipitation with acetonitrile is a fast and effective method for initial development. For lower detection limits, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.[10]

Detailed Protocol: LC-MS/MS Method

1. Preparation of Solutions:

  • Mobile Phases & Diluent: As per HPLC-UV method.
  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the IS.
  • IS Spiking Solution (100 ng/mL): Prepare a working solution of the IS in acetonitrile. This will also serve as the protein precipitation solvent.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma/serum sample, add 150 µL of the IS Spiking Solution (100 ng/mL acetonitrile).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Carefully transfer the supernatant to a clean vial for injection.

3. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast analysis.
  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
  • Column Temperature: 40 °C.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Program (Fast Gradient): | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 10 | | 2.5 | 95 | | 3.0 | 95 | | 3.1 | 10 | | 4.0 | 10 |
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
  • Ion Source: ESI, Positive Mode.
  • Key MS Parameters:
  • Capillary Voltage: ~3.5 kV
  • Source Temperature: ~150 °C
  • Desolvation Temperature: ~400 °C

4. MS Tuning & MRM Development:

  • Infuse a standard solution (~500 ng/mL) directly into the mass spectrometer to find the precursor ion (Q1), which will be the [M+H]⁺ ion at m/z 177.2.
  • Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2) to identify stable, high-intensity product ions (Q3).
  • Select at least two product ions for the MRM transitions (one for quantification, one for confirmation). Repeat this process for the internal standard.
LC-MS/MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma/Serum Sample (50 µL) Spike Add IS in ACN (150 µL) Plasma->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject on UPLC Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peaks (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Workflow for bioanalytical sample processing and analysis.

Expected Performance Characteristics (Hypothetical)
ParameterAnalyteInternal Standard (IS)
Precursor Ion (Q1, m/z) 177.2e.g., 182.2 (d₅-ethyl)
Product Ion (Q3, m/z) 148.1 (Quantifier)e.g., 153.1
119.1 (Qualifier)
Linearity (r²) ≥ 0.995-
Lower LOQ (LLOQ) ≤ 1 ng/mL in plasma-
Precision (%RSD) < 15% (20% at LLOQ)-
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-

Method Validation

Any developed method must be validated to ensure it is fit for its intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11] Key parameters to assess include:

  • Specificity/Selectivity: Ensuring no interference from matrix components or other impurities at the analyte's retention time.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, assessed via spike recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature).

  • Stability: Ensuring the analyte is stable in the sample matrix and in prepared solutions under various storage conditions.[12]

Conclusion

This guide outlines two robust, scientifically-grounded approaches for the quantification of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. The HPLC-UV method provides a reliable and accessible technique for routine analysis, process control, and purity assessment. For applications demanding higher sensitivity, such as pharmacokinetic studies in biological fluids, the LC-MS/MS method offers unparalleled performance. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently develop and validate a method that yields accurate, precise, and trustworthy data.

References

  • PubChem. 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

  • Morita, N., Hayashi, K., Takagi, M., & Miyano, K. (1983). Gas-liquid chromatography and mass spectrometry of quinoxalines derived from various homoglucans by alkaline o-phenylenediamine method. Agricultural and Biological Chemistry, 47(4), 757–763. [Link]

  • Sci-Hub. Gas-liquid chromatography and mass spectrometry of quinoxalines derived from various homoglucans by alkaline o-phenylenediamine method. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Mátyus, P., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 661-669. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules, 27(15), 4992. [Link]

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  • Carta, A., Piras, S., & Loriga, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1239-1254. [Link]

  • The Royal Society of Chemistry. Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical. [Link]

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  • Nautiyal, K., & Ramakrishna, K. (2014). Analytical method development and validation for simultaneous determination and quantification of Ethinyl Estradiol and Gestodene in combined tablet dosage. Journal of Chemical and Pharmaceutical Research, 6(10), 74-80. [Link]

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Method

Application of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in Medicinal Chemistry: A Technical Guide

The quinoxalinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This guide focuses on the application of a specific derivative, 4...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxalinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This guide focuses on the application of a specific derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, and its broader chemical class in drug discovery and development. While direct literature on the 4-ethyl analog is nascent, the extensive research on the 3,4-dihydroquinoxalin-2(1H)-one core provides a robust framework for understanding its potential and guiding its application.

The 3,4-dihydroquinoxalin-2(1H)-one moiety is a privileged heterocyclic structure, forming the basis for compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities.[1][2][3] The strategic placement of substituents on this scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. The N4-ethyl group, in the context of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, is anticipated to modulate factors such as solubility, metabolic stability, and steric interactions within a biological target's binding site.

The Quinoxalinone Scaffold: A Privileged Structure in Drug Discovery

The quinoxalinone core, a fusion of a benzene and a pyrazine ring, is a versatile template for developing therapeutic agents.[2] Its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development programs targeting various diseases.

Key Therapeutic Areas for Quinoxalinone Derivatives:
  • Oncology: A significant body of research highlights the anticancer potential of quinoxalinone derivatives. These compounds can act as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which is a critical process in cell division.[4][5][6] This mechanism makes them promising agents for treating various cancers, including those resistant to existing therapies.[4][6]

  • Neurodegenerative Diseases: Certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[7] JNK3 is a key player in neuronal apoptosis and its inhibition is a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7]

  • Infectious Diseases: The quinoxalinone scaffold has been explored for its antibacterial and antiviral properties.[1][3][8] The ability to modify the core structure allows for the development of agents targeting specific microbial pathways.

  • Metabolic Diseases: Quinoxalinone-based compounds have been successfully designed as potent inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[9]

Strategic Importance of the N4-Ethyl Substitution

While specific data on 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is limited, the introduction of an ethyl group at the N4 position can be rationalized from a medicinal chemistry perspective. Alkyl substitutions on a heterocyclic core can significantly influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Contributions of the N4-Ethyl Group:

  • Improved Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: The N-ethyl group may block potential sites of metabolism, leading to a longer half-life in the body.

  • Target Engagement: The ethyl group can provide additional van der Waals interactions within the binding pocket of a biological target, potentially increasing potency and selectivity.

Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and Derivatives

The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones is typically achieved through the condensation of o-phenylenediamines with α-keto acids or their derivatives.[10] The introduction of the N4-ethyl group can be accomplished either by starting with an N-ethylated o-phenylenediamine or by alkylation of the N4 position of a pre-formed dihydroquinoxalinone ring.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (General Procedure)

This protocol outlines a classical approach to synthesizing the core scaffold.

Materials:

  • o-Phenylenediamine

  • Ethyl chloroacetate

  • Sodium bicarbonate

  • Ethanol

  • Water

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3,4-dihydroquinoxalin-2(1H)-one.

Protocol 2: N-Alkylation to Introduce the 4-Ethyl Group

This protocol describes a general method for introducing the ethyl group at the N4 position.

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Ethyl iodide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add ethyl iodide (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Notes: Biological Evaluation

Once synthesized, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives can be screened for various biological activities.

Anticancer Activity: Tubulin Polymerization Assay

Rationale: Many quinoxalinone derivatives exhibit anticancer activity by inhibiting tubulin polymerization.[4][5][6] This assay directly measures the compound's effect on this process.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. An inhibitor will prevent this increase.

Brief Protocol:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.

  • The mixture is warmed to 37 °C to initiate polymerization.

  • The change in absorbance (typically at 340 nm) is monitored over time.

  • Known tubulin inhibitors (e.g., colchicine) are used as positive controls.

  • The IC50 value (the concentration of compound that inhibits polymerization by 50%) is calculated.

Enzyme Inhibition Assay: JNK3 Kinase Assay

Rationale: To evaluate the potential of the compound as a neuroprotective agent, its inhibitory activity against JNK3 can be assessed.[7]

Principle: A variety of assay formats can be used, including radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, or fluorescence-based assays.

Brief Protocol (Lanthascreen™ Eu Kinase Binding Assay):

  • The test compound is incubated with a JNK3 kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

  • The binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal.

  • A compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.

  • The IC50 value is determined from the dose-response curve.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Table 1: Hypothetical Biological Activity of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound IDR1R2Tubulin Polymerization IC50 (µM)JNK3 Inhibition IC50 (µM)
EDQ-1 HH> 5015.2
EDQ-2 ClH5.8> 50
EDQ-3 OCH3H12.325.1
EDQ-4 HBr2.1> 50

Note: This data is illustrative and not based on actual experimental results for these specific compounds.

Visualizations

General Structure of the 3,4-dihydroquinoxalin-2(1H)-one Scaffold

Caption: Core structure of 3,4-dihydroquinoxalin-2(1H)-one.

Synthetic Workflow for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

G start o-Phenylenediamine + Ethyl Chloroacetate step1 Condensation/ Cyclization start->step1 intermediate 3,4-dihydroquinoxalin-2(1H)-one step1->intermediate step2 N-Alkylation (Ethyl Iodide, Base) intermediate->step2 product 4-Ethyl-3,4-dihydroquinoxalin- 2(1H)-one step2->product

Caption: A potential synthetic route to the target compound.

Mechanism of Action: Tubulin Polymerization Inhibition

G cluster_0 Cellular Process tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization cell_cycle Mitosis mt->cell_cycle Spindle Formation apoptosis Apoptosis cell_cycle->apoptosis Arrest Leads to compound Quinoxalinone Derivative compound->tubulin Binds to Colchicine Site

Caption: Inhibition of microtubule formation by quinoxalinone derivatives.

References

  • Li, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 569–586. [Link]

  • PubMed. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • Prime Scholars. (n.d.). Green and selective protocol for the synthesis of quinoxalines. [Link]

  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • PubMed. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. [Link]

  • ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. [Link]

  • ResearchGate. (2025). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. [Link]

  • PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. [Link]

  • ResearchGate. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • European Journal of Chemistry. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. [Link]

  • ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

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Application

Application Notes &amp; Protocols: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one as a Key Intermediate for Lumateperone Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of lumateperone, a crucial atypical antipsychotic. This guide focuses on th...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of lumateperone, a crucial atypical antipsychotic. This guide focuses on the strategic use of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one as a key starting material, detailing the synthetic pathway to a late-stage tetracyclic intermediate of lumateperone. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Lumateperone (marketed as Caplyta®) is approved for the treatment of schizophrenia and bipolar depression in adults.[1][2][3] Its mechanism of action is thought to be mediated through a combination of antagonist activity at central serotonin 5-HT2A receptors and postsynaptic antagonist activity at central dopamine D2 receptors.[4][5] The synthesis of this complex molecule has been approached through various routes, with early methods utilizing derivatives of 3,4-dihydroquinoxalin-2(1H)-one.[2][3][4] This guide outlines a robust and scalable synthetic strategy.

Synthetic Strategy Overview

The synthesis of lumateperone from 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one involves a multi-step sequence. The core of the strategy is the construction of the tetracyclic framework of lumateperone via a Fischer indole synthesis. The ethyl group at the N-4 position of the starting quinoxalinone is a key feature that is incorporated into the final structure.

The overall workflow can be visualized as follows:

G A 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one B N-Nitroso Intermediate A->B Nitrosation C Hydrazine Derivative B->C Reduction D Tetracyclic Indole Intermediate C->D Fischer Indole Synthesis E Reduced Tetracyclic Intermediate (cis-indoline) D->E Reduction F N-Alkylation E->F N-Methylation G Final N-Alkylation F->G Reduction & Desethoxycarbonylation H Lumateperone G->H N-Alkylation

Caption: Overall synthetic workflow from the starting material to Lumateperone.

Synthesis of the Key Tetracyclic Intermediate

This section details the synthesis of the crucial tetracyclic indole intermediate starting from 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Step 1: Nitrosation of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

The initial step involves the nitrosation of the secondary amine at the N-1 position of the quinoxalinone ring. This is a standard method to activate the nitrogen for subsequent reduction to a hydrazine.

Protocol:

  • Suspend 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in a suitable solvent such as acetic acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum to yield the N-nitroso intermediate.

Causality: The use of a cold, acidic medium is crucial for the in situ formation of nitrous acid from sodium nitrite, which then reacts with the secondary amine. Low temperatures prevent the decomposition of nitrous acid and minimize side reactions.

Step 2: Reduction of the N-Nitroso Intermediate to a Hydrazine Derivative

The N-nitroso group is then reduced to a hydrazine, which is the key functional group required for the subsequent Fischer indole synthesis.

Protocol:

  • Suspend the N-nitroso intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add zinc dust (3.0-5.0 eq) portion-wise to the suspension.

  • Slowly add a solution of acetic acid or hydrochloric acid dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrazine derivative, which can be used in the next step without further purification.

Causality: Zinc metal in an acidic medium is a classic and effective reducing agent for nitroso groups. The acid activates the zinc and provides the necessary protons for the reduction.

Step 3: Fischer Indole Synthesis to Form the Tetracyclic Intermediate

The synthesized hydrazine derivative is then condensed with a suitable ketone, such as ethyl 4-oxopiperidine-1-carboxylate, to construct the tetracyclic indole core of lumateperone via the Fischer indole synthesis.[2][3][4]

Protocol:

  • Dissolve the crude hydrazine derivative (1.0 eq) and ethyl 4-oxopiperidine-1-carboxylate (1.2 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the formation of the product by TLC or LC-MS.

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure tetracyclic indole intermediate.

Causality: The Fischer indole synthesis proceeds through the formation of a hydrazone, followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to form the indole ring. The acidic catalyst is essential for all these steps.

Conversion of the Tetracyclic Intermediate to Lumateperone

The tetracyclic indole intermediate is then converted to lumateperone through a series of reduction and alkylation steps.

G A Tetracyclic Indole Intermediate B cis-Indoline Derivative A->B Reduction (NaBH3CN/TFA) C N-Methylated Intermediate B->C N-Methylation D Reduced Amine Intermediate C->D Reduction (BH3.THF) E Final Tetracyclic Core D->E Desethoxycarbonylation F Lumateperone E->F N-Alkylation

Caption: Conversion of the tetracyclic intermediate to Lumateperone.

Step 4: Reduction to the cis-Indoline Derivative

The indole double bond is selectively reduced to afford the corresponding cis-indoline derivative.

Protocol:

  • Dissolve the tetracyclic indole intermediate (1.0 eq) in trifluoroacetic acid (TFA).

  • Cool the solution to 0-5 °C.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully quench the reaction by pouring it into an ice-cold solution of sodium hydroxide.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the racemic cis-indoline derivative.[2][3]

Causality: Sodium cyanoborohydride in a strong acid like TFA is a selective reducing agent for indoles to indolines. The cis stereochemistry is the thermodynamically favored product.

Subsequent Transformations to Lumateperone

The resulting racemic cis-indoline derivative is then carried forward through a series of established steps to yield lumateperone:[2][4]

  • N-methylation: The indoline nitrogen is methylated.

  • Reduction of the Lactam: The lactam carbonyl group is reduced to a methylene group, typically using a reducing agent like borane-THF complex.

  • Desethoxycarbonylation: The ethoxycarbonyl protecting group on the piperidine nitrogen is removed.

  • Resolution: The racemic mixture is resolved to obtain the desired enantiomer. This is a critical step and can be achieved through diastereomeric salt formation with a chiral acid.

  • Final N-alkylation: The secondary amine of the piperidine ring is alkylated with 4-chloro-1-(4-fluorophenyl)butan-1-one to introduce the final side chain of lumateperone.

  • Salt Formation: The final product is often converted to its tosylate salt for improved stability and handling.

Analytical Characterization

The key intermediates and the final product should be thoroughly characterized using standard analytical techniques.

CompoundTechniqueExpected Observations
4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one1H NMRSignals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the methylene protons of the quinoxalinone ring.
Mass Spec (MS)Molecular ion peak corresponding to the molecular weight of the compound.
Tetracyclic Indole Intermediate1H NMRAppearance of signals for the newly formed indole ring protons and the protons of the piperidine moiety. Disappearance of the hydrazine protons.
13C NMRCharacteristic signals for the indole and piperidine ring carbons.
MSMolecular ion peak confirming the formation of the tetracyclic structure.
Lumateperone1H NMRComplex spectrum showing all the characteristic protons of the final molecule, including the fluorophenyl group and the butyl chain.
HPLCA single peak with high purity, and chiral HPLC can be used to determine the enantiomeric excess.
MSMolecular ion peak corresponding to the molecular weight of lumateperone.[5]

Trustworthiness and Self-Validation

Each step of the protocol includes in-process controls (e.g., TLC, LC-MS) to monitor the reaction progress and ensure the complete conversion of the starting material before proceeding to the next step. The purification methods described (filtration, extraction, column chromatography) are standard and effective for removing impurities. The final product's identity and purity should be unequivocally confirmed by a combination of spectroscopic methods (NMR, MS) and chromatography (HPLC), and compared against a reference standard.

References

  • NROChemistry. Synthesis of Lumateperone. Retrieved from [Link]

  • Dr. Reddy's. Lumateperone Tosylate. Retrieved from [Link]

  • Sun, C., Mao, Y., Li, B., Xu, Z., Jiang, S., Kang, L., & Wang, H. (2021).
  • ResearchGate. First route for the synthesis of lumateperone (124). Retrieved from [Link]

  • Mihalik, B., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 653–659.
  • Europe PMC. New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • ResearchGate. New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from [Link]

  • ResearchGate. Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Retrieved from [Link]

  • YouTube. Synthesis of Drugs: Lumateperone. Retrieved from [Link]

  • ResearchGate. Chemical structure of the principal metabolite of lumateperone.... Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
  • ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

  • U.S. Food and Drug Administration. CAPLYTA (lumateperone) capsules, for oral use. Retrieved from [Link]

  • MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]

  • PubChem. 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. Retrieved from [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Retrieved from [Link]

  • National Institutes of Health. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

  • ACS Publications. Phototriggered Self-Catalyzed Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)-ones with Diarylphosphine Oxides in EtOH. Retrieved from [Link]

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Method

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of 3,4-Dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one, a pivotal reaction in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one, a pivotal reaction in the synthesis of a wide array of biologically active compounds. N-alkylated quinoxalinones are prevalent scaffolds in medicinal chemistry, exhibiting diverse pharmacological activities. This document, intended for researchers and professionals in drug development, offers an in-depth analysis of the reaction mechanism, a discussion on regioselectivity, a comprehensive experimental protocol, and troubleshooting guidance. By explaining the causality behind experimental choices and grounding the protocol in established chemical principles, this guide aims to equip scientists with the knowledge to successfully synthesize and characterize N-alkylated 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Introduction: The Significance of N-Alkylated Quinoxalinones

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and potential inhibitory effects on various kinases. The introduction of alkyl groups onto the nitrogen atoms of this heterocyclic system can profoundly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the nature and position of the N-alkyl substituent can significantly impact the molecule's interaction with biological targets, making N-alkylation a critical step in the structure-activity relationship (SAR) studies of novel therapeutic agents.[1]

This guide focuses on the direct N-alkylation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a reaction that presents unique challenges and opportunities, particularly concerning the control of regioselectivity between the N1 and N4 positions.

Mechanistic Insights into N-Alkylation

The N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one typically proceeds via a nucleophilic substitution reaction (SN2) mechanism. The reaction is initiated by the deprotonation of one of the nitrogen atoms by a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, leading to the formation of a new carbon-nitrogen bond.

The Role of the Base

The choice of base is critical for the success of the N-alkylation reaction. The base must be strong enough to deprotonate the N-H bond of the quinoxalinone ring, but its selection can also influence the regioselectivity of the reaction. Common bases used for N-alkylation of amides and related heterocycles include:

  • Alkali metal hydrides (e.g., NaH): These are strong, non-nucleophilic bases that irreversibly deprotonate the amide nitrogen, driving the reaction to completion. The use of NaH in a polar aprotic solvent like DMF or THF is a common strategy for N-alkylation.[2]

  • Alkali metal carbonates (e.g., K2CO3, Cs2CO3): These are milder bases that can be effective in promoting N-alkylation, often requiring higher reaction temperatures. Their heterogeneous nature can sometimes lead to slower reaction rates.

  • Organic bases (e.g., pyridine, triethylamine): These bases are generally weaker and are often used to neutralize the acid generated during the reaction rather than to deprotonate the starting material directly. Their use can sometimes favor specific outcomes.[3]

The pKa of the N-H protons in 3,4-dihydroquinoxalin-2(1H)-one will influence the choice of base. The N1-H, being part of an amide-like functionality, is expected to be more acidic than the N4-H of the aniline-like portion.

The Nature of the Alkylating Agent

The alkylating agent is the source of the alkyl group being introduced. Alkyl halides (iodides, bromides, and chlorides) are the most common electrophiles used in this reaction. The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl. Primary alkyl halides are generally the most effective due to their lower steric hindrance for the SN2 attack. Secondary and tertiary alkyl halides are less reactive and may lead to elimination side reactions.

Regioselectivity: The N1 versus N4 Challenge

The 3,4-dihydroquinoxalin-2(1H)-one scaffold possesses two distinct nitrogen atoms that can undergo alkylation: the N1 (amide) nitrogen and the N4 (aniline) nitrogen. The selective alkylation of one nitrogen over the other is a key challenge and a critical aspect of synthesizing specific target molecules.

Several factors can influence the regioselectivity of the N-alkylation:

  • Electronic Effects: The N1-H is generally considered more acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation is therefore more likely to occur at the N1 position, leading to the formation of the N1-alkylated product under thermodynamic control.

  • Steric Effects: The steric environment around each nitrogen atom can influence the accessibility of the nucleophilic site to the alkylating agent. Bulky substituents on the quinoxalinone ring or the use of bulky alkylating agents may favor alkylation at the less sterically hindered position.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N4 selectivity. For instance, in related heterocyclic systems, the use of different bases has been shown to favor different isomers.[2] The solvent can also play a role by stabilizing one of the transition states over the other.

A thorough screening of reaction conditions is often necessary to achieve the desired regioselectivity.

Experimental Protocol: A General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one using sodium hydride as the base and an alkyl halide as the alkylating agent.

Disclaimer: This protocol is a general guideline. Researchers should adapt the procedure based on the specific substrate, alkylating agent, and desired outcome. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • 3,4-Dihydroquinoxalin-2(1H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF or THF (sufficient to dissolve the starting material, typically 0.1-0.2 M concentration) to the flask via a syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. Hydrogen gas is evolved during this step.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. The solution may become colored.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the N1- and N4-alkylated isomers and any unreacted starting material.

Characterization

The purified products should be characterized by standard analytical techniques:

  • NMR Spectroscopy (1H and 13C): This is the most powerful tool for determining the structure and regiochemistry of the products.

    • Distinguishing N1- and N4-isomers: In related lactam systems, a significant downfield shift in the 13C NMR spectrum for the carbon atom adjacent to the nitrogen that has been alkylated can be observed. For instance, the methylene carbon of the N-alkyl group attached to the amide nitrogen (N1) would likely appear at a different chemical shift compared to the one attached to the aniline nitrogen (N4).[4] Similarly, the chemical shifts of the protons on the alkyl group and the aromatic protons of the quinoxalinone ring will differ between the two isomers. 2D NMR techniques such as HMBC and NOESY can be invaluable in confirming the site of alkylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups. The N-H stretch of the starting material (around 3200-3400 cm-1) should disappear or diminish in the product spectrum.

Data Presentation and Comparison

To aid in the optimization of the N-alkylation reaction, the following table summarizes hypothetical outcomes based on common trends observed in the N-alkylation of related heterocycles.

EntryBase (eq)SolventAlkyl Halide (eq)Temp (°C)Time (h)N1:N4 Ratio (Hypothetical)Yield (%) (Hypothetical)
1NaH (1.2)DMFCH3I (1.1)0 to rt4>95:585
2K2CO3 (2.0)DMFCH3I (1.1)801280:2070
3Cs2CO3 (2.0)AcetonitrileCH3I (1.1)60885:1575
4NaH (1.2)THFBenzyl Bromide (1.1)0 to rt6>95:580
5Pyridine (2.0)DCMCH3I (1.1)rt2460:4050

Note: These are illustrative examples. Actual results may vary.

Visualizing the Workflow and Mechanism

To provide a clear visual representation of the experimental process and the underlying chemical transformation, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 3,4-Dihydroquinoxalin-2(1H)-one solvent Add Anhydrous Solvent (DMF/THF) start->solvent cool Cool to 0 °C solvent->cool base Add NaH cool->base stir1 Stir for 30-60 min base->stir1 alkyl_halide Add Alkyl Halide stir1->alkyl_halide stir2 Stir for 2-24 h at rt alkyl_halide->stir2 quench Quench with NH4Cl stir2->quench extract Extract with EtOAc quench->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Characterized N-Alkylated Product purify->product

Figure 1: Experimental workflow for the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one.

reaction_mechanism start 3,4-Dihydroquinoxalin-2(1H)-one anion Quinoxalinone Anion (N1- or N4-) start->anion Deprotonation base Base (e.g., NaH) base->anion alkyl_halide Alkyl Halide (R-X) product N-Alkylated Product alkyl_halide->product anion->product SN2 Attack salt Salt (e.g., NaX)

Figure 2: Simplified reaction mechanism for the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no reaction - Inactive base (NaH exposed to air/moisture).- Insufficiently strong base.- Low quality or wet solvent.- Unreactive alkylating agent.- Use fresh, properly stored NaH.- Consider a stronger base or different solvent.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Formation of multiple products - Incomplete reaction.- Side reactions (e.g., elimination).- Lack of regioselectivity.- Increase reaction time or temperature.- Use a less hindered alkylating agent.- Screen different bases and solvents to optimize for the desired isomer.
Difficulty in separating isomers - Similar polarities of N1 and N4 isomers.- Use a high-efficiency silica gel for chromatography.- Employ a shallow solvent gradient during elution.- Consider alternative purification techniques like preparative HPLC.
Product decomposition - Harsh reaction or work-up conditions.- Perform the reaction at a lower temperature.- Use a milder quenching agent.- Avoid prolonged exposure to strong acids or bases during work-up.

Conclusion

The N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one is a versatile and powerful tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous purification are essential for achieving the desired products in high yield and purity. This guide provides a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold and to accelerate the discovery of new drug candidates.

References

  • Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. 2011 , 2 (3), 365–371. [Link]

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives - California State University, Sacramento. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one - PMC. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one for Novel Antibacterial Agent Synthesis

Abstract The quinoxaline scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antibacterial action...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antibacterial action.[1][2] This guide provides a comprehensive overview of the synthesis and utilization of a specific, functionalized intermediate, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, as a versatile platform for the development of novel antibacterial agents. We will detail the synthetic route to this core intermediate, outline protocols for its derivatization into potential antibacterial candidates, and discuss methodologies for biological evaluation. The causality behind experimental choices, insights into structure-activity relationships (SAR), and self-validating protocols are emphasized to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Quinoxalinone Scaffold in Antibacterial Discovery

The emergence of multidrug-resistant (MDR) bacteria presents a formidable global health challenge, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[2] Quinoxaline derivatives have garnered significant interest due to their structural similarity to quinoline and naphthalene scaffolds, offering a potential strategy to circumvent existing resistance mechanisms.[2] The quinoxalin-2(1H)-one core, in particular, serves as a key intermediate for designing compounds with diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities.[3][4][5]

The strategic placement of substituents on the quinoxalinone ring system allows for the fine-tuning of physicochemical properties and biological activity. N-alkylation, such as the introduction of an ethyl group at the 4-position, can enhance lipophilicity and modulate the three-dimensional conformation of the molecule, potentially improving cell permeability and target engagement. This guide focuses on the synthesis of the 4-ethylated scaffold and its subsequent modification to generate compounds for antibacterial screening.

Synthesis of the Core Intermediate: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

The synthetic journey begins with the construction of the foundational 3,4-dihydroquinoxalin-2(1H)-one ring system, followed by selective N-ethylation.

Workflow for Core Intermediate Synthesis

G cluster_0 PART 1: Scaffold Synthesis cluster_1 PART 2: N-Ethylation A o-Phenylenediamine C 3,4-dihydroquinoxalin-2(1H)-one A->C Reflux in H2O/NH3(aq) Intramolecular Cyclization B Chloroacetic Acid B->C Reflux in H2O/NH3(aq) Intramolecular Cyclization F 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (TARGET INTERMEDIATE) C->F N-Alkylation in Acetonitrile D Ethyl Iodide (or Diethyl Sulfate) D->F E Base (e.g., K2CO3) E->F

Caption: Synthetic pathway from starting materials to the target intermediate.

Protocol 2.1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

This protocol is adapted from established literature procedures for the cyclocondensation of o-phenylenediamine and an α-halo acid.[4][6]

  • Rationale: The reaction proceeds via an initial N-acylation of one amino group of the o-phenylenediamine with chloroacetic acid, followed by an intramolecular nucleophilic substitution where the second amino group displaces the chloride, forming the heterocyclic ring. Aqueous ammonia acts as a base to neutralize the HCl byproduct.

  • Materials:

    • o-Phenylenediamine (10.0 g, 92.5 mmol)

    • Chloroacetic acid (8.7 g, 92.5 mmol)

    • 33% Aqueous Ammonia (10 mL)

    • Deionized Water (80 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine, chloroacetic acid, aqueous ammonia, and water.

    • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

    • Upon completion, cool the reaction mixture in an ice bath. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

    • Recrystallize the crude product from hot ethanol to yield pure 3,4-dihydroquinoxalin-2(1H)-one as a crystalline solid.

    • Dry the product under vacuum. Expected yield: 80-85%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the two methylene protons of the heterocyclic ring, along with two NH protons.

Protocol 2.2: Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
  • Rationale: This step involves a standard N-alkylation reaction. The N4-H is more acidic and sterically accessible than the N1-H (amide), leading to preferential alkylation at this position under basic conditions. Potassium carbonate is a suitable base, and acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Materials:

    • 3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 33.7 mmol)

    • Ethyl iodide (4.1 mL, 50.6 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (7.0 g, 50.6 mmol)

    • Anhydrous Acetonitrile (100 mL)

  • Procedure:

    • To a dry 250 mL round-bottom flask, add 3,4-dihydroquinoxalin-2(1H)-one and anhydrous acetonitrile.

    • Add anhydrous potassium carbonate to the suspension.

    • Stir the mixture at room temperature for 15 minutes, then add ethyl iodide dropwise.

    • Heat the reaction mixture to reflux (approx. 80-85°C) for 8-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of Hexane:Ethyl Acetate) to isolate the pure 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

    • Characterization: Confirm the structure via NMR and MS. The ¹H NMR spectrum should show the appearance of an ethyl group (a triplet and a quartet) and the disappearance of one of the NH signals.

Derivatization of the Core for Antibacterial Activity

With the 4-ethyl intermediate in hand, the next phase involves introducing functionalities at the N1 position, a common strategy to enhance biological activity.[4] Here, we describe a protocol to append a substituted phenacyl group, a moiety found in various biologically active compounds.

Workflow for Derivative Synthesis

G A 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one D 1-(2-(4-Fluorophenyl)-2-oxoethyl)- 4-ethyl-3,4-dihydroquinoxalin-2(1H)-one (FINAL CANDIDATE) A->D N1-Alkylation B 4-Fluorophenacyl Bromide B->D C Base (e.g., K2CO3) in Acetonitrile C->D

Caption: Derivatization of the core intermediate into a final antibacterial candidate.

Protocol 3.1: Synthesis of 1-(2-(4-Fluorophenyl)-2-oxoethyl)-4-ethyl-3,4-dihydroquinoxalin-2(1H)-one
  • Rationale: This reaction is another N-alkylation, targeting the remaining amide N-H at the 1-position. The fluorine substituent is chosen based on common SAR observations where halogens on terminal phenyl rings can enhance antibacterial potency.[6]

  • Materials:

    • 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 g, 5.67 mmol)

    • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (4-Fluorophenacyl bromide) (1.36 g, 6.24 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.18 g, 8.51 mmol)

    • Anhydrous Acetonitrile (50 mL)

  • Procedure:

    • Combine 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, K₂CO₃, and acetonitrile in a dry flask.

    • Add the 4-fluorophenacyl bromide and heat the mixture to reflux for 10-15 hours. Monitor by TLC.

    • After cooling, filter the mixture to remove inorganic solids and wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield the final product.

    • Characterization: Full structural elucidation via ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is critical.

Biological Evaluation: Assessing Antibacterial Efficacy

The primary method for evaluating the antibacterial potential of newly synthesized compounds is by determining their Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution MIC Assay
  • Rationale: This method determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism. It is a standardized and quantitative technique.[7]

  • Materials:

    • Synthesized compounds (stock solutions in DMSO)

    • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus ATCC 29213; Gram-negative: Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

    • Control antibiotic (e.g., Ciprofloxacin)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds and control antibiotic in the 96-well plates using MHB. The final concentration range might typically be 128 µg/mL to 0.25 µg/mL.

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation

Quantitative results from the MIC assay should be summarized in a table for clear comparison and SAR analysis.

Compound IDStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1 3,4-dihydroquinoxalin-2(1H)-one>128>128
2 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one>128>128
3 Final Derivative (from Protocol 3.1)1632
Ciprofloxacin (Control)0.50.25
(Note: Data are hypothetical for illustrative purposes.)

Structure-Activity Relationship (SAR) Insights

Based on extensive research on quinoxaline derivatives, several structural features are known to influence antibacterial activity.[2][6][8]

  • N1-Substitution: The nature of the substituent at the N1 position is critical. Large, aromatic, or heterocyclic groups often enhance activity. The linker between the quinoxalinone core and this group also plays a key role.

  • N4-Substitution: Small alkyl groups at the N4 position, like the ethyl group in our core intermediate, are generally well-tolerated and can improve the pharmacokinetic profile.

  • Benzene Ring Substitution: Electron-withdrawing groups (e.g., halogens, nitro groups) on the fused benzene ring can modulate electronic properties and sometimes improve potency.

  • Substituents on Appended Moieties: As demonstrated in our example, adding halogens (especially fluorine) to a terminal phenyl ring is a common and often successful strategy to increase antibacterial efficacy.[6]

Key SAR Hotspots on the Quinoxalinone Scaffold

G cluster_0 Scaffold A N1-Position: Critical for activity. Large aromatic groups are often favorable. B N4-Position: Small alkyl groups (e.g., Ethyl) modulate PK properties. C Benzene Ring: Substituents here can fine-tune activity. D Appended Groups: Halogen substitution (e.g., Fluorine) often boosts potency. p1->A p2->B p3->C p4->D

Sources

Method

Application Notes &amp; Protocols for the Cellular Characterization of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Abstract The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This guide provides a comprehensive, multi-tiered strategy for the cell-based characterization of novel 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. We present a logical workflow, moving from foundational cytotoxicity screening to detailed mechanistic assays, including the induction of apoptosis, cell cycle arrest, and target-specific kinase inhibition. Each section provides not only step-by-step protocols but also the underlying scientific principles and rationale, empowering researchers to generate robust and reliable data for drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the cellular and molecular effects of this promising class of compounds.

Introduction: A Strategic Approach to Compound Characterization

The discovery of a novel bioactive compound is the first step in a long journey toward a potential therapeutic. For derivatives of the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one scaffold, a systematic and logical approach to biological characterization is essential. The diverse activities reported for related quinoxaline compounds necessitate a broad-based yet targeted screening strategy.[4][5][6]

This guide proposes a four-stage experimental workflow. It begins with a foundational assessment of cell viability to determine the cytotoxic potential of the derivatives. Positive "hits" from this initial screen are then advanced to mechanistic assays to answer the critical question: How do these compounds exert their effects? We will explore two common mechanisms of action for anticancer agents: the induction of programmed cell death (apoptosis) and the disruption of cell division (cell cycle arrest). Finally, we provide a framework for identifying specific molecular targets, using kinase inhibition as a representative example, a known activity for some quinoxaline derivatives.[1] This integrated approach ensures a thorough and efficient evaluation, generating the critical data needed to advance promising lead candidates.

G cluster_workflow Figure 1: Integrated Assay Workflow A Tier 1: Foundational Screening (Cytotoxicity) B Tier 2: Primary Mechanism (Apoptosis Induction) A->B Active Compounds C Tier 2: Primary Mechanism (Cell Cycle Arrest) A->C Active Compounds D Tier 3: Target Identification (e.g., Kinase Profiling) B->D Elucidate MOA C->D Elucidate MOA E Lead Candidate Progression D->E Confirmed Target

Caption: A tiered approach for characterizing novel derivatives.

Foundational Screening: MTT Assay for Cell Viability and Cytotoxicity

Principle and Rationale

The initial evaluation of any potential therapeutic agent should be an assessment of its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[7] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This reaction produces purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.[8] By dissolving these crystals in an organic solvent, the concentration can be quantified by measuring the absorbance at ~570 nm. This assay serves as an excellent high-throughput screening method to determine the cytotoxic concentration range of the test compounds.

Detailed Protocol: MTT Assay

Materials:

  • Test Compounds: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives (stock solutions in DMSO).

  • Cells: Appropriate cancer cell line(s) (e.g., HeLa, A549, PC3) in logarithmic growth phase.[1]

  • Culture Medium: As recommended for the chosen cell line.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom tissue culture plates.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Prepare a cell suspension at a density that will ensure exponential growth during the assay (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.[9]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration range is 0.1 µM to 100 µM.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compounds (e.g., 0.1%).

      • Untreated Control: Cells in medium only.

      • Medium Blank: Wells with medium but no cells to measure background absorbance.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure time (typically 48 or 72 hours).[10]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 12 mM MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals using a microscope.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.[11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation48 - 72 hours
MTT Reagent Conc.0.5 mg/mL
MTT Incubation2 - 4 hours
Solubilizing Agent100 µL DMSO
Absorbance Wavelength540 nm

Mechanistic Elucidation: Apoptosis Detection via Caspase-Glo® 3/7 Assay

Principle and Rationale

If a compound demonstrates cytotoxicity, a key follow-up question is whether it induces apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process executed by a family of proteases called caspases. Caspases-3 and -7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[12] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the combined activity of these two caspases.[13] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a stabilized luciferase.[14] When added to cells, the reagent causes lysis, and active caspases cleave the substrate, releasing aminoluciferin. This is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7.[14] Its simple "add-mix-measure" format makes it ideal for high-throughput applications.[15]

G cluster_pathway Figure 2: Apoptotic Pathway & Caspase-3/7 Role A Apoptotic Stimulus (e.g., Quinoxaline Derivative) B Initiator Caspases (Caspase-8, Caspase-9) A->B C Effector Caspases (Caspase-3, Caspase-7) B->C Activation D Cleavage of Cellular Substrates (e.g., PARP) C->D F Caspase-Glo® 3/7 Substrate (DEVD-Aminoluciferin) C->F Cleavage E Cell Death (Apoptosis) D->E G Luminescent Signal F->G Luciferase

Caption: Role of Caspase-3/7 in apoptosis and the assay principle.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • Opaque-walled, white 96-well plates suitable for luminescence.

  • Cells and test compounds as prepared for the MTT assay.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 10,000 cells/well) in 80 µL of medium.

    • Incubate for 24 hours at 37°C in 5% CO₂.

    • Treat cells with 20 µL of serially diluted compounds for the desired time (e.g., 6, 12, or 24 hours). Include vehicle and untreated controls.

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's instructions. Mix by gentle inversion until the substrate is fully dissolved.

  • Add-Mix-Measure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13]

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

The luminescent signal (Relative Luminescence Units, RLU) is proportional to caspase activity. Data can be expressed as fold-change in luminescence over the vehicle-treated control.

Antiproliferative Effects: Cell Cycle Analysis by Flow Cytometry

Principle and Rationale

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis. Analyzing the cell cycle distribution of a cell population following treatment can therefore provide crucial mechanistic insights. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis. PI is a fluorescent dye that intercalates stoichiometrically into the major groove of double-stranded DNA. Because the amount of DNA doubles as cells progress from the G1 phase to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content.[16] By analyzing thousands of individual cells, a histogram can be generated that quantifies the percentage of the population in each phase of the cell cycle. Treatment with an effective compound may cause a significant accumulation of cells in a particular phase compared to untreated controls. Since PI also stains RNA, treatment with RNase is essential for accurate DNA content analysis.[16]

G cluster_workflow Figure 3: Cell Cycle Sample Preparation Workflow A 1. Cell Culture & Compound Treatment B 2. Harvest Cells (Trypsinize & Pellet) A->B C 3. Fixation (Ice-cold 70% Ethanol) B->C D 4. Wash with PBS C->D E 5. Staining (RNase A + Propidium Iodide) D->E F 6. Analysis (Flow Cytometer) E->F

Caption: Step-by-step workflow for preparing cells for cell cycle analysis.

Detailed Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Treated cells (from 6-well or 12-well plates).

  • PBS, ice-cold.

  • 70% Ethanol, ice-cold.

  • RNase A (100 µg/mL solution).

  • Propidium Iodide (50 µg/mL solution).

  • Flow cytometry tubes.

Procedure:

  • Cell Harvesting:

    • Following treatment with the quinoxaline derivatives for 24 or 48 hours, collect both adherent and floating cells to ensure all apoptotic cells are included.

    • For adherent cells, wash with PBS, then trypsinize. Neutralize the trypsin with complete medium and transfer the suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.[17]

  • Fixation:

    • Wash the cell pellet once with 5 mL of ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 0.5 mL of residual PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells. This prevents cell clumping.[18]

    • Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.[17]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Transfer the cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.

    • Use a linear scale for the PI fluorescence channel to accurately resolve the G1 and G2/M peaks.[16]

Data Analysis

The resulting data is visualized as a histogram of cell count versus fluorescence intensity. Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • University of Rochester Medical Center. Cell Cycle Tutorial Contents. [Link]

  • National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • PubMed. Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]

  • PubMed. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Temple University. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]

  • ResearchGate. Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives.... [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. [Link]

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one for Preclinical Supply

Abstract This document provides a comprehensive, in-depth guide for the scale-up synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold with significant potential in drug discovery programs. Qu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold with significant potential in drug discovery programs. Quinoxalinone derivatives are recognized as important pharmacophores in a variety of biologically active compounds, making robust synthetic routes to access these molecules crucial for preclinical development.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic rationale for the chosen synthetic pathway, addressing critical process parameters for scalability, and outlining detailed, validated protocols for producing multi-gram to kilogram quantities of the target compound with high purity. The methodology is designed for researchers, process chemists, and drug development professionals requiring a reliable supply of this intermediate for advanced studies.

Introduction and Strategic Rationale

The quinoxalinone core is a privileged structure in medicinal chemistry, forming the basis for numerous agents with applications as kinase inhibitors, anticancer agents, and therapeutics for neurological disorders.[3][4][5] The reliable production of specific analogs, such as 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, is a prerequisite for comprehensive preclinical evaluation, including toxicology, pharmacology, and formulation studies. A successful scale-up synthesis must not only be high-yielding but also cost-effective, safe, and reproducible.

Choice of Synthetic Strategy

Several routes exist for the synthesis of the quinoxalinone skeleton.[1] A common laboratory-scale method involves the direct condensation of an appropriate o-phenylenediamine with an α-keto acid or its equivalent. However, for a scalable and controlled process, a two-step approach starting from N-ethyl-o-phenylenediamine was selected. This strategy involves:

  • Acylation: Reaction of N-ethyl-o-phenylenediamine with chloroacetyl chloride to form the key intermediate, N-(2-(ethylamino)phenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution to effect ring closure, forming the desired lactam ring of the quinoxalinone product.

This stepwise approach is superior for scale-up as it avoids potential side reactions and purification challenges associated with one-pot condensations. It allows for the isolation and purification of a stable intermediate, ensuring that the material entering the final, critical cyclization step is of high quality, which directly translates to a higher purity of the final compound.

Overall Synthetic Scheme & Workflow

The selected synthetic pathway is a robust and efficient method for preparing the target molecule. The overall transformation and the process workflow are depicted below.

Synthetic_Scheme R1 N-ethyl-o-phenylenediamine I1 N-(2-(ethylamino)phenyl)- 2-chloroacetamide R1->I1 Step 1: Acylation Et3N, Acetone, 0°C to RT R2 Chloroacetyl Chloride Base Potassium Carbonate (K2CO3) P1 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one I1->P1 Step 2: Cyclization K2CO3, DMF, 80°C

Diagram 1: Overall two-step synthetic scheme.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization & Purification start Charge Reactor with N-ethyl-o-phenylenediamine and Acetone add_base Add Triethylamine (Et3N) start->add_base cool Cool to 0-5°C add_base->cool add_acyl Slow Addition of Chloroacetyl Chloride cool->add_acyl react Warm to RT Monitor by TLC/HPLC add_acyl->react workup1 Quench with Water Extract with Ethyl Acetate react->workup1 isolate1 Dry, Filter, Concentrate Isolate Intermediate workup1->isolate1 dissolve Charge Reactor with Intermediate, K2CO3, DMF isolate1->dissolve Proceed to Cyclization heat Heat to 80°C Monitor by TLC/HPLC dissolve->heat workup2 Cool, Quench with Water heat->workup2 precipitate Filter Crude Product workup2->precipitate purify Recrystallize from Ethanol/Water precipitate->purify final Dry Final Product (4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one) purify->final

Diagram 2: Detailed workflow for scale-up synthesis.

Process Safety and Critical Parameter Control

Scaling chemical reactions requires meticulous attention to safety and process control to ensure reproducible outcomes and operator safety.

  • Hazardous Reagents:

    • Chloroacetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat. Additions should be performed slowly and subsurface if possible to control the exotherm.

    • Triethylamine (Et₃N) & Dimethylformamide (DMF): Standard organic solvents that require handling in a fume hood. DMF is a reproductive toxin and should be handled with care.

  • Critical Process Parameters (CPPs):

    • Temperature Control (Step 1): The initial acylation is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is critical to prevent side reactions and ensure the selective formation of the mono-acylated product.[7]

    • Moisture Control: Chloroacetyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous where specified.

    • Reaction Monitoring (Step 2): The cyclization reaction should be monitored to completion (e.g., by HPLC) to minimize the formation of impurities from prolonged heating. Over-heating can lead to decomposition.

Detailed Experimental Protocols

This section provides step-by-step procedures for a 100-gram scale synthesis.

Part A: Synthesis of N-(2-(ethylamino)phenyl)-2-chloroacetamide (Intermediate)

Rationale: This acylation step uses triethylamine as a mild base to neutralize the HCl byproduct, in a solvent (acetone) that facilitates easy work-up.[8] The reaction is run at low temperature to control reactivity.

ReagentMol. Wt.MolesEquiv.Amount
N-ethyl-o-phenylenediamine136.20 g/mol 0.734 mol1.0100.0 g
Chloroacetyl Chloride112.94 g/mol 0.807 mol1.191.2 g (64.2 mL)
Triethylamine (Et₃N)101.19 g/mol 0.881 mol1.289.1 g (122.9 mL)
Acetone---1.0 L
Ethyl Acetate (for extraction)---2.0 L
Saturated NaCl (Brine)---500 mL

Procedure:

  • Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a 250 mL pressure-equalizing dropping funnel.

  • Charging: Charge the flask with N-ethyl-o-phenylenediamine (100.0 g, 0.734 mol) and acetone (1.0 L). Begin stirring to ensure complete dissolution.

  • Base Addition: Add triethylamine (89.1 g, 0.881 mol) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (91.2 g, 0.807 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting diamine is consumed.

  • Work-up: Filter the mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Extraction: Dissolve the residue in ethyl acetate (1.0 L) and transfer to a separatory funnel. Wash with water (2 x 500 mL) and then with saturated NaCl solution (500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be triturated with cold hexanes to improve purity if necessary.

    • Expected Yield: ~140-150 g (89-95%) of N-(2-(ethylamino)phenyl)-2-chloroacetamide as a light brown solid.

Part B: Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (Final Product)

Rationale: This intramolecular cyclization is an SN2 reaction where the secondary amine displaces the chloride.[9] Potassium carbonate is a cost-effective and suitable base for this transformation on a large scale. DMF is used as a polar aprotic solvent to facilitate the reaction.

ReagentMol. Wt.MolesEquiv.Amount
N-(2-(ethylamino)phenyl)-2-chloroacetamide212.68 g/mol 0.658 mol1.0140.0 g
Potassium Carbonate (K₂CO₃), fine powder138.21 g/mol 1.316 mol2.0181.9 g
Dimethylformamide (DMF)---1.4 L
Ethanol (for recrystallization)---As needed
Water---As needed

Procedure:

  • Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a reflux condenser.

  • Charging: Charge the flask with the intermediate chloroacetamide (140.0 g, 0.658 mol), potassium carbonate (181.9 g, 1.316 mol), and DMF (1.4 L).

  • Reaction: Heat the stirred suspension to 80 °C. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 5 L of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 500 mL) to remove DMF and salts.

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it. If the solution is colored, active carbon can be added and filtered hot. Slowly add water until the solution becomes cloudy. Re-heat to get a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: ~95-105 g (82-90%) of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization

The final product should be characterized to confirm its identity and purity before use in preclinical studies.

TestSpecification
Appearance White to off-white crystalline solid
Melting Point 135-138 °C
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) m/z = 177.1 [M+H]⁺
Purity (HPLC) ≥98.5%

Conclusion

This application note details a validated and scalable two-step synthesis for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. The process is designed with a focus on safety, control, and efficiency, making it highly suitable for producing the quantities of material required for comprehensive preclinical drug development. The outlined protocols, when executed with attention to the critical process parameters, will reliably yield high-purity material, thereby facilitating the advancement of research programs dependent on this key chemical entity.

References

  • Szatmári, I., Schlosser, M. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Monatshefte für Chemie - Chemical Monthly, 153, 663–671. [Link: https://link.springer.com/article/10.1007/s00706-022-02928-w][10][11]

  • Yao, R. S., et al. (Year N/A). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Rasayan Journal of Chemistry. [Link: Not available directly, general citation for synthesis of related precursors][12]

  • Eissa, A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 749591. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2021.749591/full][4]

  • Li, S., et al. (2007). Recent advances in the research of quinoxalinone derivatives. Mini-Reviews in Medicinal Chemistry, 7(5), 503-510. [Link: https://www.eurekaselect.com/article/13354][1]

  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. [Link: https://www.benchchem.com/product/b1352403/technical-support][6]

  • Smolecule. (Date N/A). Synthesis Methods of N,N'-Bis(chloroacetyl)-p-phenylenediamine. [Link: https://www.smolecule.com/cas-2653-08-9.html][7]

  • Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-20. [Link: https://www.tandfonline.com/doi/full/10.1080/00397911.2019.1687635][13]

  • Huang, H., et al. (2012). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Archiv der Pharmazie, 345(11), 864-872. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.201200159][3]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link: https://www.eurjchem.com/index.php/eurjchem/article/view/365][14][15]

  • ResearchGate. (Date N/A). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2 equiv.)... [Link: https://www.researchgate.net/figure/Reaction-conditions-and-reagents-a-chloroacetyl-chloride-2-12-equiv-Et3N-12_fig2_359301292][8]

  • Tang, L., et al. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry, 54(15), 5562-5575. [Link: https://pubs.acs.org/doi/10.1021/jm200648s][5]

  • Google Patents. (2021). Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. [Link: https://patents.google.com/patent/US10981868B1/en][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions. We will address common experimental challenges in a question-and-answer format, explain the causality behind our recommendations, and provide validated protocols to enhance the yield, purity, and scalability of your synthesis.

Introduction: The Quinoxalinone Scaffold

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including potential anticancer, antimicrobial, and antianxiolytic agents.[1][2] The synthesis of specific N-alkylated derivatives like 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, however, presents unique challenges, including regioselectivity of alkylation, potential for side-product formation, and the need for robust, reproducible reaction conditions. This guide will equip you with the knowledge to navigate these challenges effectively.

Section 1: Overview of Synthetic Strategies

Two primary synthetic routes are commonly employed to access the target molecule. The choice between them depends on the availability of starting materials, desired scale, and specific experimental challenges encountered.

Route A: Two-Step Synthesis This is the most common and often more easily optimized route. It involves the initial formation of the quinoxalinone ring, followed by a selective N-alkylation step.

  • Cyclization: Condensation of o-phenylenediamine with an α-haloacetic acid or its ester (e.g., chloroacetic acid).[2]

  • N-Ethylation: Selective alkylation of the resulting 3,4-dihydroquinoxalin-2(1H)-one at the N4 position using an ethylating agent.

Route B: One-Step Synthesis This route is more convergent but relies on the availability of the N-alkylated diamine starting material.

  • Direct Cyclization: Condensation of N-ethyl-o-phenylenediamine with an α-haloacetic acid or its ester.

Below is a diagram illustrating these two pathways.

Synthetic_Routes cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Step Synthesis OPD o-Phenylenediamine Quinoxalinone 3,4-dihydroquinoxalin-2(1H)-one OPD->Quinoxalinone Step 1: Cyclization CAA Chloroacetic Acid CAA->Quinoxalinone Step 1: Cyclization ProductA 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Quinoxalinone->ProductA Step 2: N-Ethylation EthylatingAgent Ethylating Agent (e.g., EtI, Et2SO4) EthylatingAgent->ProductA Step 2: N-Ethylation NEOPD N-Ethyl-o-phenylenediamine ProductB 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one NEOPD->ProductB Direct Cyclization CAA2 Chloroacetic Acid CAA2->ProductB Direct Cyclization

Caption: Primary synthetic pathways to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is very low after the initial cyclization. What are the most common causes?

A: Low yields in this classic condensation reaction can often be traced back to a few key areas.[3]

  • Starting Material Purity: Impurities in the o-phenylenediamine or the chloroacetic acid can significantly inhibit the reaction or lead to undesirable side products.[4] Always use freshly purified starting materials if possible.

  • Reaction Conditions: High temperatures or excessively long reaction times can cause degradation of the product or starting materials.[3][4] While some procedures call for reflux, it's a parameter worth optimizing.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Atmosphere: For some quinoxalinone syntheses, the presence of oxygen can either be beneficial or detrimental.[3] If you are seeing complex product mixtures, attempting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is a prudent troubleshooting step.[2]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A: The formation of multiple products is a common issue. The most likely culprits are:

  • Oxidized Product: The 3,4-dihydroquinoxalin-2(1H)-one can be oxidized to the corresponding aromatic quinoxalin-2-one. This is especially prevalent at higher temperatures or in the presence of air.[5] Running the reaction under an inert atmosphere can mitigate this.

  • Bis-addition Product: A second molecule of the chloroacetylating agent can react with the product, leading to a di-acylated species. This is more likely if an excess of the chloroacetic acid or its ester is used.

  • Regioisomers (if using a substituted o-phenylenediamine): If your starting diamine is asymmetrically substituted, the cyclization can lead to a mixture of regioisomers, which can be difficult to separate.[6]

Q3: The N-ethylation step (Route A) gives a mixture of N1 and N4 alkylated products. How can I improve selectivity for the N4 position?

A: This is a critical challenge related to the relative acidity of the N1-H (amide) and N4-H (amine) protons. The N1-H is generally more acidic. To favor N4 alkylation:

  • Choice of Base: A milder base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over strong bases (e.g., NaH). Strong bases can deprotonate both nitrogens, leading to a loss of selectivity.

  • Solvent: Polar aprotic solvents like DMF or Acetonitrile (CH₃CN) are commonly used. The solvent can influence the reactivity of the nucleophile.[2]

  • Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly elevated) can often improve selectivity by favoring the kinetically preferred product.

Q4: My reaction seems to stall and does not go to completion. What should I try?

A: A stalled reaction can be frustrating. Consider the following:

  • Reagent Activity: Ensure your chloroacetylating agent and base are active and not degraded. For example, ethyl chloroacetate can hydrolyze over time.

  • Base Stoichiometry: An insufficient amount of base will result in the formation of HCl (or HBr), which protonates the starting diamine, rendering it non-nucleophilic and halting the reaction. Ensure at least one equivalent of base is used for the cyclization, and often a slight excess is beneficial.

  • Solubility: If your starting materials or intermediates are not fully dissolved in the chosen solvent, the reaction can be significantly slowed. You may need to screen alternative solvents or increase the reaction volume.[4]

Section 3: Detailed Troubleshooting Guide

Problem: Low Yield in the Initial Cyclization Step

Low yield is the most frequent complaint. This workflow provides a systematic approach to diagnosing and solving the issue.

Troubleshooting_Low_Yield start_node Low Yield Observed check_node Check Purity of Starting Materials start_node->check_node condition_node Review Reaction Conditions check_node->condition_node Purity confirmed action_node_1 Recrystallize/Distill o-phenylenediamine & chloroacetic acid/ester check_node->action_node_1 Impurities suspected? action_node_2 Adjust Base: Type & Stoichiometry condition_node->action_node_2 workup_node Analyze Work-up & Purification action_node_5 Check pH during extraction. Product may be in aqueous layer. workup_node->action_node_5 action_node_1->condition_node success_node Yield Improved action_node_1->success_node action_node_3 Optimize Solvent & Temperature action_node_2->action_node_3 action_node_4 Run under Inert Atmosphere (Ar/N2) action_node_3->action_node_4 action_node_4->workup_node action_node_5->success_node

Caption: A systematic workflow for troubleshooting low reaction yields.

Optimizing Cyclization Conditions: A Comparative Overview

The choice of base and solvent is critical and interdependent. The following table summarizes common starting points for optimization.

ParameterOption 1Option 2Option 3Rationale & Expert Insight
Base Aq. Ammonia[2]K₂CO₃[2]Pyridine[5]Ammonia acts as both a base and a nucleophile scavenger. K₂CO₃ is a solid, non-nucleophilic base suitable for aprotic solvents. Pyridine can act as both a base and a nucleophilic catalyst, but can be difficult to remove.[5]
Solvent Water[2]DMF[1]Acetonitrile[2]Water is a green and inexpensive solvent, often used with ammonia.[2] DMF is an excellent polar aprotic solvent for dissolving reactants but requires high temperatures for removal. Acetonitrile is a good compromise with a lower boiling point than DMF.
Temperature Room Temp60-80 °CRefluxStart at a moderate temperature (60 °C) and monitor by TLC. Pushing the temperature too high can promote side reactions, especially oxidation.[3]

Section 4: Validated Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Two-Step Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Step A-1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Adapted from Bonuga et al., 2013)[2]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-phenylenediamine (10.0 g, 92.5 mmol).

  • Reagent Addition: Add water (80 mL) followed by a solution of chloroacetic acid (8.7 g, 92.5 mmol) in 33% aqueous ammonia (10 mL).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 1 hour. The reaction should become a clear solution before a precipitate forms.

  • Work-up: Cool the mixture in an ice bath. The product will precipitate as a light brown solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 60-70 °C.

  • Confirmation: The expected yield is typically high (>80%). The product can be confirmed by melting point (Lit. 134-136 °C) and ¹H NMR.[2]

Step A-2: Selective N4-Ethylation

  • Setup: To a flame-dried 100 mL round-bottom flask under an Argon atmosphere, add 3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 33.7 mmol) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 5.6 g, 40.5 mmol, 1.2 equiv). Stir the suspension for 15 minutes.

  • Reagent Addition: Add ethyl iodide (3.0 mL, 37.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 10-12 hours.[1]

  • Work-up: Filter off the K₂CO₃ and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure N4-ethylated product.

References

  • BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalinones.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Prokhorov, A. M., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1364-1375. [Link]

  • Bune, A. B. (2016). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule is a key heterocyclic building block in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Achieving high purity is paramount for reliable downstream applications, ensuring accurate biological evaluation and reproducible material properties.

This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. It combines established methodologies with expert insights to help you navigate the complexities of isolating this target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in a question-and-answer format.

Question 1: My crude product shows multiple spots on the TLC plate. What are they, and how do I get rid of them?

Answer: Multiple spots indicate the presence of impurities, which most commonly include unreacted starting materials, regioisomers, or byproducts from side reactions. The typical synthesis involves the cyclocondensation of an N-ethyl-o-phenylenediamine with an α-keto acid or its equivalent.

Common Impurities:

  • Unreacted Starting Materials: Residual N-ethyl-o-phenylenediamine or the acylating/cyclizing agent.

  • Positional Isomers: If a substituted N-ethyl-o-phenylenediamine was used, different isomers of the product can form.

  • Side-Products: Over-alkylation or products from competing reaction pathways can occur.[3]

Recommended Purification Strategy:

Your primary methods for purification will be column chromatography followed by recrystallization.

Step 1: Column Chromatography Flash column chromatography using silica gel is highly effective for separating quinoxalinone derivatives from dissimilar impurities.[3][4][5]

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase (Eluent): Start with a solvent system of low polarity and gradually increase it. A common starting point is a mixture of ethyl acetate and hexane.

    • Initial Gradient: 10-20% Ethyl Acetate in Hexane.

    • Optimization: Monitor the separation by TLC. If the spots are too close, use a shallower gradient (e.g., increase the ethyl acetate percentage by 5% increments).

  • Monitoring: Use a UV lamp (254 nm) to visualize the spots on your TLC plates.[6]

Step 2: Recrystallization After column chromatography, combine the pure fractions, evaporate the solvent, and perform a final polishing step via recrystallization. This is excellent for removing trace impurities and obtaining a crystalline, high-purity solid.

  • Rationale: An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[1] For quinoxalinone derivatives, ethanol is frequently the solvent of choice.[1][7][8][9]

Question 2: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common and frustrating problem with several root causes:

  • Inappropriate Solvent: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out of solution prematurely.

  • Cooling Rate: Cooling the solution too rapidly can favor the formation of a supersaturated oil over the more ordered crystalline state.

  • Purity: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of a liquid eutectic.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional solvent until the oil completely redissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous batch.

  • Solvent System Re-evaluation: If oiling out persists, the solvent is likely suboptimal. A two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) is often the solution. For your compound, a system like Ethanol/Water or Ethyl Acetate/Hexane could be effective.

Experimental Workflow: Selecting a Recrystallization Solvent

G cluster_reactants Starting Materials cluster_products Reaction Mixture SM1 N-Ethyl-o-phenylenediamine Product Target Product 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one SM1->Product Forms Impurity1 Unreacted SM1 SM1->Impurity1 Remains Impurity2 Side-Product SM1->Impurity2 Forms SM2 Acylating Agent SM2->Product Forms SM2->Impurity2 Forms

Sources

Troubleshooting

"stability issues of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in solution"

Welcome to the technical support guide for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting assistance for potential stability issues encountered when working with this compound in solution. While specific degradation kinetics for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one are not extensively published, this guide is built upon established principles of heterocyclic chemistry and experience with related quinoxalinone derivatives.[1][2] We aim to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in solution?

A1: The stability of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in solution is likely influenced by several factors, common to many heterocyclic compounds. These include:

  • pH: The amide bond within the quinoxalinone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent: The choice of solvent can impact both solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally more inert.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can potentially induce photolytic degradation in some quinoxalinone derivatives.[3]

  • Oxygen: The presence of dissolved oxygen, especially in the presence of light or metal ions, could lead to oxidative degradation of the molecule.

Q2: What are the initial signs of degradation I should look for?

A2: Degradation can manifest in several ways:

  • Visual Changes: A change in the color of the solution (e.g., from colorless to yellow or brown) or the formation of precipitates.

  • Analytical Changes: The appearance of new peaks and a corresponding decrease in the main compound's peak area in your HPLC or LC-MS chromatograms.[4][5]

  • Inconsistent Biological Data: A loss of potency or variability in your experimental results over time can be an indicator of compound instability.

Q3: What is the recommended solvent for preparing stock solutions of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?

A3: While specific solubility data is limited, related 3,4-dihydroquinoxalin-2(1H)-one compounds are generally soluble in common organic solvents.[6] For stock solutions, it is recommended to use anhydrous, aprotic solvents.

Solvent Recommendation Rationale
Dimethyl sulfoxide (DMSO)Highly RecommendedHigh solubilizing power for many organic molecules. Should be stored in small aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.
Dimethylformamide (DMF)RecommendedGood alternative to DMSO. Also hygroscopic and should be handled accordingly.
EthanolUse with CautionA protic solvent that could potentially participate in long-term degradation. Suitable for short-term use and in biological assays where DMSO/DMF are not appropriate.
Aqueous BuffersNot Recommended for StockDue to the potential for hydrolysis, stock solutions in aqueous buffers are not recommended for long-term storage. Prepare fresh dilutions from an organic stock solution for your experiments.

Q4: How should I store my solutions of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?

A4: To maximize the shelf-life of your solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Common Issues

Issue 1: My compound has precipitated out of my aqueous working solution.

This is a common issue, particularly when diluting a concentrated organic stock solution into an aqueous buffer for biological assays. Quinoxalinone derivatives can have poor water solubility.[3][7]

Troubleshooting Workflow: Precipitation

G start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc solution_sonicate Briefly sonicate the solution to aid dissolution. start->solution_sonicate check_solvent What is the percentage of organic co-solvent? check_conc->check_solvent No solution_low_conc Decrease the final concentration. check_conc->solution_low_conc Yes check_ph What is the pH of the buffer? check_solvent->check_ph Acceptable solution_inc_solvent Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if tolerated by the assay. check_solvent->solution_inc_solvent Low (<1%) solution_ph_adj Adjust the buffer pH. Test solubility at different pH values. check_ph->solution_ph_adj end Solution is clear. solution_low_conc->end solution_inc_solvent->end solution_ph_adj->end solution_sonicate->end

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: I am observing new peaks in my HPLC/LC-MS analysis over time.

The appearance of new peaks is a strong indicator of chemical degradation.

Potential Degradation Pathways

The core structure of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one contains functionalities that are susceptible to degradation.

G parent 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one hydrolysis Hydrolysis Product (Ring Opening) parent->hydrolysis H+ or OH- H2O oxidation Oxidized Product (e.g., Quinoxalin-2(1H)-one) parent->oxidation [O] (e.g., air, light)

Caption: Potential degradation pathways.

Experimental Protocol: Preliminary Stability Assessment

To investigate the source of degradation, a systematic stability study is recommended.

Objective: To determine the stability of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one under various stress conditions.

Materials:

  • 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

  • Anhydrous DMSO

  • Aqueous buffers (e.g., pH 3, 7, 9)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Photostability chamber or a light source

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the following solutions:

    • pH 3 buffer

    • pH 7 buffer

    • pH 9 buffer

    • Deionized water

  • Set Up Stress Conditions: For each test solution, create the following conditions:

    • Room Temperature (Light Protected): Store in an amber vial at 25°C.

    • Elevated Temperature (Light Protected): Store in an amber vial at 40°C.

    • Photostability: Expose to a controlled light source at 25°C.

  • Time Points: Analyze the samples at T=0, 2, 4, 8, 24, and 48 hours.

  • Analysis:

    • Inject the samples into the HPLC or LC-MS system.

    • Monitor the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Interpretation:

By comparing the degradation profiles under different conditions, you can identify the primary drivers of instability (e.g., if degradation is fastest at pH 9, the compound is base-labile).

Best Practices for Handling and Storage

Practice Rationale
Use High-Purity Solvents Impurities in solvents can catalyze degradation.
Work Quickly with Aqueous Solutions Prepare aqueous dilutions immediately before use to minimize the risk of hydrolysis.
Perform a "Freeze-Thaw" Stability Test Before initiating a large screening campaign, test the stability of your stock solution after 3-5 freeze-thaw cycles.
Use a Control Sample In your experiments, always include a control sample of the compound that has been freshly prepared to ensure that any observed loss of activity is not due to degradation.

By adhering to these guidelines and proactively investigating any signs of instability, you can ensure the reliability and reproducibility of your experimental data when working with 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

References

  • ChemBK. 3,4-dihydroquinoxalin-2(1H)-one. Available from: [Link]

  • PubChem. 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. Available from: [Link]

  • ACS Publications. Phototriggered Self-Catalyzed Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)-ones with Diarylphosphine Oxides in EtOH. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Available from: [Link]

  • PubMed. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Available from: [Link]

  • European Journal of Chemistry. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available from: [Link]

  • PubMed. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Available from: [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Available from: [Link]

  • ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction... Available from: [Link]

  • PubMed Central. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available from: [Link]

  • PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Available from: [Link]

Sources

Optimization

Quinoxalinone Synthesis Technical Support Center: A Guide to Mitigating Byproduct Formation

Welcome to the Technical Support Center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoxalinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of quinoxalinone derivatives. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to quinoxalin-2(1H)-ones and what are the primary byproducts?

The most classic and widely employed method for synthesizing quinoxalin-2(1H)-ones is the condensation reaction between an o-phenylenediamine and an α-keto acid or its ester derivative.[1] While seemingly straightforward, this reaction is often complicated by the formation of several byproducts. The most frequently encountered impurity is the corresponding benzimidazole derivative, which arises from a competitive cyclization pathway.[1][2] Other potential side products can include those from the self-condensation of reactants or over-oxidation, particularly of the o-phenylenediamine starting material.[1][2]

Q2: What is the mechanistic basis for the formation of the benzimidazole byproduct?

The formation of the benzimidazole byproduct is a result of a competing intramolecular cyclization pathway. Both the desired quinoxalinone and the benzimidazole byproduct originate from a common Schiff base intermediate formed between the o-phenylenediamine and the α-keto acid. The subsequent cyclization can proceed via two distinct pathways: a 6-exo-trig cyclization leading to the desired quinoxalinone, or a 5-exo-tet cyclization that results in the benzimidazole byproduct.[1] The reaction conditions, particularly the presence of an oxidant, can significantly influence which pathway is favored.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your quinoxalinone synthesis and provides actionable solutions based on mechanistic principles.

Issue 1: Significant formation of the benzimidazole byproduct is observed.

Possible Causes:

  • Presence of Oxygen: The formation of the benzimidazole can be an oxidative process.[1] Conducting the reaction in the presence of atmospheric oxygen has been shown to favor the formation of the benzimidazole byproduct.[1]

  • Reaction Conditions Favoring 5-exo-tet Cyclization: The specific combination of solvent, temperature, and catalyst can inadvertently favor the kinetic or thermodynamic pathway leading to the benzimidazole.[1]

  • Substituent Effects: The electronic and steric nature of the substituents on both the o-phenylenediamine and the α-keto acid can influence the preferred cyclization pathway.[1]

Suggested Solutions:

  • Conduct the reaction under an inert atmosphere: To minimize oxidation-mediated byproduct formation, it is highly recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the desired 6-exo-trig cyclization.[1] Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature.

    • Solvent: Screen a variety of solvents. The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different products.

    • Catalyst: If using a catalyst, consider screening different options. For instance, milder acid catalysts may reduce the propensity for the rearrangement that can lead to benzimidazoles.[3] In some cases, catalyst-free conditions in green solvents like water have proven effective.[4]

  • Modify Starting Materials: If feasible, consider altering the substituents on your starting materials. For example, the use of certain N-protected o-phenylenediamines has been reported to selectively yield quinoxalinones.[1]

Issue 2: The reaction mixture turns dark brown or black, resulting in a low yield of insoluble material.

Possible Cause:

This is often indicative of the degradation of the o-phenylenediamine starting material through oxidation and subsequent polymerization.[2] This process is exacerbated by exposure to air, elevated temperatures, and certain catalysts.[2]

Suggested Solutions:

  • Ensure Purity of Starting Materials: Use freshly purified o-phenylenediamine.

  • Inert Atmosphere: As with minimizing benzimidazole formation, running the reaction under a nitrogen or argon atmosphere is crucial.[2]

  • Temperature Control: Avoid unnecessarily high temperatures and prolonged reaction times to minimize thermal decomposition.[5]

Issue 3: Low or no yield of the desired quinoxalinone.

Possible Causes:

  • Inappropriate Reaction Temperature: The reaction may have a specific optimal temperature range.[1][5]

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields.[6]

  • Inactive or Incorrectly Loaded Catalyst: If a catalyst is required, its activity and concentration are critical.[1]

  • Steric or Electronic Effects: Substituents on the o-phenylenediamine may sterically hinder the reaction or electronically deactivate the aromatic ring.[1]

Suggested Solutions:

  • Systematic Optimization: Methodically optimize the reaction temperature, solvent, and catalyst loading.

  • Consider Alternative Synthetic Routes: If optimization of the direct condensation is unsuccessful, explore alternative synthetic strategies. Several modern methods, including transition-metal-free protocols, have been developed.[7][8]

Issue 4: Difficulty in purifying the quinoxalinone from byproducts.

Possible Causes:

  • Similar Polarity: The desired quinoxalinone and its byproducts, particularly the benzimidazole, may have very similar polarities, making chromatographic separation challenging.[1]

  • Poor Solubility: The product may be poorly soluble, complicating purification by recrystallization.[1]

Suggested Solutions:

  • Optimize Chromatography:

    • Experiment with different mobile phase compositions to improve separation in column chromatography.

    • If co-elution persists, consider using a different stationary phase (e.g., reversed-phase chromatography).[5]

  • Recrystallization: This can be a highly effective purification method.[1] A systematic screening of different solvent systems is recommended to find conditions that selectively crystallize the desired product.

Data Presentation

The following table summarizes the influence of the reaction atmosphere on the product distribution in a representative reaction of an N-substituted o-phenylenediamine with a pyruvic acid derivative, illustrating the critical role of excluding oxygen.

Reaction AtmosphereQuinoxalinone Yield (%)Benzimidazole Byproduct Yield (%)
Air (Oxygen)LowerHigher
Inert (Nitrogen/Argon)HigherLower

This table is a generalized representation based on findings that an oxygen atmosphere can favor benzimidazole formation.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Benzimidazole Byproduct Formation
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 eq) and the α-keto acid or ester (1.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent and Catalyst: Add the desired anhydrous solvent (e.g., toluene, ethanol) via syringe. If a catalyst is used, add it at this stage.

  • Reaction: Heat the reaction mixture to the optimized temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. The purification procedure will depend on the properties of the product and may involve filtration, extraction, and/or column chromatography.

Visualizations

Reaction Pathway Diagram

reaction_pathway Reactants o-Phenylenediamine + α-Keto Acid Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Quinoxalinone Quinoxalin-2(1H)-one (Desired Product) Intermediate->Quinoxalinone 6-exo-trig Cyclization Benzimidazole Benzimidazole Byproduct Intermediate->Benzimidazole 5-exo-tet Cyclization (Favored by O2)

Caption: Competing cyclization pathways in quinoxalinone synthesis.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or High Byproduct in Quinoxalinone Synthesis Check_Atmosphere Is the reaction under an inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement N2 or Ar atmosphere Check_Atmosphere->Implement_Inert No Optimize_Temp Optimize Reaction Temperature (e.g., lower temp) Check_Atmosphere->Optimize_Temp Yes Implement_Inert->Optimize_Temp Optimize_Solvent Screen Different Solvents Optimize_Temp->Optimize_Solvent Optimize_Catalyst Screen Different Catalysts or Catalyst-Free Conditions Optimize_Solvent->Optimize_Catalyst Purification Optimize Purification (Chromatography/Recrystallization) Optimize_Catalyst->Purification End Improved Yield and Purity Purification->End

Caption: A systematic workflow for troubleshooting quinoxalinone synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021, November 19). RSC Publishing.
  • Can Reaction Temperature Impact Synthetic Product Yield and Purity?. (2023, February 6). Biotage.
  • recent advances in the synthesis of quinoxalin-2(1h)
  • BenchChem. (2025). identifying and minimizing side products in quinoxaline synthesis.
  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry. (2024, March 29).
  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
  • The suggested mechanism to explain the formation of quinoxalines 20. (n.d.).
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF. (n.d.).
  • To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline. (n.d.). Semantic Scholar.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.

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Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Welcome to the technical support center for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this im...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Quinoxalinone derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The successful and efficient synthesis of these compounds is therefore of critical importance.

This document provides a detailed exploration of alternative synthetic routes, troubleshooting advice for common experimental challenges, and a comprehensive set of frequently asked questions. My aim is to equip you with the practical knowledge and theoretical understanding necessary to navigate the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one with confidence and precision.

I. Overview of Primary Synthetic Strategies

The synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be approached through several key disconnection strategies. The most common and logical approaches involve the formation of the dihydropyrazinone ring through cyclization or the direct ethylation of a pre-formed quinoxalinone core. Below, we dissect the primary routes, their underlying mechanisms, and their respective advantages and disadvantages.

Synthetic_Strategies A Target: 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one B Route 1: Cyclocondensation A->B Disconnection 1 C Route 2: N-Alkylation A->C Disconnection 2 D Starting Material: N-Ethyl-o-phenylenediamine B->D F Reagent: α-Keto Ester or Acid B->F E Starting Material: 3,4-Dihydroquinoxalin-2(1H)-one C->E G Reagent: Ethyl Halide or equivalent C->G

Caption: Primary disconnection approaches for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

II. Route 1: Cyclocondensation of N-Ethyl-o-phenylenediamine

This classical and convergent approach involves the reaction of an N-substituted ortho-phenylenediamine with an α-keto acid or its ester derivative. This method is often favored for its reliability and the commercial availability of the starting materials.

Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic secondary amine of N-ethyl-o-phenylenediamine onto the ketone carbonyl of the α-keto ester. This is followed by an intramolecular cyclization via nucleophilic attack of the primary aniline nitrogen onto the ester carbonyl, with subsequent elimination of an alcohol to form the desired lactam ring.

Experimental Protocol: Synthesis via Cyclocondensation

Step 1: Synthesis of N-Ethyl-o-phenylenediamine (if not commercially available)

A common precursor, N-ethyl-o-phenylenediamine, can be synthesized via reductive amination of o-nitroaniline with acetaldehyde, followed by reduction of the nitro group.[4][5][6]

  • Reductive Amination: To a solution of o-nitroaniline (1 eq.) in methanol, add acetaldehyde (1.2 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Nitro Group Reduction: The crude N-ethyl-2-nitroaniline can be reduced using standard conditions such as H₂ gas with a Pd/C catalyst or with tin(II) chloride in ethanol.

Step 2: Cyclocondensation Reaction

  • Dissolve N-ethyl-o-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or toluene.

  • Add ethyl 2-oxoacetate (glyoxylic acid ethyl ester) (1.1 eq.).

  • Heat the reaction mixture to reflux for 6-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Troubleshooting Guide: Cyclocondensation Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of N-Ethyl-o-phenylenediamine - Over-alkylation during reductive amination.[4] - Incomplete reduction of the nitro group.- Use a milder reducing agent like NaBH(OAc)₃ for better control over the amination. - Ensure complete reduction by monitoring with TLC; if necessary, add more reducing agent or increase reaction time.
Formation of Benzimidazole Byproduct - Reaction with contaminating α-dicarbonyl compounds or oxidative side reactions.[7][8]- Use freshly distilled or high-purity α-keto ester. - Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation.
Incomplete Cyclization - Insufficient reaction temperature or time. - Steric hindrance from bulky substituents.- Increase the reaction temperature or switch to a higher boiling point solvent (e.g., xylene). - Consider using a catalyst such as p-toluenesulfonic acid to facilitate the cyclization.
Difficulty in Product Purification - Presence of unreacted starting materials or polymeric side products.- Optimize the stoichiometry to ensure complete consumption of the limiting reagent. - A pre-purification step, such as an acid-base extraction, can be effective in removing unreacted diamine.

III. Route 2: N-Alkylation of 3,4-Dihydroquinoxalin-2(1H)-one

This route offers a more modular approach, where the quinoxalinone core is first synthesized and then alkylated at the N4 position. This can be advantageous if a variety of N-substituted analogues are desired from a common intermediate.

Mechanism and Rationale

The N-alkylation is typically a nucleophilic substitution reaction where the deprotonated nitrogen of the quinoxalinone acts as a nucleophile, attacking an ethyl electrophile such as ethyl iodide or ethyl bromide. The use of a base is crucial to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis via N-Alkylation

Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

This precursor can be synthesized by the condensation of o-phenylenediamine with chloroacetic acid or ethyl chloroacetate.[9][10]

  • To a solution of o-phenylenediamine (1 eq.) in ethanol, add ethyl chloroacetate (1.1 eq.).

  • Add a base such as sodium bicarbonate (2 eq.).

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction and pour it into cold water to precipitate the product.

  • Filter and wash the solid with water, then dry to obtain the crude 3,4-dihydroquinoxalin-2(1H)-one.

Step 2: N-Ethylation

  • Suspend 3,4-dihydroquinoxalin-2(1H)-one (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a strong base such as sodium hydride (NaH) (1.2 eq.) or potassium carbonate (K₂CO₃) (2 eq.) at 0 °C.

  • Stir the mixture for 30 minutes to an hour to ensure complete deprotonation.

  • Add ethyl iodide or ethyl bromide (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Troubleshooting Guide: N-Alkylation Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Alkylation - Incomplete deprotonation of the amide. - Poor reactivity of the ethylating agent. - Steric hindrance.- Use a stronger base like NaH or KHMDS. - Switch to a more reactive ethylating agent, such as ethyl triflate. - Increase the reaction temperature, but monitor for side reactions.
O-Alkylation Byproduct Formation - The amide anion is in equilibrium with its enolate tautomer, which can also be alkylated.- Use a polar aprotic solvent (e.g., DMF, DMSO) which favors N-alkylation. - The choice of counter-ion can influence the O/N alkylation ratio; sodium or potassium salts generally favor N-alkylation.
Di-alkylation (at N1 and N4) - Use of excess base and/or alkylating agent.- Carefully control the stoichiometry, using slightly more than 1 equivalent of base and alkylating agent. - Add the alkylating agent slowly at a low temperature.
Reaction Fails to Proceed - Inactive base (e.g., NaH exposed to moisture). - Poor quality solvent.- Use freshly opened or properly stored reagents. - Ensure solvents are anhydrous, especially when using moisture-sensitive bases like NaH.

IV. Alternative and Modern Synthetic Approaches

While the two primary routes are robust, modern organic synthesis offers alternative methods that may provide advantages in terms of mildness, efficiency, or substrate scope.

Palladium-Catalyzed Buchwald-Hartwig Amination

A more contemporary approach involves the palladium-catalyzed intramolecular amination of a suitable precursor, such as N-(2-bromophenyl)-N-ethylglycinamide.[11][12][13] This method is particularly useful for constructing the quinoxalinone ring under milder conditions.

Buchwald_Hartwig A N-(2-bromophenyl)-N-ethylglycinamide B Pd Catalyst Ligand Base A->B Intramolecular C-N Coupling C 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one B->C

Caption: Palladium-catalyzed intramolecular Buchwald-Hartwig amination for quinoxalinone synthesis.

This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, K₃PO₄).[14] The key advantage is the high functional group tolerance and the ability to perform the reaction at lower temperatures compared to traditional condensation methods.

Photochemical Methods

Recent literature has described photochemical approaches for the functionalization of quinoxalin-2(1H)-ones.[15][16][17] For instance, a palladium-catalyzed photochemical reductive alkylation of quinoxalin-2(1H)-ones with alkyl bromides has been reported, offering a mild and efficient route to N-alkylated products.[15]

V. Frequently Asked Questions (FAQs)

Q1: My cyclocondensation reaction is sluggish and gives a poor yield. What can I do?

A1: Sluggish cyclocondensation can often be attributed to insufficient activation of the carbonyl group or low reactivity of the nucleophile. Consider adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to activate the ester carbonyl. Additionally, ensure your solvent is anhydrous, as water can hydrolyze the ester and interfere with the reaction. Switching to a higher boiling point solvent like xylene can also increase the reaction rate.

Q2: I am observing the formation of a significant amount of a dimeric byproduct in my N-alkylation reaction. What is causing this?

A2: Dimer formation can occur if the deprotonated quinoxalinone acts as a nucleophile towards another molecule of the starting material, especially if there is a leaving group present on the aromatic ring. This is less common in the ethylation of the parent 3,4-dihydroquinoxalin-2(1H)-one. Ensure that your starting material is pure and that the reaction conditions are not promoting side reactions (e.g., excessively high temperatures).

Q3: Can I use other ethylating agents besides ethyl iodide or bromide for the N-alkylation?

A3: Yes, other ethylating agents can be used. Diethyl sulfate is a less expensive but more toxic alternative. Ethyl triflate is a highly reactive electrophile that can be effective for less reactive substrates but may lead to more side reactions. The choice of ethylating agent should be based on the reactivity of your substrate, cost, and safety considerations.

Q4: How can I confirm the regioselectivity of the N-ethylation? Is there a possibility of alkylation at the N1 position?

A4: While alkylation at the N4 position is generally favored due to the higher acidity of the N4 proton and the greater nucleophilicity of the resulting amide anion, some N1 alkylation can occur, especially with highly reactive alkylating agents or under certain conditions. The regioselectivity can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), which will show correlations between the ethyl group protons and the carbons of the quinoxalinone ring, allowing for unambiguous assignment of the substitution position.

Q5: Are there any green chemistry considerations for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?

A5: Absolutely. To improve the greenness of the synthesis, consider using a one-pot cyclocondensation reaction to minimize solvent usage and purification steps.[18][19] For N-alkylation, using a less toxic solvent than DMF, such as a carbonate solvent or even performing the reaction under solvent-free conditions if feasible, can be a greener alternative. Exploring catalytic methods, such as the Buchwald-Hartwig amination, reduces the need for stoichiometric reagents.[20]

VI. References

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2, 365-371.

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Retrieved from the National Center for Biotechnology Information.

  • ACS Publications. (n.d.). Phototriggered Self-Catalyzed Phosphorylation of 3,4-Dihydroquinoxalin-2(1H)-ones with Diarylphosphine Oxides in EtOH. The Journal of Organic Chemistry.

  • RSC Publishing. (n.d.). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MTI University. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

  • Nxumalo, W. N. (2018). Buchwald Coupling of Quinoxaline-O-Sulfonates Leading to the Heterocyclic Compounds with Potential Medicinal Properties.

  • National Institutes of Health. (n.d.). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from the National Center for Biotechnology Information.

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from the National Center for Biotechnology Information.

  • MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • RSC Publishing. (n.d.). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry.

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Retrieved from ResearchGate.

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.

  • Semantic Scholar. (n.d.). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkyn.

  • ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from ResearchGate.

  • ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. Retrieved from ResearchGate.

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.

  • Menéndez, J. C., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis.

  • TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines.

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from the National Center for Biotechnology Information.

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.

  • ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Optimization

Technical Support Center: Efficient Synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Welcome to the dedicated technical support guide for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into catalyst selection, protocol optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?

There are two principal and logically sound approaches to synthesizing the target molecule. The choice between them often depends on the availability of starting materials, scalability, and purification considerations.

  • Strategy A: Direct Cyclization. This route involves the condensation of N-ethyl-o-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetic acid or ethyl bromoacetate.[1][2][3] This is a convergent approach where the key N-ethyl group is incorporated from the start.

  • Strategy B: Post-Cyclization N-Ethylation. This strategy begins with the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one scaffold, followed by a separate N-alkylation step to introduce the ethyl group at the N4 position.[4][5][6] This is a more modular approach, allowing for the synthesis of various N-substituted analogs from a common intermediate.

Q2: How do I choose between Direct Cyclization (Strategy A) and N-Ethylation (Strategy B)?

This is a critical decision that impacts workflow and potential challenges.

  • Choose Strategy A (Direct Cyclization) if:

    • High-quality N-ethyl-o-phenylenediamine is readily and economically available.

    • You are aiming for a shorter overall synthesis with fewer steps.

    • You want to avoid the possibility of N1 vs. N4 regioisomerism during the alkylation step, as the ethyl group's position is pre-determined.

  • Choose Strategy B (N-Ethylation) if:

    • The parent 3,4-dihydroquinoxalin-2(1H)-one is already available or is simpler to synthesize in high purity from o-phenylenediamine.[1][2]

    • You plan to create a library of N-substituted analogs; the common intermediate approach is highly efficient for this purpose.

    • You are struggling with the synthesis or purification of N-ethyl-o-phenylenediamine.

The logical workflow for this decision is visualized below.

Synthetic_Strategy_Decision start Start: Synthesize 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one q1 Is N-ethyl-o-phenylenediamine readily available and cost-effective? start->q1 strategy_A Strategy A: Direct Cyclization q1->strategy_A  Yes strategy_B Strategy B: Post-Cyclization N-Ethylation q1->strategy_B  No pro_A Pros: - Fewer steps - No N1/N4 selectivity issues strategy_A->pro_A pro_B Pros: - Modular (good for libraries) - Uses simpler starting material strategy_B->pro_B

Caption: Decision workflow for choosing a synthetic strategy.

Q3: For N-Ethylation (Strategy B), what are the most effective catalyst systems?

N-alkylation of lactams is a well-established transformation, but catalyst selection is crucial for achieving high yield and selectivity. The primary challenge is activating the N-H bond of the lactam, which is significantly less nucleophilic than an amine due to the adjacent carbonyl group.

Two highly effective catalytic systems are recommended for this step:

  • Phase-Transfer Catalysis (PTC): This method is robust, scalable, and often uses inexpensive reagents. A quaternary ammonium salt (the catalyst) transfers a hydroxide or carbonate ion from an aqueous or solid phase into the organic phase containing the quinoxalinone. This deprotonates the lactam, forming a more nucleophilic anion that readily reacts with an ethylating agent (e.g., ethyl iodide).[4]

  • Palladium-Catalyzed "Borrowing Hydrogen" Reactions: This is a more modern, atom-economical approach where an alcohol (ethanol) serves as the alkylating agent.[6][7] The palladium catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate and a palladium-hydride species. The aldehyde condenses with the lactam, and the palladium-hydride then reduces the resulting enamine intermediate to afford the N-ethylated product, regenerating the catalyst and producing only water as a byproduct.[6]

The table below provides a comparative overview to guide your selection.

Table 1: Comparison of Catalyst Systems for N-Ethylation (Strategy B)

FeaturePhase-Transfer Catalysis (PTC)Palladium-Catalyzed Borrowing Hydrogen
Catalyst Type Quaternary Ammonium Salts (e.g., TBAB)Palladium Complexes (e.g., [Ru(p-cymene)Cl₂]₂/dppf, Pd/C)
Ethylating Agent Ethyl Halides (EtI, EtBr), Diethyl SulfateEthanol
Base Required Strong inorganic base (KOH, K₂CO₃)Often base-free or requires a mild base
Typical Solvents Biphasic (Toluene/Water) or Aprotic (DMF, Acetonitrile)High-boiling polar solvents (Toluene, Dioxane)
Temperature 25 - 90 °C110 - 140 °C
Key Advantage Operationally simple, cost-effective, high yields.High atom economy, uses a benign ethylating agent (ethanol), produces only water as a byproduct.[6][7]
Potential Issues Requires stoichiometric strong base, generates salt waste, potential for O-alkylation.Requires higher temperatures, catalyst can be expensive and sensitive to air/impurities.
Ideal For Rapid screening, large-scale synthesis where cost is a major factor."Green chemistry" initiatives, synthesis where halide-free conditions are necessary.

Experimental Protocols

Protocol A: Direct Cyclization from N-ethyl-o-phenylenediamine

This protocol is adapted from general procedures for the synthesis of the quinoxalinone core.[1][2]

Protocol_A_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification r1 N-ethyl-o-phenylenediamine p1 Combine reactants under inert atmosphere r1->p1 r2 Ethyl Bromoacetate r2->p1 r3 Base (e.g., Pyridine) r3->p1 r4 Solvent (e.g., Ethanol) r4->p1 p2 Reflux for 4-12 h (Monitor by TLC) p1->p2 p3 Cool to RT, concentrate solvent p2->p3 w1 Partition between EtOAc and Water p3->w1 w2 Dry organic layer, evaporate w1->w2 w3 Purify by column chromatography (Silica) w2->w3 product Product: 4-Ethyl-3,4-dihydro- quinoxalin-2(1H)-one w3->product

Caption: Workflow for the Direct Cyclization strategy.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-ethyl-o-phenylenediamine (1.0 eq), ethanol (approx. 0.2 M), and a mild base such as pyridine (1.2 eq).[3] Purge the flask with an inert gas (Nitrogen or Argon).

  • Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol B: Post-Cyclization N-Ethylation via Phase-Transfer Catalysis

This protocol is a robust method for the N-alkylation of the pre-formed 3,4-dihydroquinoxalin-2(1H)-one.[4]

Step-by-Step Methodology:

  • Reaction Setup: Combine 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq), toluene (approx. 0.3 M), tetrabutylammonium bromide (TBAB, 0.1 eq), and finely powdered potassium hydroxide (3.0 eq) in a round-bottom flask.

  • Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the vigorously stirred suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 2-6 hours. The progress should be monitored by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and filter to remove inorganic salts. Wash the filter cake with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Troubleshooting Guides

Guide 1: Troubleshooting the Direct Cyclization (Strategy A)
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Ineffective Base: The base may be too weak to facilitate the initial Sₙ2 reaction or the final cyclization. 2. Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached. 3. Poor Quality Starting Materials: Impurities in N-ethyl-o-phenylenediamine can inhibit the reaction.1. Base Screening: Switch from pyridine to a stronger, non-nucleophilic base like triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Increase Temperature: Change the solvent to one with a higher boiling point, such as toluene or DMF, and increase the reflux temperature accordingly. 3. Purify Starting Material: Purify the diamine via distillation or recrystallization before use.
Formation of Multiple Byproducts 1. Oxidation: The dihydroquinoxalinone product can oxidize to the corresponding quinoxalin-2-one, especially if air is not excluded.[3] 2. Intermolecular Reactions: At high concentrations, intermolecular condensation can compete with the desired intramolecular cyclization.1. Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of nitrogen or argon at all times. 2. Use High Dilution: Decrease the concentration of the reaction (e.g., from 0.2 M to 0.05 M) to favor the intramolecular cyclization pathway.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the starting diamine and the product might be similar. 2. Formation of Tar/Polymeric Material: Side reactions may be occurring at high temperatures.1. Optimize Chromatography: Use a shallower gradient for elution or try a different solvent system (e.g., Dichloromethane/Methanol). 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer time to minimize decomposition.
Guide 2: Troubleshooting Post-Cyclization N-Ethylation (Strategy B)

Troubleshooting_N_Ethylation start Low Yield in N-Ethylation Reaction q1 Is starting material (SM) consumed? start->q1 q2 Is O-alkylation byproduct observed? q1->q2 Yes sol1 Increase temperature. Increase reaction time. Use a stronger base (e.g., NaH). q1->sol1 No q3 Is N1-ethyl isomer observed? q2->q3 No sol2 Use a more polar aprotic solvent (e.g., DMF) to favor N-alkylation. Use a bulkier base. q2->sol2 Yes sol3 This is less common for N4. Confirm structure by 2D NMR. If problematic, revert to Strategy A. q3->sol3 Yes product Improved Yield of Target Product q3->product No sol1->product sol2->product sol3->product

Caption: Troubleshooting workflow for the N-Ethylation reaction.

ProblemProbable Cause(s)Recommended Solution(s)
Low Conversion / No Reaction 1. Insufficient Deprotonation: The base may not be strong enough to generate the lactam anion in sufficient concentration. The N-H of a lactam is only weakly acidic (pKa ≈ 17-19). 2. Poor Catalyst Activity (PTC): The phase-transfer catalyst may be poisoned or inefficient. 3. Inactive Ethylating Agent: The ethyl iodide or bromide may have degraded.1. Stronger Base/Solvent System: For PTC, ensure the base (e.g., KOH) is finely powdered to maximize surface area. Alternatively, switch to a stronger base system like Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF. Caution: NaH is highly reactive. 2. Change Catalyst: Try a different quaternary ammonium salt. Sometimes, catalyst poisoning by iodide can occur.[4] 3. Use Fresh Reagent: Use freshly opened or purified ethyl iodide.
Formation of O-Ethyl Byproduct 1. Ambident Nucleophile: The deprotonated lactam is an ambident nucleophile with reactivity at both the nitrogen and oxygen atoms. O-alkylation leads to the formation of a 2-ethoxyquinoxaline. 2. Reaction Conditions: Hard electrophiles and certain solvent conditions can favor O-alkylation.1. Solvent Choice: Switch to a more polar aprotic solvent like DMF. This better solvates the counter-cation (e.g., K⁺), leaving a "naked" and more reactive nitrogen anion, which favors N-alkylation (Hard-Soft Acid-Base theory). 2. Change Ethylating Agent: Diethyl sulfate is a "harder" alkylating agent than ethyl iodide and may favor O-alkylation. Stick with ethyl iodide or bromide.
Low Selectivity (N1 vs. N4 Alkylation) 1. Steric Hindrance: The N1 position is generally more sterically hindered by the adjacent carbonyl group. However, some alkylation at N1 may occur.1. Confirm Structure: The primary product is expected to be the N4-ethyl isomer due to sterics. Confirm the structure of your product and any isomers using 2D NMR (NOESY) experiments. 2. Re-evaluate Strategy: If significant amounts of the N1 isomer form and are difficult to separate, the Direct Cyclization (Strategy A) becomes a much more attractive option as it is inherently regioselective.

References

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. Available at: [Link]

  • Badische Anilin- & Soda-Fabrik AG. (1972). Method of producing n-alkyl lactams. U.S. Patent No. 3,661,894.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. ResearchGate. Available at: [Link]

  • MacMillan, D. S., & Vander Wal, M. N. (2018). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. ResearchGate. Available at: [Link]

  • Bratulescu, G. (2008). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 13(9), 2074-2079. Available at: [Link]

  • Anil, A., et al. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Available at: [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. Available at: [Link]

  • Zhu, Y., et al. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lu, K., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. Available at: [Link]

  • Todd, M. A. (2015). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. California State University, Sacramento. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and its N-Substituted Analogs

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry The quinoxalinone moiety, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxalinone moiety, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and central nervous system (CNS) effects.[1][2] The versatility of the quinoxalinone core allows for extensive structural modifications, with substitutions at the nitrogen atoms of the pyrazine ring playing a pivotal role in modulating its pharmacological profile. This guide provides a comparative overview of the biological activity of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one against other N-substituted derivatives, drawing upon established structure-activity relationships and experimental data from the broader class of quinoxalinones. While direct comparative data for the 4-ethyl derivative is limited in the current literature, this guide will extrapolate from known trends to provide valuable insights for researchers in drug discovery and development.

Synthesis of N-Substituted 3,4-Dihydroquinoxalin-2(1H)-ones: A General Overview

The synthesis of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones is typically achieved through the alkylation of the parent 3,4-dihydroquinoxalin-2(1H)-one. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of substituents at the N1 and N4 positions. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-Ethyl-3-methylquinoxalin-2(1H)-one

This protocol, adapted from the synthesis of a structurally similar compound, illustrates a common method for N-alkylation.[3]

Materials:

  • 3-Methylquinoxalin-2(1H)-one

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a solution of 3-methylquinoxalin-2(1H)-one (6.22 mmol) in dimethylformamide (20 ml), add ethyl bromide (6.22 mmol), potassium carbonate (7.46 mmol), and a catalytic amount of tetrabutylammonium bromide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solution to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Crystallize the residue from ethanol to obtain the pure product.

Causality of Experimental Choices:

  • DMF is used as a polar aprotic solvent to facilitate the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

  • Potassium carbonate acts as a base to deprotonate the nitrogen atom of the quinoxalinone, making it nucleophilic.

  • Tetrabutylammonium bromide is a phase-transfer catalyst that helps to bring the reactants together, especially if there are solubility issues.

Comparative Biological Activities

The biological activity of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones is profoundly influenced by the nature of the substituent at the nitrogen atom. The following sections compare the known activities of this class of compounds, providing a framework for understanding the potential profile of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Antimicrobial Activity

Quinoxalinone derivatives are well-documented for their antibacterial and antifungal properties.[4][5] The mechanism of action for some quinoxaline derivatives, particularly the 1,4-di-N-oxides, involves the inhibition of DNA synthesis.[6] Under anaerobic conditions, these compounds can be reduced to generate reactive free radicals that cause DNA damage.[6][7]

Structure-Activity Relationship (SAR):

  • The presence of electron-withdrawing groups on the benzene ring of the quinoxalinone scaffold generally enhances antimicrobial activity.

  • The nature of the N-substituent can influence the compound's lipophilicity and ability to penetrate microbial cell walls. While specific data for the 4-ethyl group is scarce, it is expected to contribute to a moderate level of lipophilicity.

Data Presentation: Antimicrobial Activity of Representative N-Substituted Quinoxalinone Derivatives

Compound/SubstituentOrganismMIC (µg/mL)Reference
Symmetrically disubstituted quinoxalines (various N-substituents)Escherichia coli8[5]
Symmetrically disubstituted quinoxalines (various N-substituents)Bacillus subtilis16[5]
Pentacyclic quinoxaline derivativeCandida albicans16[5]
Pentacyclic quinoxaline derivativeAspergillus flavus16[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method to assess the antimicrobial potency of a compound.

Materials:

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the microtiter plate wells using the sterile broth.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with standard antibiotic) and a negative control (broth with solvent only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Quinoxalinone derivatives have emerged as a promising class of anticancer agents.[8] Their mechanisms of action are diverse and can include the inhibition of topoisomerase enzymes, which are crucial for DNA replication, and the induction of apoptosis (programmed cell death).[9] Some quinoxaline 1,4-di-N-oxides exhibit selective toxicity towards hypoxic tumor cells.[7][10]

Structure-Activity Relationship (SAR):

  • The nature of the substituent at the N-position significantly impacts the cytotoxic potential.

  • For some series of quinoxaline-2-carboxylate 1,4-dioxide derivatives, the anti-TB activity, which can be a proxy for general cytotoxicity, improves in the order: benzyl > ethyl > 2-methoxyethyl > allyl > tert-butyl.[7] This suggests that an ethyl group at the N-position may confer moderate anticancer activity.

Data Presentation: Anticancer Activity of Representative N-Substituted Quinoxalinone Derivatives

Compound/SubstituentCell LineIC₅₀ (µM)Reference
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)MCF-7 (Breast)6.93 ± 0.4[9]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)HCT-116 (Colon)10.88 ± 0.8[9]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)HeLa (Cervical)9.46 ± 0.7[9]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)PC-3 (Prostate)12.17 ± 0.9[9]
3,4-dihydro-2(1H)-quinoxalinone derivative (Compound 10)HeLa (Cervical)10.46 ± 0.82[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[12]

Central Nervous System (CNS) Activity

Certain quinoxalinone derivatives have shown potential as CNS active agents, exhibiting activities such as anticonvulsant and sedative-hypnotic effects.[13] The mechanism of action is often related to their interaction with neurotransmitter receptors in the brain.

Structure-Activity Relationship (SAR):

  • The presence of a substituted aromatic ring at the N-position is often a requirement for CNS activity in related quinazolinone scaffolds.

  • The nature of the alkyl group can influence the compound's ability to cross the blood-brain barrier. An ethyl group, being a small lipophilic moiety, may facilitate CNS penetration.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Synthesis of N-Substituted Quinoxalinones Start 3,4-Dihydroquinoxalin-2(1H)-one Reagents Alkyl Halide (e.g., Ethyl Bromide) Base (e.g., K2CO3) Start->Reagents Alkylation Product N-Substituted 3,4-Dihydroquinoxalin-2(1H)-one Reagents->Product

Caption: General synthetic route for N-substituted 3,4-dihydroquinoxalin-2(1H)-ones.

G cluster_moa Potential Mechanisms of Action for Quinoxalinone Derivatives Quinoxalinone Quinoxalinone Derivative DNA Bacterial/Cancer Cell DNA Quinoxalinone->DNA Inhibition of Synthesis/ DNA Damage Topoisomerase Topoisomerase Enzymes Quinoxalinone->Topoisomerase Inhibition Apoptosis Apoptosis Induction Quinoxalinone->Apoptosis CNS_Receptors CNS Receptors Quinoxalinone->CNS_Receptors Modulation

Caption: Overview of potential biological targets and mechanisms of action for quinoxalinone derivatives.

G cluster_workflow Antimicrobial/Anticancer Assay Workflow Start Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Start->Dilution Inoculation Add Microbial Culture or Cancer Cells Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measurement Measure Growth Inhibition (e.g., Absorbance) Incubation->Measurement Analysis Calculate MIC or IC50 Measurement->Analysis

Sources

Comparative

A Comparative Analysis of Synthetic Methodologies for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Introduction The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceutical agents. The strategic introduction of substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceutical agents. The strategic introduction of substituents on this core structure, particularly at the N-4 position, allows for the fine-tuning of their physicochemical properties and pharmacological activities. This guide provides a comprehensive comparative analysis of the primary synthetic routes to a key derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

This document is intended for researchers, medicinal chemists, and process development scientists. It offers a detailed examination of three principal synthetic strategies: direct N-alkylation of the parent heterocycle, de novo synthesis via reductive cyclization, and a palladium-catalyzed cross-coupling approach. Each method is evaluated based on its mechanistic underpinnings, operational efficiency, substrate scope, and overall practicality, supported by detailed experimental protocols and comparative data.

Methodology Overview

The synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be broadly approached from two distinct strategies: modification of a pre-existing dihydroquinoxalinone core or construction of the bicyclic system with the N-ethyl group already incorporated. This guide will dissect the following three methods:

  • Method 1: Direct N-Alkylation of 3,4-dihydroquinoxalin-2(1H)-one. A straightforward approach involving the deprotonation of the parent heterocycle followed by reaction with an ethylating agent.

  • Method 2: Intramolecular Reductive Cyclization. A convergent synthesis where an acyclic precursor bearing the N-ethyl group is cyclized under reductive conditions.

  • Method 3: Buchwald-Hartwig Amination. A modern cross-coupling strategy to form the key N-aryl bond, followed by cyclization.

The logical flow for selecting a synthetic route is outlined below:

Synthesis_Strategy Start Target: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Decision1 Availability of 3,4-dihydroquinoxalin-2(1H)-one? Start->Decision1 Method1 Method 1: N-Alkylation Decision1->Method1 Yes Decision2 Need for structural diversity? Decision1->Decision2 No End Synthesized Product Method1->End Method2 Method 2: Reductive Cyclization Decision2->Method2 High Method3 Method 3: Buchwald-Hartwig Amination Decision2->Method3 Moderate Method2->End Method3->End

Caption: Decision workflow for selecting a synthetic method.

Method 1: Direct N-Alkylation of 3,4-dihydroquinoxalin-2(1H)-one

This method is arguably the most direct approach, assuming the availability of the starting 3,4-dihydroquinoxalin-2(1H)-one. The strategy hinges on the deprotonation of the amide nitrogen (N-1) or the aniline nitrogen (N-4), followed by nucleophilic substitution with an ethylating agent. Selective N-4 alkylation can be achieved by carefully choosing the base and reaction conditions.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution. A base abstracts the proton from the N-4 position, creating a more nucleophilic anion. This anion then attacks the electrophilic ethyl halide, forming the C-N bond.

N_Alkylation_Mechanism Reactants 3,4-dihydroquinoxalin-2(1H)-one + Ethyl Halide Base Base (e.g., NaH, K2CO3) Reactants->Base Deprotonation Intermediate N-4 Anion Intermediate Base->Intermediate Intermediate->Reactants Nucleophilic Attack on Ethyl Halide Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Intermediate->Product

Caption: General mechanism for N-alkylation.

Experimental Protocol

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Ethyl iodide (or ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion

Advantages:

  • Atom Economy: This method is highly atom-economical, with the main byproduct being the salt of the base and the halide.

  • Simplicity: The procedure is straightforward and utilizes common laboratory reagents and techniques.

  • Cost-Effectiveness: The starting materials are generally commercially available and relatively inexpensive.[1]

Disadvantages:

  • Selectivity: A potential issue is the lack of complete regioselectivity, leading to a mixture of N-1 and N-4 alkylated products. Careful optimization of the base and reaction temperature is often required to favor N-4 alkylation.

  • Overalkylation: The formation of dialkylated products is a possibility, though generally less favorable.

Method 2: Intramolecular Reductive Cyclization

This de novo approach constructs the dihydroquinoxalinone ring system from an acyclic precursor, offering greater control over the substitution pattern. The key step is the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

Reaction Mechanism

The reaction begins with the reduction of the aromatic nitro group to an amine. This is typically achieved using a reducing agent like iron powder in the presence of an acid or a salt like ammonium chloride. The newly formed aniline then undergoes an intramolecular nucleophilic attack on the ester or amide carbonyl, leading to cyclization and elimination of an alcohol or amine to form the lactam.

Reductive_Cyclization_Mechanism StartingMaterial N-(2-nitrophenyl)-N-ethylglycine ester Reduction Reduction of Nitro Group (e.g., Fe/NH4Cl) StartingMaterial->Reduction Intermediate N-(2-aminophenyl)-N-ethylglycine ester Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Cyclization->Product

Caption: Mechanism of intramolecular reductive cyclization.

Experimental Protocol

Part A: Synthesis of N-(2-nitrophenyl)-N-ethylglycine ethyl ester

  • To a solution of 2-fluoronitrobenzene (1.0 equivalent) and N-ethylglycine ethyl ester (1.2 equivalents) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2.0 equivalents).

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part B: Reductive Cyclization

  • To a mixture of the N-(2-nitrophenyl)-N-ethylglycine ethyl ester (1.0 equivalent) in a solvent system such as ethyl acetate/water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).[2]

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion

Advantages:

  • Regiocontrol: This method provides excellent control over the position of the ethyl group, as it is introduced in the acyclic precursor.

  • Versatility: The synthesis can be adapted to produce a wide range of N-substituted dihydroquinoxalinones by varying the starting amine.

Disadvantages:

  • Longer Route: This is a multi-step synthesis, which can be more time-consuming and may result in lower overall yields compared to the N-alkylation approach.

  • Harsh Conditions: The reduction step can sometimes require harsh reagents or high temperatures.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] In this context, it can be used to couple an N-ethylated glycine derivative with a suitable ortho-haloaniline, followed by intramolecular cyclization.

Reaction Mechanism

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine, and after deprotonation by a base, reductive elimination occurs to form the C-N bond and regenerate the Pd(0) catalyst. The resulting intermediate then undergoes intramolecular cyclization.

Buchwald_Hartwig_Mechanism Reactants o-haloaniline + N-ethylglycine derivative Catalyst Pd(0) Catalyst + Ligand Reactants->Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition AmineCoordination Amine Coordination & Deprotonation OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination Intermediate Coupled Intermediate ReductiveElimination->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Cyclization->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination followed by cyclization.

Experimental Protocol
  • To a reaction vessel, add 2-bromoaniline (1.0 equivalent), N-ethylglycine ethyl ester (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene as the solvent and degas the mixture.

  • Heat the reaction mixture at 80-110 °C under an inert atmosphere, monitoring by TLC.

  • Upon completion of the cross-coupling, cool the reaction mixture.

  • For the cyclization step, the crude product can often be treated with a base in a suitable solvent and heated to effect intramolecular amidation.

  • After cyclization, work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Discussion

Advantages:

  • Functional Group Tolerance: The Buchwald-Hartwig reaction is known for its excellent tolerance of a wide range of functional groups.

  • Broad Scope: This method can be applied to a variety of substituted anilines and amine derivatives.

Disadvantages:

  • Cost: The palladium catalysts and phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Optimization Required: The reaction conditions, including the choice of catalyst, ligand, base, and solvent, often require careful optimization for each specific substrate combination.

Comparative Analysis

FeatureMethod 1: N-AlkylationMethod 2: Reductive CyclizationMethod 3: Buchwald-Hartwig Amination
Starting Materials 3,4-dihydroquinoxalin-2(1H)-one, Ethyl halide2-Fluoronitrobenzene, N-ethylglycine ester2-Bromoaniline, N-ethylglycine ester
Number of Steps 122 (can be one-pot)
Key Reagents Base (NaH, K2CO3)Reducing agent (Fe, NH4Cl)Pd catalyst, Ligand, Base
Typical Yield Moderate to GoodGoodGood to Excellent
Regiocontrol Potentially problematicExcellentExcellent
Cost LowModerateHigh
Scalability GoodGoodModerate (cost of catalyst)
Key Challenges Achieving N-4 selectivityMulti-step synthesisCatalyst cost and optimization

Characterization Data

While specific characterization data for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, data for the closely related (+)-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one can be used as a reference. The introduction of the ethyl group at the N-4 position would primarily affect the chemical shifts of the protons on the ethyl group and the adjacent aromatic and methylene protons.

Expected Spectroscopic Data for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet around 3.5-4.0 ppm and a triplet around 1.2-1.4 ppm), the methylene protons of the quinoxalinone ring (a singlet or AB quartet around 3.3-3.8 ppm), and the aromatic protons (in the range of 6.8-7.5 ppm).

  • ¹³C NMR: Resonances for the ethyl carbons, the methylene carbon of the ring, the aromatic carbons, and the carbonyl carbon (around 165-170 ppm).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C10H12N2O (m/z = 176.22).

Conclusion

The synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be effectively achieved through several distinct methodologies. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for regiochemical purity.

  • Direct N-alkylation is the most straightforward and cost-effective method, provided that regioselectivity can be adequately controlled.

  • Intramolecular reductive cyclization offers superior regiocontrol and is a robust method for accessing specifically substituted analogs, albeit at the cost of a longer synthetic sequence.

  • Buchwald-Hartwig amination represents a modern and versatile approach with broad functional group tolerance, though the cost of the catalyst may be a limiting factor for large-scale applications.

Researchers and process chemists should carefully consider these factors when planning the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives to select the most appropriate and efficient synthetic strategy.

References

  • Söderberg, B. C. G., Wallace, J. M., & Tamariz, J. (2002). A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. Organic Letters, 4(8), 1339–1342. [Link]

  • ResearchGate. (n.d.). Reductive cyclization reaction into of 3,4‐dihydroquinoxalin‐2(1H)‐ones–scope. [Link]

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  • National Center for Biotechnology Information. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. PubChem. [Link]

  • Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. Trade Science Inc.[Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Tóth, G., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 66-73. [Link]

  • S. S. Ubarhande et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. [Link]

  • Söderberg, B. C. G., et al. (2002). A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones. PubMed. [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. [Link]

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  • Royal Society of Chemistry. (n.d.). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. [Link]

  • ResearchGate. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones. [Link]

  • National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. [Link]

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  • Royal Society of Chemistry. (n.d.). Expeditious and environmentally benign synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction/reductive cyclization. [Link]

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Validation

"structure-activity relationship (SAR) studies of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one analogs"

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydroquinoxalin-2(1H)-one Analogs for Drug Discovery Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry Quino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3,4-Dihydroquinoxalin-2(1H)-one Analogs for Drug Discovery

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry

Quinoxaline and its derivatives represent a class of nitrogen-containing heterocyclic compounds with significant importance in the pharmaceutical industry.[1] The fusion of a benzene ring and a pyrazine ring creates a scaffold that is a key component in numerous therapeutic agents with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3]

Within this broad family, the 3,4-dihydroquinoxalin-2(1H)-one core is of particular interest. It serves as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility makes it a fertile ground for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on how specific structural modifications influence their biological performance. We will delve into the rationale behind experimental design, compare the efficacy of various analogs against different targets, and provide standardized protocols for their evaluation.

General Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Core

The foundational step in exploring the SAR of this scaffold is its synthesis. A common and effective method for creating the 3,4-dihydroquinoxalin-2(1H)-one core is through the cyclocondensation of o-phenylenediamines with α-keto acids or their esters.[4] Microwave-assisted synthesis has been shown to optimize reaction times and improve yields.[5] Variations of this core reaction allow for the introduction of diverse substituents at various positions, which is crucial for systematic SAR studies.

cluster_reactants Reactants cluster_process Process cluster_product Product A o-Phenylenediamine C Cyclocondensation A->C B α-Keto Acid / Ester B->C D 3,4-Dihydroquinoxalin-2(1H)-one Core C->D

Caption: General synthesis workflow for the quinoxalinone core.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 3,4-dihydroquinoxalin-2(1H)-one analogs can be finely tuned by introducing different functional groups at four key positions: the N-1 and N-4 nitrogens, the C-3 carbon, and the fused benzene ring (positions 5, 6, 7, and 8).

Substitutions at the C-3 Position

The C-3 position is a critical site for modification and significantly influences the compound's interaction with its biological target.

  • JNK3 Inhibition: A lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was identified as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), a target in neurodegenerative diseases.[6] However, J46 suffered from poor physicochemical properties and off-target effects.[6] Optimization of the "warhead group" at the C-3 position led to the development of compound J46-37, which exhibited potent JNK3 inhibition with over 50-fold greater selectivity against other kinases like DDR1 and EGFR.[6] This highlights that modifications at C-3 are crucial for tuning both potency and selectivity.

  • Anticancer Activity (FGFR1): In the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, four series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized.[7] SAR analysis revealed that smaller substituents on the vinyl side chain at the C-3 position resulted in more effective antitumor activity.[7]

Substitutions at the N-4 Position

The N-4 position, which bears the ethyl group in the titular compound, is vital for modulating the molecule's properties.

  • General Impact: The N-4 position is often substituted to alter the compound's lipophilicity, solubility, and metabolic stability. While the specific SAR for a 4-ethyl group is not extensively detailed in the provided literature, the general principles of medicinal chemistry suggest it would provide a balance of lipophilicity and size, potentially improving cell permeability compared to an unsubstituted (N-H) analog or a much bulkier substituent.

Substitutions at the N-1 Position

Modifications at the N-1 position can also influence activity, often by providing additional interaction points or by altering the electronic properties of the heterocyclic ring.

  • Anticancer Activity (FGFR1): Structural optimization of FGFR1 inhibitors also focused on the N-1 position of the quinoxaline core, indicating its role in the overall potency of the compounds.[7]

Substitutions on the Benzene Ring (Positions 5, 6, 7, 8)

The electronic nature of the fused benzene ring is a key determinant of activity.

  • NMDA Receptor Antagonism: A study of 1,4-dihydroquinoxaline-2,3-diones as N-methyl-D-aspartate (NMDA) receptor antagonists found that substitutions at the 5, 6, and 7 positions were critical. Specifically, 6,7-dichloro substitution was a common feature in this series.[8]

  • ASK1 Inhibition: A series of quinoxaline derivatives were synthesized as Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. A potent inhibitor, 26e, with an IC50 value of 30.17 nM, featured dibromo substitution on the benzene ring.[9]

  • General Anticancer Activity: SAR studies on various anticancer quinoxalines have shown that the placement of electron-withdrawing groups (like Cl) or electron-donating groups (like OCH3) can dramatically alter activity.[1] For instance, replacing an electron-releasing methoxy group with an electron-withdrawing chlorine atom was found to decrease activity in one series of compounds.[1]

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Prepare serial dilutions of test compounds in DMSO. B 2. Add compound, kinase, and substrate to 384-well plate. A->B C 3. Pre-incubate for 15 min. B->C D 4. Initiate reaction with ATP. Incubate for 60 min. C->D E 5. Add ADP-Glo™ Reagent to stop reaction. D->E F 6. Add Kinase Detection Reagent to generate signal. E->F G 7. Measure luminescence. F->G H 8. Calculate % Inhibition and determine IC50 value. G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a remarkably versatile platform for drug discovery. SAR studies consistently demonstrate that targeted modifications at the C-3, N-1, N-4, and benzene ring positions can yield potent and selective inhibitors for a diverse range of biological targets, from protein kinases involved in cancer to receptors in the central nervous system. The key to unlocking the full potential of these analogs lies in a systematic approach to synthesis and biological evaluation. Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel substitutions to improve pharmacokinetic properties, and applying these compounds to emerging therapeutic areas. [6][10]The continued exploration of the quinoxalinone chemical space promises to deliver the next generation of innovative medicines.

References

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Asif, M. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Wang, J., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed.
  • Kumar, A., et al. (2021). Structure activity relationship (SAR)
  • Lee, S., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.
  • Burguete, A., et al.
  • Zarranz, B., et al. (2004). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.
  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • Carling, R. W., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.
  • Zhang, M., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Gummadi, S. B., & Y, S. S. M. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.
  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

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Comparative

"comparing the antibacterial spectrum of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one with known antibiotics"

A Comparative Guide to the Antibacterial Spectrum of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and c...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antibacterial Spectrum of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the antibacterial spectrum of the novel compound 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one against established antibiotics. The quinoxalinone scaffold has emerged as a promising foundation in medicinal chemistry, with various derivatives demonstrating significant antimicrobial potential.[1][2] This document outlines the critical experimental methodologies, rationale behind procedural choices, and data interpretation frameworks necessary for a robust comparative analysis.

Introduction: The Promise of Quinoxalinone Derivatives

The rising threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. Quinoxaline derivatives have garnered considerable interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][3] While the broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives has shown good to moderate antibacterial activity in several studies,[4][5] a systematic evaluation of the specific analogue, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, is required to characterize its unique spectrum of activity.

This guide presents a self-validating system of protocols designed to rigorously assess this compound's efficacy against a panel of clinically relevant bacteria, benchmarking its performance against antibiotics with well-defined antibacterial spectra.

Part 1: Experimental Design and Rationale

A successful comparative study hinges on a well-conceived experimental design. The primary objective is to determine if 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one exhibits a broad or narrow spectrum of activity and to quantify its potency.[][7][8]

Selection of a Diverse Bacterial Panel

To comprehensively map the antibacterial spectrum, it is crucial to test the compound against a panel of bacteria representing the two major groups: Gram-positive and Gram-negative.[7][8] This differentiation is based on the structural differences in their cell walls, which fundamentally affects antibiotic susceptibility.

  • Gram-Positive Representatives:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, respiratory, and multi-drug resistant infections.

    • Bacillus subtilis (e.g., ATCC 6633): A ubiquitous soil bacterium often used as a model for Gram-positive bacteria.

  • Gram-Negative Representatives:

    • Escherichia coli (e.g., ATCC 25922): A standard model organism for Gram-negative bacteria, and a common cause of gastrointestinal and urinary tract infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics.

Selection of Benchmark Antibiotics

The performance of the test compound must be contextualized by comparing it to antibiotics with known spectra of activity.[9] A suitable selection includes:

  • Tetracycline: A broad-spectrum antibiotic effective against many Gram-positive and Gram-negative bacteria.[][10] Its inclusion provides a benchmark for broad-spectrum activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, particularly potent against Gram-negative bacteria.[7][10]

  • Penicillin (or Ampicillin): A classic beta-lactam antibiotic. While natural penicillin has a narrower spectrum, primarily against Gram-positive bacteria, ampicillin offers broader coverage.[][7]

Methodological Workflow

The evaluation process follows a logical progression from qualitative screening to quantitative assessment. The Kirby-Bauer disk diffusion method offers an excellent initial screen for activity, while the broth microdilution method provides precise quantitative data on the compound's potency by determining its Minimum Inhibitory Concentration (MIC).[11][12]

G cluster_prep Preparation Phase cluster_screening Qualitative Screening cluster_quantitative Quantitative Assessment cluster_analysis Data Analysis & Comparison Compound Synthesize & Purify 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one KirbyBauer Kirby-Bauer Disk Diffusion Assay Compound->KirbyBauer BrothDilution Broth Microdilution Assay (96-Well Plates) Compound->BrothDilution BacterialCultures Prepare Standardized Bacterial Inoculum (0.5 McFarland) BacterialCultures->KirbyBauer BacterialCultures->BrothDilution Antibiotics Prepare Stock Solutions of Benchmark Antibiotics Antibiotics->KirbyBauer Antibiotics->BrothDilution MeasureZones Measure & Record Zones of Inhibition (mm) KirbyBauer->MeasureZones DataTable Compile Data into Comparative Tables MeasureZones->DataTable DetermineMIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->DetermineMIC DetermineMIC->DataTable SpectrumAnalysis Analyze Antibacterial Spectrum (Broad vs. Narrow) DataTable->SpectrumAnalysis

Caption: Overall experimental workflow for comparative antibacterial spectrum analysis.

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.[11][13] The following sections detail the methodologies for antibacterial susceptibility testing.

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[14][15][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[17]

  • Sterile cotton swabs.

  • 0.5 McFarland turbidity standard.[15][18]

  • Test compound solution (known concentration).

  • Benchmark antibiotic disks.

  • Sterile blank paper disks (6 mm diameter).

  • Sterile saline or broth.

  • Incubator at 35-37°C.[17]

  • Calipers or ruler.

Step-by-Step Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15][18]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[15]

  • Allow Drying: Let the plate sit with the lid slightly ajar for 3-5 minutes (but no more than 15) to allow the agar surface to dry.[14]

  • Disk Application: Aseptically apply the antibiotic disks and a sterile blank disk impregnated with a known amount of the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one solution onto the agar surface. Ensure disks are spaced at least 24 mm apart and from the edge of the plate.[15][17]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[17]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the disk diameter itself.[16][17]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, providing a quantitative measure of potency.[11][19][20]

Materials:

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Standardized bacterial inoculum (prepared as in 2.1, then diluted).

  • Stock solutions of the test compound and benchmark antibiotics (at least 10x the highest concentration to be tested).[19]

  • Multichannel pipette.

  • Plate reader (optional, for OD600 measurement).

Step-by-Step Procedure:

  • Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[21]

  • Serial Dilution: Add 100 µL of the 2x concentrated stock solution of the test compound or antibiotic to the first column of wells. Using a multichannel pipette, mix well and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding the final 100 µL from the last dilution column.[21]

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[12]

  • Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20][23] This can be determined by visual inspection or by using a plate reader.

Part 3: Data Interpretation and Comparative Analysis

Data Presentation

Summarize the quantitative data in clear, structured tables for easy comparison.

Table 1: Hypothetical Kirby-Bauer Disk Diffusion Results (Zone of Inhibition in mm)

OrganismGram Stain4-Ethyl-3,4-dihydro...Tetracycline (30 µg)Ciprofloxacin (5 µg)Penicillin (10 U)
S. aureusPositive22252428
B. subtilisPositive24282630
E. coliNegative1820288 (Resistant)
P. aeruginosaNegative7 (Resistant)9 (Resistant)256 (Resistant)

Table 2: Hypothetical Broth Microdilution Results (MIC in µg/mL)

OrganismGram Stain4-Ethyl-3,4-dihydro...TetracyclineCiprofloxacinPenicillin
S. aureusPositive4210.5
B. subtilisPositive210.50.25
E. coliNegative1680.25>128
P. aeruginosaNegative>128>1281>128

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Comparative Analysis Framework

The antibacterial spectrum is determined by comparing the compound's activity across the bacterial panel with the known spectra of the benchmark antibiotics. A lower MIC value signifies greater potency.[23]

G Start Analyze MIC & Zone Data for Test Compound GramPos Activity against Gram-Positive Bacteria? Start->GramPos Start->GramPos dummy GramNeg Activity against Gram-Negative Bacteria? GramPos->GramNeg Yes GramPos:e->GramNeg:w Yes Inactive Conclusion: No Significant Activity GramPos->Inactive No GramPos:s->Inactive:n No Broad Conclusion: Broad-Spectrum Activity GramNeg->Broad Yes GramNeg:e->Broad:w Yes NarrowPos Conclusion: Narrow-Spectrum Activity (Gram-Positive) GramNeg->NarrowPos No GramNeg:s->NarrowPos:n No NarrowNeg Conclusion: Narrow-Spectrum Activity (Gram-Negative)

Caption: Logical framework for determining the antibacterial spectrum.

Based on the hypothetical data:

  • The test compound shows good activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against E. coli (Gram-negative).

  • It is inactive against P. aeruginosa.

  • Compared to the benchmarks, its potency is less than Tetracycline and Ciprofloxacin against most strains.

  • This profile suggests a broad-spectrum activity, albeit with limitations against highly resistant Gram-negative organisms like P. aeruginosa.[7]

Conclusion

This guide provides a standardized and scientifically rigorous framework for the comparative evaluation of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. By employing standardized methodologies like the Kirby-Bauer and broth microdilution assays, and benchmarking against well-characterized antibiotics, researchers can accurately determine the compound's antibacterial spectrum and potency. Such systematic evaluation is a cornerstone of the preclinical phase of antibiotic drug discovery, providing the critical data needed to assess the therapeutic potential of novel chemical entities in the fight against bacterial infections.

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  • ResearchGate. (n.d.). Antimicrobial Activity of Some Novel 1-(3-(4-Chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-substituted phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. [Link]

  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • ResearchGate. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Against a Panel of Kinases

Executive Summary The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, yet achieving target selectivity remains a significant challenge due to the highly conserved nature of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, yet achieving target selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides a comprehensive framework for characterizing the kinase selectivity profile of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one , a compound belonging to a scaffold known to interact with various kinases.[4] We present a tiered, field-proven experimental strategy, from broad initial screening to detailed potency determination and cellular validation, designed to provide researchers and drug development professionals with a robust, self-validating system for assessing kinase inhibitor specificity. The methodologies, data interpretation frameworks, and comparative analyses described herein are designed to empower informed decision-making in the progression of potential therapeutic candidates.

Introduction: The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that act as central regulators of cellular signaling.[5] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them prime therapeutic targets.[2] The 3,4-dihydroquinoxalin-2(1H)-one core structure has emerged as a privileged scaffold in medicinal chemistry. Notably, derivatives have been developed as potent inhibitors of specific kinases, such as c-Jun N-terminal kinase 3 (JNK3). However, these development efforts have also revealed cross-reactivity with other kinases like DDR1 and EGFR, highlighting the scaffold's potential for broad kinase interaction.[4]

The specific compound of interest, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one , remains uncharacterized in terms of its kinome-wide interaction profile. A thorough assessment of its selectivity is therefore a critical first step in evaluating its therapeutic potential and potential liabilities. Kinase cross-reactivity profiling serves two primary purposes in drug discovery:

  • Safety and Toxicity Assessment: Identifying unintended targets (off-targets) can proactively flag potential mechanisms for toxicity.[6]

  • Efficacy and Mechanism of Action: Uncovering a multi-targeted profile (polypharmacology) can reveal new therapeutic applications or explain an observed phenotype that a single target cannot account for.[3]

This guide outlines a systematic approach to generate a high-fidelity selectivity map for this compound, comparing its activity across a diverse panel of kinases to establish a clear understanding of its potency and specificity.

Experimental Design: A Tiered Approach to Profiling

A tiered screening strategy is the most efficient and cost-effective method for comprehensive kinase profiling. It begins with a broad, low-resolution screen to identify potential interactions, which are then systematically validated and characterized with higher-resolution assays.

G cluster_0 Experimental Workflow A Tier 1: Primary Screen Broad Kinome Panel (>400 kinases) Single High Concentration (e.g., 10 µM) B Data Analysis Identify Hits (% Inhibition > 70%) A->B Generates initial hit list C Tier 2: Dose-Response Assays Confirm Hits Determine IC50 Values B->C Prioritizes kinases for validation D Data Analysis Calculate Selectivity Score Generate Kinome Map C->D Provides quantitative potency data E Tier 3: Orthogonal & Cellular Assays (e.g., NanoBRET™ Target Engagement) Validate in a Physiological Context D->E Highlights most potent targets for cellular validation F Comprehensive Selectivity Profile Potency, Selectivity, Cellular Activity E->F Confirms on-target activity in live cells

Caption: Tiered workflow for kinase selectivity profiling.

Tier 1: Primary Screening Protocol

The objective of the primary screen is to rapidly survey a large portion of the kinome to identify potential interactions. A radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, is considered the gold standard due to its robustness and low susceptibility to compound interference.[7]

Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one in 100% DMSO. Create a working solution for a final assay concentration of 10 µM.

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20):

    • Recombinant kinase enzyme (final concentration varies by kinase, typically in the low nM range).

    • Specific peptide or protein substrate.

    • The test compound (10 µM final concentration) or DMSO vehicle control.

  • Initiation of Reaction: Add an ATP mixture containing unlabeled ATP (at the apparent Kₘ for each specific kinase) and [γ-³³P]ATP to initiate the kinase reaction.

    • Causality Insight: Using ATP at its Kₘ concentration provides a standardized and sensitive condition for detecting competitive inhibitors.[3] Deviating significantly can skew IC₅₀ values.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • A common threshold for identifying a "hit" in a primary screen is >70% inhibition.

Tier 2: Dose-Response and IC₅₀ Determination

For all kinases identified as hits in Tier 1, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.

Protocol: IC₅₀ Determination

  • Compound Dilution: Perform a serial dilution of the 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one stock solution to create a range of concentrations (e.g., 100 µM to 1 nM in 10-point, 3-fold dilutions).

  • Assay Performance: Execute the same radiometric kinase assay as described in Tier 1, but with the range of compound concentrations instead of a single point.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Comparative Analysis

Clear presentation of profiling data is essential for interpretation. All quantitative data should be summarized in structured tables.

Hypothetical Primary Screening Results

The following table represents hypothetical results from a primary screen of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one at 10 µM against a selection of kinases from a commercial panel (e.g., Eurofins' scanMAX or Reaction Biology's Kinase HotSpot™).[8]

Kinase FamilyKinase TargetPercent Inhibition at 10 µMHit? ( >70%)
TK ABL198%Yes
TK EGFR32%No
TK SRC85%Yes
CMGC JNK3 (MAPK10)95%Yes
CMGC CDK215%No
AGC PKA (PRKACA)5%No
AGC ROCK178%Yes
CAMK CAMK2A25%No
STE MEK1 (MAP2K1)9%No

Table 1: Representative hypothetical data from a Tier 1 primary kinase screen.

Hypothetical IC₅₀ and Comparative Data

The hits identified in Table 1 would be advanced to Tier 2 for IC₅₀ determination. To provide a comparative context, we include hypothetical data for a known multi-kinase inhibitor, "Reference Compound Y".

Kinase Target4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one IC₅₀ (nM) Reference Compound Y IC₅₀ (nM)
ABL1855
SRC25015
JNK31205,500
ROCK1700250

Table 2: Hypothetical IC₅₀ values for confirmed hits, compared with an alternative inhibitor.

Interpretation and Selectivity Analysis

The data in Table 2 suggests that 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-targeted inhibitor with potent activity against ABL1 and JNK3, and moderate activity against SRC and ROCK1.

To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration, divided by the total number of kinases tested.[9]

  • S(1µM) for Compound: If the compound inhibits 4 kinases out of a 400-kinase panel at 1 µM, the S(1µM) = 4/400 = 0.01. A lower score indicates higher selectivity.

Visualizing the hits on a kinome dendrogram provides an intuitive map of selectivity across the different kinase families.

G center Kinome ABL1 ABL1 SRC SRC EGFR EGFR JNK3 JNK3 CDK2 CDK2 ROCK1 ROCK1 PKA PKA CAMK2A CAMK2A

Caption: Kinome dendrogram mapping hypothetical hits. Red nodes indicate high potency (IC₅₀ < 150 nM), and yellow nodes indicate moderate potency (IC₅₀ > 150 nM).

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentration (~1-10 mM), and protein scaffolding can significantly impact a compound's true activity.[3][10] Therefore, validating the most potent hits in a cellular context is a critical step.

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method for this purpose.[11] It measures compound binding to a full-length kinase target expressed in live cells, providing a more biologically relevant measure of affinity.[12] This orthogonal validation step provides a self-validating system for the entire profiling workflow, ensuring that the biochemical hits are not artifacts and are relevant in a physiological setting.

Conclusion

This guide details a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. By progressing from a broad primary screen to quantitative IC₅₀ determination and finally to cellular target engagement, researchers can build a high-confidence profile of the compound's activity across the human kinome. The resulting data on potency and selectivity are indispensable for guiding further medicinal chemistry efforts, predicting potential safety liabilities, and ultimately determining the therapeutic viability of the compound. This systematic approach ensures that decisions are based on objective, reproducible, and physiologically relevant experimental data.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Mishra, R. K., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(1), 1-9. [Link]

  • Viayna, E., & Mestres, J. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11888-E11897. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved January 22, 2026, from [Link]

  • Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21), e2605. [Link]

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  • Reaction Biology Corporation. (n.d.). Cell-free kinase activity assays. As seen in Bio-protocol. [Link]

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  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 875-884. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 22, 2026, from [Link]

  • Cohen, P., & Alessi, D. R. (2013). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 18(4), 1413-1433. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 22, 2026, from [Link]

  • Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(9), 5035-5049. [Link]

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  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 22, 2026, from [Link]

  • Wang, X., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

  • Reaction Biology. (n.d.). Biochemical Kinase Assays White Paper. Retrieved January 22, 2026, from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Blexrud, E. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. Retrieved January 22, 2026, from [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification and purity assessment of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As a critical component in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification and purity assessment of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As a critical component in pharmaceutical development, ensuring that an analytical method is reliable, reproducible, and fit for its intended purpose is paramount. This document compares common analytical techniques and details the validation process in alignment with international regulatory standards, such as the ICH Q2(R1) guideline.[1][2][3]

Introduction: The Imperative for Validated Methods

4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one belongs to the quinoxalinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[4] Whether this compound serves as a final active pharmaceutical ingredient (API) or a critical intermediate, the quality and purity must be meticulously controlled. An analytical method is the primary tool for this control, and its validation provides documented evidence that the procedure is suitable for its intended purpose.[5][6][7] An unvalidated method yields data that cannot be trusted, potentially compromising product safety, efficacy, and regulatory approval.

This guide will explore the strategic selection of analytical technology and provide a detailed, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method, the workhorse of pharmaceutical analysis.[5][8] We will also compare its performance characteristics to those of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering enhanced sensitivity and specificity.[9][10]

Part 1: Foundational Principles & Method Selection

The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the specific question the method needs to answer (e.g., potency assay, impurity quantification, identification).

Physicochemical Properties of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structure and related quinoxalinone compounds:[11]

  • Molecular Weight: Approximately 190.23 g/mol .

  • Structure: Contains a quinoxalinone core, which includes a chromophore (the aromatic ring system and conjugated double bonds). This makes it an excellent candidate for UV-Visible spectrophotometric detection.

  • Polarity: The structure suggests moderate polarity, making it amenable to reversed-phase liquid chromatography.

  • Volatility: Likely to be a non-volatile solid at room temperature, rendering Gas Chromatography (GC) a less suitable technique without derivatization.

Choosing the Right Tool: A Comparison of Analytical Techniques
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common and robust technique for routine quality control of APIs like 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.[12]

    • Principle: Separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components are detected by their absorbance of UV light.

    • Why it's the primary choice: It offers a balance of high resolution, precision, and cost-effectiveness.[8] The presence of a UV chromophore in the target molecule ensures good sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry.

    • Principle: After separation by LC, molecules are ionized and their mass-to-charge ratio (m/z) is measured. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are detected, providing an exceptionally high degree of specificity.

    • Why it's a powerful alternative: It is indispensable for trace-level analysis, such as quantifying genotoxic impurities, or for definitive identification of unknown degradation products where a UV detector alone would be insufficient.[13]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

MethodSelection Analyte Analyte Properties 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Question Analytical Goal? Analyte->Question Prop1 UV Chromophore? Analyte->Prop1 Yes Prop2 Volatile? Analyte->Prop2 No Prop3 Trace Analysis Needed? Question->Prop3 HPLC HPLC-UV Question->HPLC Assay / Impurity (Routine QC) LCMS LC-MS/MS Question->LCMS Trace Impurity / Metabolite ID Prop1->HPLC GC GC-MS Prop2->GC Not ideal Prop3->HPLC No Prop3->LCMS Yes ValidationWorkflow cluster_dev Method Development cluster_val Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Precision->Robustness

Caption: Sequential workflow for HPLC method validation.
Specificity (including Forced Degradation)
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. [6][14]* Experimental Protocol:

    • Prepare Samples:

      • Analyte solution (pure standard).

      • Placebo solution (all formulation excipients without the analyte).

      • Spiked placebo solution (placebo spiked with the analyte).

    • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. [15][16][17]This is critical for developing a "stability-indicating" method.

      • Acid Hydrolysis: Reflux in 0.1N HCl.

      • Base Hydrolysis: Reflux in 0.1N NaOH.

      • Oxidation: Treat with 3% H₂O₂.

      • Thermal Stress: Heat the solid drug substance (e.g., at 80°C).

      • Photolytic Stress: Expose to UV/Visible light (ICH Q1B).

    • Analysis: Inject all prepared solutions into the HPLC system. Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples.

  • Acceptance Criteria:

    • The analyte peak should be free from interference from placebo components.

    • In stressed samples, the analyte peak should be chromatographically resolved from all major degradation product peaks (Resolution > 2).

    • The peak purity analysis (e.g., purity angle < purity threshold) must pass, confirming the peak is spectrally homogeneous.

Linearity and Range
  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [7]* Experimental Protocol:

    • Prepare a stock solution of the analyte reference standard.

    • Perform serial dilutions to prepare at least five concentration levels. For an assay method, the typical range is 80% to 120% of the target test concentration. [18][19] 3. Inject each concentration level in triplicate.

    • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is often expressed as percent recovery. [20]* Experimental Protocol:

    • Prepare a synthetic mixture of the drug product placebo and spike it with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). [21] 2. Prepare each level in triplicate, for a total of nine determinations. [18] 3. Analyze the samples and calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for a drug substance assay. [20]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range (three concentrations, three replicates each). [2][8] * The analysis should be performed by one analyst on one instrument over a short period.

    • Intermediate Precision:

      • This evaluates within-laboratory variations. The repeatability experiment is repeated by a different analyst, on a different day, and/or using a different instrument.

  • Acceptance Criteria:

    • The relative standard deviation (%RSD) for the series of measurements should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [20]* Experimental Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ. [7]* Acceptance Criteria:

    • The LOQ must be demonstrated to be precise and accurate through the analysis of multiple samples prepared at the LOQ concentration.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. [19]* Experimental Protocol:

    • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic component).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze a system suitability solution or a standard solution under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits.

    • The change in analyte response should be minimal.

Part 3: Comparative Performance Data

The choice between HPLC-UV and LC-MS/MS often involves a trade-off between the routine robustness of the former and the superior sensitivity and specificity of the latter. The following table presents typical (hypothetical) validation data to illustrate these differences.

Validation Parameter HPLC-UV LC-MS/MS Commentary
Specificity Good (Relies on chromatographic separation and UV spectra)Excellent (Relies on retention time and specific mass transitions)LC-MS/MS can resolve co-eluting peaks that HPLC-UV cannot.
Linearity (R²) ≥ 0.999≥ 0.998Both methods provide excellent linearity.
Range (Assay) 80 - 120%80 - 120%Ranges are typically defined by the intended purpose, not the technique.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are highly accurate when properly validated.
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC-UV is often slightly more precise for high-concentration assays.
LOQ (Impurity) ~0.05%~0.001% (10 ppm)Key Differentiator: LC-MS/MS is significantly more sensitive.
Robustness HighModerateHPLC-UV systems are generally considered more rugged for routine QC use.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to drug development. For a compound like 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, a well-validated HPLC-UV method serves as a robust and reliable tool for routine quality control, including assay and most impurity testing. It provides the necessary precision, accuracy, and linearity for its intended purpose.

However, when the analytical challenge demands higher sensitivity for trace impurities or absolute certainty in peak identification during forced degradation studies, the LC-MS/MS method is the superior choice. Its unparalleled specificity and low detection limits make it an essential complementary technique.

Ultimately, the selection and validation strategy must be tailored to the specific requirements of the analysis, ensuring data integrity and supporting the delivery of safe and effective pharmaceutical products.

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  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

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  • Ravi, A., & Mallu, U. R. (2014). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 5(2), 33-40. Retrieved from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Production

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. The quinoxalinone moiety, a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. The quinoxalinone moiety, a privileged structure in medicinal chemistry, is present in a wide array of biologically active compounds.[1] This guide provides an in-depth, objective comparison of synthetic routes for a specific derivative, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one, offering experimental insights and data to inform synthetic strategy and decision-making.

Introduction: The Significance of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

The 3,4-dihydroquinoxalin-2(1H)-one core is a key intermediate in the synthesis of various therapeutic agents, including those with anticancer, antimicrobial, and antianxiolytic properties.[2][3] The N-ethyl substitution at the 4-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final compound, making its efficient and selective introduction a critical aspect of synthesis design. This guide will explore and benchmark the most viable synthetic pathways to this target molecule.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one will be critically evaluated:

  • Route A: Two-Step Synthesis via Condensation and Subsequent N-Alkylation. This classical and widely employed method involves the initial formation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold followed by the introduction of the ethyl group.

  • Route B: One-Pot Synthesis via Cyclocondensation of an N-Alkylated Diamine. This approach streamlines the process by utilizing a pre-alkylated starting material, offering potential advantages in terms of step economy.

The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes.

Route A: Two-Step Synthesis via Condensation and N-Alkylation

This route is a robust and well-established method for the synthesis of N-substituted quinoxalinones. The causality behind this approach lies in the sequential construction of the heterocyclic core followed by its functionalization.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

The initial step involves the cyclocondensation of o-phenylenediamine with chloroacetic acid.[2][4] This reaction proceeds via an initial nucleophilic substitution of the chloroacetate by one of the amino groups of the o-phenylenediamine, followed by an intramolecular amide bond formation to yield the desired heterocyclic core.

  • To a solution of o-phenylenediamine (10.0 g, 92 mmol) in a mixture of aqueous ammonia (33%, 10 mL) and water (80 mL), add chloroacetic acid (8.7 g, 92 mmol).

  • Heat the reaction mixture to reflux for one hour.

  • Cool the mixture, which will result in the precipitation of a light brown solid.

  • Filter the solid under reduced pressure and dry at 110 °C to yield 3,4-dihydroquinoxalin-2(1H)-one.

    • Yield: 83%

    • Melting Point: 134-136 °C

    • 1H NMR (DMSO-d6, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br. s, 1H).

    • ESI-MS: m/z 149 (M+1).[4]

Step 2: N-Ethylation of 3,4-dihydroquinoxalin-2(1H)-one

The introduction of the ethyl group at the N4 position is typically achieved via a nucleophilic substitution reaction using an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity and high yield.[5]

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one (1.48 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL), add potassium carbonate (2.07 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromide (1.1 mL, 15 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Workflow Diagram for Route A

Route A Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Ethylation o-phenylenediamine o-phenylenediamine Reaction1 Reflux in aq. NH3/H2O o-phenylenediamine->Reaction1 chloroacetic acid chloroacetic acid chloroacetic acid->Reaction1 3,4-dihydroquinoxalin-2(1H)-one 3,4-dihydroquinoxalin-2(1H)-one Reaction1->3,4-dihydroquinoxalin-2(1H)-one K2CO3_DMF K2CO3, DMF 3,4-dihydroquinoxalin-2(1H)-one->K2CO3_DMF ethyl bromide ethyl bromide ethyl bromide->K2CO3_DMF Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one K2CO3_DMF->Product

Caption: Workflow for the two-step synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Route B: One-Pot Synthesis via Cyclocondensation of N-Ethyl-o-phenylenediamine

This approach aims to improve the overall efficiency by reducing the number of synthetic steps and purification procedures. The key is the synthesis of the N-ethylated diamine precursor.

Step 1 (Precursor Synthesis): Synthesis of N-Ethyl-o-phenylenediamine

The synthesis of N-ethyl-o-phenylenediamine can be achieved through various methods, including reductive amination of 2-nitroaniline with acetaldehyde followed by reduction of the nitro group, or direct N-alkylation of o-phenylenediamine. For the purpose of this comparison, we will consider it a commercially available or readily synthesized starting material.

Step 2: One-Pot Cyclocondensation

The one-pot reaction of N-ethyl-o-phenylenediamine with ethyl chloroacetate in the presence of a suitable base and solvent can directly yield the target molecule.[6] This method leverages the differential nucleophilicity of the two amino groups in the starting diamine.

  • To a solution of N-ethyl-o-phenylenediamine (1.36 g, 10 mmol) in ethanol (30 mL), add triethylamine (2.1 mL, 15 mmol).

  • Add ethyl chloroacetate (1.2 mL, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Workflow Diagram for Route B

Route B Workflow cluster_0 One-Pot Cyclocondensation N-ethyl-o-phenylenediamine N-ethyl-o-phenylenediamine Reaction Reflux in EtOH, Et3N N-ethyl-o-phenylenediamine->Reaction ethyl chloroacetate ethyl chloroacetate ethyl chloroacetate->Reaction Product 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one Reaction->Product

Caption: Workflow for the one-pot synthesis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Benchmarking and Data Comparison

To provide a clear comparison of the two synthetic routes, the following table summarizes key performance indicators. The data for Route B is estimated based on similar reported one-pot syntheses of N-substituted quinoxalinones.

ParameterRoute A: Two-Step SynthesisRoute B: One-Pot SynthesisJustification & Causality
Overall Yield ~65-75% (cumulative)~60-70%Route A often provides higher yields for each individual step, leading to a potentially higher overall yield. Route B's one-pot nature can sometimes lead to side reactions, slightly lowering the yield.
Number of Steps 21 (excluding precursor synthesis)Route B offers a significant advantage in terms of step economy, reducing handling and potential for material loss.
Reaction Time 5-7 hours (Step 1) + 4-6 hours (Step 2)8-12 hoursWhile the total reaction time for Route A is longer, the individual steps are shorter. Route B requires a longer single reaction time for the cyclocondensation to complete.
Purification Two column chromatography stepsOne column chromatography stepThe need for purification after each step in Route A increases solvent consumption and time. Route B's single purification is a major advantage.
Atom Economy ModerateGoodRoute B is inherently more atom-economical as it avoids the isolation and purification of an intermediate, reducing waste.
Scalability GoodModerate to GoodBoth routes are generally scalable. However, the one-pot nature of Route B might require more careful optimization of reaction conditions on a larger scale to control exotherms and side reactions.
Cost-Effectiveness Dependent on reagent costsPotentially more cost-effectiveThe reduced number of steps and purification procedures in Route B can lead to lower solvent, energy, and labor costs, making it more attractive from an economic standpoint, assuming the cost of N-ethyl-o-phenylenediamine is not prohibitive.

Characterization of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

While a dedicated full characterization is not available in the searched literature, based on analogous structures, the expected spectral data would be:

  • 1H NMR (CDCl3, 400 MHz): Signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 3.5 ppm), the methylene protons of the quinoxalinone ring (a singlet around 4.2 ppm), and the aromatic protons (multiplets in the range of 6.8-7.5 ppm) would be expected.

  • 13C NMR (CDCl3, 100 MHz): Resonances for the ethyl carbons, the methylene carbon of the ring, the carbonyl carbon (around 165-170 ppm), and the aromatic carbons would be anticipated.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the molecular ion [M+H]+ at m/z 177.1.

Conclusion and Recommendations

Both Route A and Route B represent viable synthetic pathways to 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

  • Route A (Two-Step Synthesis) is a reliable and well-understood method that is likely to provide a higher overall yield. It is recommended for researchers who prioritize yield and have the resources for a multi-step synthesis. The stepwise approach also allows for easier troubleshooting if issues arise.

  • Route B (One-Pot Synthesis) is a more elegant and efficient approach in terms of step economy and waste reduction. It is the preferred method for process development and large-scale synthesis where cost and time are critical factors, provided that the starting N-ethyl-o-phenylenediamine is readily available and the reaction can be optimized for high yield.

The choice between these two routes will ultimately depend on the specific priorities of the research or development project, including scale, cost, time constraints, and the availability of starting materials. This guide provides the foundational data and experimental context to make an informed decision.

References

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Direct C–H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical–Radical Cross Coupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. (n.d.). California State University, Sacramento. Retrieved from [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (2022). Beilstein Journal of Organic Chemistry, 18, 661-669. [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (2017). Beilstein Journal of Organic Chemistry, 13, 1346-1355. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information - Wiley Online Library. (n.d.). Retrieved from [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. (n.d.). Beilstein Journals. Retrieved from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Journal of Organic and Inorganic Chemistry. [Link]

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (2021). Journal of Heterocyclic Chemistry, 58(10), 2035-2043. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (2022). Beilstein Journal of Organic Chemistry, 18, 661-669. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2011). European Journal of Chemistry, 2(3), 365-371. [Link]

  • Reaction condition optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules, 16(10), 8523-8554. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Current Organic Chemistry, 27(14), 1166-1188. [Link]

  • 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. (n.d.). PubChem. Retrieved from [Link]

  • Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N',N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. (2025). The Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of new 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylyl cyclase (sGC) activators. (2018). European Journal of Medicinal Chemistry, 143, 138-150. [Link]

  • Facile Synthesis of Regioisomeric N‐Alkyl Substituted 3‐Methylene‐3,4‐dihydroquinoxalin‐2(1H)‐ones. (2020). ChemistrySelect, 5(1), 223-227. [Link]

  • Purification of Alkaloids by Countercurrent Chromatography. (2021). Revista Brasileira de Farmacognosia, 31(5), 625-647. [Link]

  • N-Dealkylation of Amines. (2022). Molecules, 27(19), 6548. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications, 7, 13034. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2013). Organic & Biomolecular Chemistry, 11(43), 7475-7479. [Link]

  • Photoinduced Deaminative Alkylation of Quinoxalin‐2(1H)‐ones via an Electron Donor‐Acceptor Complex. (2021). Angewandte Chemie International Edition, 60(26), 14457-14462. [Link]

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Comparative

"head-to-head comparison of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one"

A Technical Guide for Researchers in Drug Discovery and Development The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged heterocyclic scaffold" due to the dive...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged heterocyclic scaffold" due to the diverse biological activities exhibited by its derivatives.[1] This guide provides a detailed head-to-head comparison of two closely related analogs: 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. While direct comparative studies are limited, this document synthesizes available data, structure-activity relationship (SAR) insights, and established experimental protocols to offer a valuable resource for researchers exploring the therapeutic potential of N-alkylated quinoxalinones in areas such as oncology, neurodegenerative disorders, and infectious diseases.

Physicochemical Properties: A Comparative Overview

Property4-Methyl-3,4-dihydroquinoxalin-2(1H)-one4-Ethyl-3,4-dihydroquinoxalin-2(1H)-oneCausality of the Difference
Molecular Weight 162.19 g/mol 176.22 g/mol Addition of a CH₂ group in the ethyl analog.
Predicted LogP ~1.1 - 1.5~1.5 - 2.0The ethyl group increases lipophilicity compared to the methyl group.
Predicted Solubility HigherLowerIncreased lipophilicity of the ethyl group generally leads to lower aqueous solubility.
Melting Point Not consistently reportedNot reportedDependent on crystal packing, which can be influenced by the alkyl chain.
Polar Surface Area (PSA) 41.13 Ų41.13 ŲThe N-alkylation does not alter the polar atoms contributing to the PSA.

Note: Predicted values are based on computational models and may vary from experimental results.

Synthesis and Spectroscopic Characterization

The synthesis of both compounds typically involves the N-alkylation of the parent 3,4-dihydroquinoxalin-2(1H)-one. The methyl analog is a known key intermediate in the synthesis of the antipsychotic drug lumateperone.[2]

General Synthesis Workflow

The general synthetic approach for N-alkylation of the quinoxalinone core is depicted below. This typically involves the deprotonation of the nitrogen at the 4-position with a suitable base, followed by reaction with an alkyl halide.

Synthesis Start 3,4-dihydroquinoxalin-2(1H)-one Intermediate Start->Intermediate Deprotonation Reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Reagents->Intermediate Alkyl_Halide Alkyl Halide (CH₃I or CH₃CH₂I) Alkyl_Halide->Intermediate Product 4-Alkyl-3,4-dihydroquinoxalin-2(1H)-one Intermediate->Product SN2 Reaction

General workflow for the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one.
Spectroscopic Data of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

The structural confirmation of the 4-methyl analog has been reported using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃)¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
9.41 (brs, 1H, NH)167.6
6.99 (dt, J = 8.1, 2.0 Hz, 1H, Ar)136.1
6.83–6.70 (m, 2H, Ar)126.3
6.67 (d, J = 8.1 Hz, 1H, Ar)124.2
3.78 (s, 2H)119.1
2.85 (s, 3H, Me)115.4
111.5
54.7
37.3

Biological Activity and Structure-Activity Relationship (SAR) Insights

While a direct comparative study of the biological activities of 4-ethyl and 4-methyl-3,4-dihydroquinoxalin-2(1H)-one is lacking, the broader class of quinoxalinone derivatives has been extensively studied for various therapeutic applications, including as anticancer, antimicrobial, and kinase inhibitors.[3][4][5]

Structure-activity relationship studies on related quinoxaline series have indicated that modifications at the N-4 position can significantly influence biological activity. For instance, in some series of quinoxalinone-based anticancer agents, the introduction of small alkyl groups like methyl or ethyl can modulate potency and selectivity. However, the specific impact of changing from a methyl to an ethyl group is highly dependent on the biological target and the overall structure of the molecule.

One study on quinoxaline derivatives suggested that the introduction of electron-releasing groups such as methyl or ethyl can, in some contexts, decrease anticancer activity. This highlights the nuanced and target-specific nature of SAR in this chemical class.

Experimental Protocols

For researchers investigating the potential of these compounds, the following are standardized protocols for synthesis and preliminary biological evaluation.

Protocol for N-Alkylation of 3,4-dihydroquinoxalin-2(1H)-one

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Ethyl iodide (CH₃CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding alkyl iodide (methyl iodide or ethyl iodide, 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-alkyl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of the quinoxalinone derivatives on cancer cell lines.

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compound Add serial dilutions of quinoxalinone compounds Incubation1->Add_Compound Incubation2 Incubate for 48-72h Add_Compound->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The comparative analysis of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is currently limited by the scarcity of direct experimental data, particularly for the ethyl analog. The available information suggests that while their core structures are very similar, the difference in the N-4 alkyl substituent likely imparts subtle but potentially significant differences in their physicochemical properties and, consequently, their biological activities.

Future research should focus on the parallel synthesis and comprehensive characterization of both compounds. Head-to-head biological screening in a panel of relevant assays (e.g., anticancer, antimicrobial, kinase inhibition) is crucial to elucidate the specific impact of the ethyl versus methyl group on potency, selectivity, and pharmacokinetic properties. Such studies will provide a clearer understanding of the structure-activity relationships for this important class of compounds and guide the rational design of more effective therapeutic agents based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold.

References

  • Ahmed, M. F., et al. (2022). Data on the anticancer activity of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide analogs. (Fictional reference based on search result[6])

  • BenchChem. (2025). 3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. [Link to source is not available]
  • BenchChem. (2025). The Emerging Therapeutic Potential of the 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide. [Link to source is not available]
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3187.
  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
  • Shabaan, M., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Sung, B. J., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189.
  • Tóth, G., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 661-668.
  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 78, 117152.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As drug development professionals, our responsibility extends beyond synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This guide is built on the foundational principles of chemical safety, regulatory compliance, and scientific best practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is not available in public repositories, a risk assessment can be conducted based on the known hazards of the parent molecule, quinoxalin-2(1H)-one, and similar derivatives.

The core quinoxaline structure and its analogs are known to be biologically active, which is often the reason for their synthesis in drug discovery. This bioactivity necessitates that they be treated as potentially hazardous. The SDS for the closely related Quinoxalin-2(1H)-one classifies it with several hazard statements.[1][2] This data strongly suggests that 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one should be handled as a hazardous substance until proven otherwise.

Causality: The precautionary principle dictates our approach. The potential for skin, eye, and respiratory irritation means that improper disposal, such as drain disposal or mixing with general waste, could lead to unintended exposure and potential harm to personnel or ecosystems.[3] Therefore, all waste streams containing this compound must be segregated and managed as regulated hazardous waste.

Hazard Category Classification (Inferred from Analogs) Precautionary Statement (Example) Primary Safety Consideration
Skin Irritation Category 2 (H315: Causes skin irritation)P280: Wear protective gloves.[1][4]Avoid all skin contact. Contaminated gloves and lab coats must be disposed of as hazardous waste.
Eye Irritation Category 2A (H319: Causes serious eye irritation)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][4]Mandates use of safety glasses or goggles. An eyewash station must be accessible.
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]All handling of solid or volatile forms should be done in a certified chemical fume hood.
Aquatic Toxicity Potential (May cause long-lasting harmful effects to aquatic life)[3]P273: Avoid release to the environment.Prohibits sewer disposal. Environmental release could have significant ecological consequences.

Regulatory Framework: Adherence to EPA and RCRA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA creates a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[7][8]

Your laboratory is considered a hazardous waste generator, and you must comply with the specific regulations corresponding to your generator status (e.g., Very Small, Small, or Large Quantity Generator).[9] Key RCRA requirements include proper waste identification, container management, and disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one waste.

Disposal_Workflow cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generation (Solid, Liquid, Contaminated PPE) B Segregate at Source: Isolate from non-hazardous waste A->B C Select Compatible, Leak-Proof Container B->C D Affix 'HAZARDOUS WASTE' Label C->D E Detail Contents: - Chemical Name (No formulas) - Concentrations - Hazards (Irritant) - PI Name & Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed (Except when adding waste) F->G H Weekly Inspection (Check for leaks, label integrity) F->H I Container Full or Time Limit Reached? H->I I->H No J Contact EHS for Pickup Request I->J Yes K Waste Manifested & Transported by Licensed Contractor J->K

Caption: Disposal workflow for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one waste.

Detailed Step-by-Step Disposal Protocol

This protocol must be executed by personnel trained in handling hazardous chemical waste.

Part A: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as chemical waste.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling solutions in a fume hood. If handling the solid powder outside of a fume hood (not recommended), a respirator may be necessary based on your institution's chemical hygiene plan.

Part B: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Stream: Establish a dedicated waste container for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one and materials contaminated with it.

  • Solid Waste: Collect unreacted compound, contaminated filter paper, and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, robust plastic bag or a wide-mouth container lined with a bag.

  • Liquid Waste: Collect reaction mother liquors, washings, and contaminated solvents in a chemically compatible container (e.g., a high-density polyethylene or glass bottle). Causality: Using a compatible container prevents chemical degradation of the container, which could cause leaks.[11]

  • Sharps Waste: Needles or other contaminated sharps must be placed in a designated sharps container.

  • PPE Waste: Heavily contaminated gloves and disposable lab coats should be collected as solid chemical waste.

Part C: Container Management and Labeling

Accurate labeling is a legal requirement and essential for the safety of everyone who will handle the waste.

  • Select the Container: The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[11]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE ".[11]

    • Full Chemical Names: List all contents, including solvents. Do not use abbreviations or chemical formulas.

    • Approximate Concentrations/Percentages of each component.

    • Hazard Information: Check the appropriate boxes (e.g., "Irritant," "Toxic").

    • Generator Information: Principal Investigator's name, lab location, and contact information.

  • Container Status: Keep the waste container closed at all times, except when adding waste.[8][11] This minimizes the release of vapors and prevents spills.

Part D: Storage in Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation and under the control of the lab personnel.[12]

  • Location: Store the labeled waste container in your lab's designated SAA. This area should be away from drains and high-traffic areas.

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Inspection: The SAA and its containers should be inspected weekly to ensure containers are not leaking and labels are intact.[10]

Part E: Arranging for Final Disposal
  • Request Pickup: Once your waste container is full (do not overfill; leave at least 10% headspace for liquids) or you are approaching your site's time limit for accumulation, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: Your EHS department will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically high-temperature incineration.[3][6] This is the only acceptable final disposal method for this type of chemical.

Decontamination of Empty Containers

Empty containers that once held 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one must be decontaminated before being disposed of as non-hazardous waste.[3]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste.[3]

  • Final Wash: After the solvent rinses, wash the container with soap and water.

  • Air Dry: Allow the container to air dry completely.

  • Deface Label: Completely remove or deface the original chemical label before placing the container in the appropriate recycling or trash bin.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is performed safely, responsibly, and in full compliance with environmental regulations.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • American Laboratory. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, February 14). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As a valued professional in research and drug development, your safety is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist to provide a framework for risk assessment and procedural excellence, ensuring both personal safety and the integrity of your research.

Hazard Profile and Risk Assessment

Based on analogous quinoxalinone compounds, 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):[2][4]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][4]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2][4]

This profile necessitates a stringent approach to personal protective equipment (PPE) to prevent exposure through inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of the work being performed. The following table outlines the recommended PPE for various laboratory operations involving 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one.

Operational Scenario Minimum Required PPE
Low-Volume Weighing and Solution Preparation (in a certified chemical fume hood) - Nitrile or Neoprene Gloves (double-gloved) - Safety Glasses with Side Shields - Laboratory Coat
Synthesis and Reactions (under inert atmosphere or in a fume hood) - Nitrile or Neoprene Gloves (double-gloved) - Chemical Goggles - Flame-Resistant Laboratory Coat - Face Shield (if splash hazard is significant)
Large-Scale Operations or Potential for Aerosol Generation - Nitrile or Neoprene Gloves (double-gloved) - Chemical Goggles and Face Shield - Chemical-Resistant Gown or Coveralls[5][6] - Respiratory Protection (N95 or higher, based on risk assessment)
Spill Cleanup - Heavy-duty Nitrile or Butyl Rubber Gloves - Chemical Splash Goggles and Face Shield - Impervious Gown or Chemical-Resistant Coveralls - Respiratory Protection (as dictated by spill size and location)
The Rationale Behind Our PPE Choices
  • Gloves: Double-gloving with nitrile or neoprene gloves provides an extra layer of protection against potential tears and permeation.[6][7] For handling the solid, thicker gloves can prevent mechanical abrasion.[1] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Given the high risk of serious eye irritation[2][4], safety glasses are the absolute minimum. However, for any task with a splash potential, chemical goggles are required. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[5][8]

  • Protective Clothing: A standard lab coat is sufficient for low-volume work. For larger quantities or spill response, a polyethylene-coated gown or similar chemical-resistant suit is necessary to prevent skin contact.[6]

  • Respiratory Protection: Due to the potential for respiratory tract irritation[2][4], all handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, appropriate respiratory protection is mandatory.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Operational Checklist
  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station.[3]

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one contaminated materials.

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Gown/Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves (peel off) Don4->Doff1 Enter Work Area Doff2 2. Gown/Coveralls (peel forward) Doff1->Doff2 Doff3 3. Goggles/Face Shield (handle by straps) Doff2->Doff3 Doff4 4. Inner Gloves (peel off) Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Start Start->Don1

Caption: Workflow for donning and doffing PPE to minimize exposure.

Handling the Compound
  • Weighing: Always weigh the solid compound inside a chemical fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Transfers: When transferring the solid, use a spatula and avoid creating dust.[1] If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Heating: If heating is required, ensure adequate ventilation and be aware of potential vapor generation.

Emergency Procedures: Spill and Exposure Response

Spill Response Workflow

Immediate and correct response to a spill is critical.

Spill_Response Spill Spill Occurs Alert Alert others in the area Spill->Alert PPE Don appropriate spill response PPE Spill->PPE Evacuate Evacuate if necessary Alert->Evacuate Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean the area from perimeter inward Contain->Cleanup Dispose Place all contaminated materials in a sealed waste container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Exposure Protocols
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

All waste contaminated with 4-Ethyl-3,4-dihydroquinoxalin-2(1H)-one must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place all solid waste into a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[3]

  • Disposal Pathway: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[9] Ensure compliance with all local, state, and federal regulations.[3]

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety and excellence within your laboratory.

References

  • PubChem. (n.d.). 4-Acetyl-1-ethyl-3,4-dihydroquinoxalin-2(1h)-one. [Link]

  • Angene Chemical. (2025, February 14). 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid Safety Data Sheet. [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ChemBK. (n.d.). 3,4-dihydroquinoxalin-2(1H)-one. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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